molecular formula C3H5BrN2O2 B075714 2-Bromopropanediamide CAS No. 1186-67-0

2-Bromopropanediamide

Cat. No.: B075714
CAS No.: 1186-67-0
M. Wt: 180.99 g/mol
InChI Key: KDBUUJSOUXNTOE-UHFFFAOYSA-N
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Description

2-Bromopropanediamide is a highly valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive bromine atom adjacent to a diamide group, makes it an excellent electrophilic precursor for a wide range of nucleophilic substitution reactions, including alkylations and the formation of carbon-heteroatom bonds. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds such as imidazoles and pyrimidines, which are prevalent scaffolds in pharmaceutical development. The diamide moiety can act as a hydrogen-bond donor and acceptor, influencing the physicochemical properties and binding affinity of resultant molecules. Its primary research value lies in its application in exploring structure-activity relationships (SAR), developing novel enzyme inhibitors, and constructing molecular libraries for high-throughput screening. The mechanism of action for this compound itself is not therapeutic but functional; it serves as a strategic synthon whose reactivity is defined by the polarization of the C-Br bond, facilitating ring closure reactions or the introduction of specific functional groups to modulate biological activity and metabolic stability in target compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBUUJSOUXNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30533619
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-67-0
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Structure, and Potential as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-Bromopropanediamide, also known as Bromomalonamide. As a Senior Application Scientist, the following sections synthesize the available technical data with practical insights into its chemical nature, synthesis, and potential utility in advanced chemical research. While direct applications in drug development are not extensively documented in public literature, its structure suggests potential as a versatile building block in the synthesis of more complex molecules.

Core Chemical Identity and Physicochemical Properties

This compound is a brominated derivative of malonamide. The introduction of a bromine atom at the α-carbon position significantly influences its reactivity, making it a point of interest for synthetic chemists.

Chemical Structure

The molecular structure of this compound consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two carboxamide (-CONH₂) groups.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Bromomalonamide, 2-Bromomalonic diamide[1][2]
CAS Number 1186-67-0[1]
Molecular Formula C₃H₅BrN₂O₂[1]
Molecular Weight 180.99 g/mol [1]
Melting Point 178 °C[3]
Appearance Pale pink solid (as synthesized)[3]
Structural Insights from Crystallography

X-ray diffraction studies have provided precise measurements of the crystal structure of bromomalonamide.[4] The crystals are orthorhombic.[4] The analysis reveals a three-dimensional network of hydrogen bonds, forming 8- and 12-membered rings.[4] This extensive hydrogen bonding network is a key factor in its crystalline structure and contributes to its melting point.

BondLength (Å)
C–Br 1.954(5)
C=O 1.236(7)
C–N 1.290(5)
C–C 1.522(9)
Data from The Journal of Chemical Physics[4]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the direct bromination of malonamide. Understanding the protocol and the underlying reactivity is crucial for its successful preparation and subsequent use in further chemical transformations.

Synthetic Protocol: Bromination of Malonamide

A common and effective method for the synthesis of this compound involves the reaction of malonamide with bromine in an acetic acid solvent.[3]

Experimental Protocol:

  • Dissolve 50 g (0.49 mol) of malonamide in 300 ml of acetic acid at 60°C with stirring.

  • Prepare a solution of 78 g of bromine in 200 ml of acetic acid.

  • Add the bromine solution dropwise to the malonamide solution over a period of 5 hours, maintaining the reaction temperature at 60°C. The reaction mixture will initially decolorize and turn yellow after approximately 2.5 hours.

  • After the addition is complete, concentrate the reaction mixture.

  • Triturate the resulting pale pink solid with 95% ethanol and filter to yield 2-bromomalonamide.[3]

This protocol has been reported to yield the product in approximately 89% with a purity of 99% as determined by HPLC.[3]

Caption: Synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Malonamide Malonamide in Acetic Acid ReactionVessel Reaction at 60°C for 5h Malonamide->ReactionVessel Bromine Bromine in Acetic Acid Bromine->ReactionVessel Concentration Concentration ReactionVessel->Concentration Dropwise addition Trituration Trituration with 95% Ethanol Concentration->Trituration Filtration Filtration Trituration->Filtration Product This compound Filtration->Product

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom on the α-carbon, which is activated by the two adjacent electron-withdrawing amide groups. This makes the bromine a good leaving group in nucleophilic substitution reactions. The α-proton is also acidic, allowing for potential deprotonation and subsequent reactions at this position.

While specific, extensively documented reactions of this compound are not abundant in readily available literature, its structure suggests it can serve as a precursor for:

  • Substitution reactions: The bromide can be displaced by various nucleophiles to introduce new functional groups at the α-position.

  • Coupling reactions: It could potentially participate in carbon-carbon bond-forming reactions.

  • Heterocycle synthesis: The diamide functionality, combined with the reactive bromo group, makes it a candidate for the synthesis of various heterocyclic systems.

Applications in Research and as a Chemical Intermediate

Currently, the primary application of this compound appears to be as a chemical intermediate in organic synthesis. Its potential in drug development is speculative and would likely be as a starting material for the synthesis of more complex, biologically active molecules. The related compound, 2-bromomalondialdehyde, is noted for its use in the synthesis of pyrimidine compounds, which are important in liquid crystals and as raw materials for pharmaceuticals.[5] This suggests that this compound could have similar utility in accessing functionalized pyrimidine or other heterocyclic structures.

The presence of a bromine atom in a molecule can be a strategic inclusion in drug design. Bromine can modulate the lipophilicity of a compound, influence its metabolic stability, and participate in halogen bonding, which can be a significant interaction in protein-ligand binding.

Safety and Handling

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles.[2]

  • Skin Protection: Use impervious clothing and gloves.[2]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[2]

4.2. First Aid Measures

  • Inhalation: Move the individual to fresh air.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[2]

  • Ingestion: Rinse mouth with water.[2]

4.3. Stability and Reactivity

Detailed stability and reactivity data are not available.[2] It is advisable to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

4.4. Disposal Considerations

The material can be disposed of through a licensed chemical destruction plant or by controlled incineration.[2] It should not be discharged into sewer systems.[2]

Conclusion and Future Outlook

This compound is a readily synthesized compound with a well-defined chemical structure. Its primary value for researchers, particularly in the field of drug development, lies in its potential as a versatile chemical intermediate. The activated bromine atom and the two amide functionalities provide multiple reactive sites for the construction of more complex molecular architectures.

While direct pharmacological applications have not been identified in the reviewed literature, the strategic importance of brominated compounds and heterocyclic systems in medicinal chemistry suggests that this compound could be a valuable, albeit under-explored, tool for synthetic chemists. Further research into its reactivity and its utility in the synthesis of novel compounds is warranted to fully elucidate its potential in drug discovery and other areas of chemical science.

References

  • Google Patents. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic.
  • Picone, R. F., Rogers, M. T., & Neuman, M. (1974). Crystal structure of bromomalonamide: Study of hydrogen bonding and thermal motions. The Journal of Chemical Physics, 61(11), 4808–4813. [Link]

Sources

An In-Depth Technical Guide to 2-Bromopropanediamide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromopropanediamide, systematically known as 2-bromomalonamide, is a versatile bifunctional reagent that serves as a valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive α-bromo substituent and two amide functionalities, offers a unique combination of electrophilic and nucleophilic potential. This guide provides a comprehensive overview of 2-bromomalonamide, including its chemical identity, synthesis, detailed reactivity profile with various nucleophiles, and its strategic application in the construction of heterocyclic scaffolds relevant to drug development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this potent synthetic intermediate.

Chemical Identity and Physicochemical Properties

The compound of interest, this compound, is more formally named 2-bromomalonamide according to IUPAC nomenclature. This name accurately reflects its structure: a malonamide core with a bromine atom substituted at the central carbon (C2).

PropertyValueSource
IUPAC Name This compound; 2-bromomalonamide[1]
Synonyms 2-bromomalonic diamide; Bromomalonamide[1]
CAS Number 1186-67-0[2]
Molecular Formula C₃H₅BrN₂O₂[2]
Molecular Weight 180.99 g/mol [2]
Appearance White to pale pink crystalline powder[3]
Melting Point 178 °C[3]
Purity (Typical) ≥99% (HPLC)[3]

Synthesis of 2-Bromomalonamide

The most direct and high-yielding synthesis of 2-bromomalonamide involves the electrophilic bromination of malonamide. The electron-withdrawing nature of the two amide groups acidifies the α-proton, facilitating its reaction with an electrophilic bromine source.

Workflow for the Synthesis of 2-Bromomalonamide

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Malonamide Malonamide in Acetic Acid ReactionVessel Stirred Reaction Vessel (60 °C, 5 hours) Malonamide->ReactionVessel Bromine Bromine in Acetic Acid Bromine->ReactionVessel Dropwise Addition Concentration Concentration (Rotary Evaporation) ReactionVessel->Concentration Reaction Mixture Trituration Trituration (95% Ethanol) Concentration->Trituration Crude Solid Filtration Suction Filtration Trituration->Filtration Product 2-Bromomalonamide (Pale Pink Solid) Filtration->Product

Caption: Workflow for the synthesis of 2-bromomalonamide from malonamide.

Detailed Experimental Protocol

Reference: WO2008/6432[3]

Materials:

  • Malonamide (50 g, 0.49 mol)

  • Glacial Acetic Acid (500 mL total)

  • Bromine (78 g, 25 mL, 0.49 mol)

  • 95% Ethanol

  • Reaction flask with dropping funnel, condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Suction filtration apparatus

Procedure:

  • Dissolve 50 g of malonamide in 300 mL of glacial acetic acid in the reaction flask. Heat the mixture to 60 °C with stirring to ensure complete dissolution.

  • Prepare a solution of 78 g of bromine in 200 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the malonamide solution over a period of 5 hours, maintaining the reaction temperature at 60 °C. The reaction mixture, which initially decolorizes instantaneously, will turn yellow after approximately 2.5 hours.

  • After the addition is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Triturate the resulting pale pink solid with 95% ethanol. This process involves suspending the solid in the solvent and stirring to wash away impurities.

  • Collect the purified product by suction filtration and dry under vacuum.

Yield: 79.24 g (89%). Purity: 99% by HPLC.

Reactivity and Mechanistic Insights

The synthetic utility of 2-bromomalonamide stems from the reactivity of its α-carbon, which is influenced by the adjacent bromine atom and two carbonyl groups. This creates a versatile chemical profile.[1]

Electrophilic Nature of the α-Carbon

The primary mode of reactivity involves the α-carbon acting as an electrophile. The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing amide groups. This allows for nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.

Caption: General SN2 reaction mechanism at the α-carbon of 2-bromomalonamide.

Nucleophilic Nature of the α-Carbon (Enolate Formation)

Under basic conditions, the α-proton can be abstracted to form an enolate. This carbanion is a soft nucleophile and can participate in C-C bond-forming reactions. The stability of α-halo amides makes them competent latent enolates, often avoiding undesirable dehalogenation that plagues other α-halogenated carbonyl compounds.[4]

Reactions with Dinucleophiles for Heterocycle Synthesis

A key application of 2-bromomalonamide in drug discovery is its use as a C3 synthon for the construction of five- and six-membered heterocyclic rings. Reaction with a dinucleophile often proceeds via a sequential substitution-cyclization mechanism.

Example: Synthesis of a Substituted Pyrimidine Derivative

The reaction with a generic amidine (a 1,3-N,N-dinucleophile) can lead to the formation of aminopyrimidinone rings, which are prevalent scaffolds in medicinal chemistry.

Pyrimidine_Synthesis Bromo 2-Bromomalonamide Intermediate1 Sɴ2 Adduct (Acyclic Intermediate) Bromo->Intermediate1 + Amidine (Substitution) Amidine Amidine (e.g., Guanidine) Amidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-H₂O) Product Aminopyrimidinone Derivative Intermediate2->Product Tautomerization

Caption: Proposed reaction pathway for the synthesis of an aminopyrimidinone from 2-bromomalonamide.

Applications in Drug Discovery and Development

Malonamide derivatives are privileged structures in medicinal chemistry, serving as building blocks for peptidomimetics, enzyme inhibitors, and various therapeutic agents.[5][6] The bromine atom in 2-bromomalonamide provides a crucial reactive handle for elaborating these scaffolds.

  • Heterocyclic Scaffolds: As detailed above, its primary role is in synthesizing heterocyclic compounds like pyrimidines, imidazoles, and thiazoles. These rings are core components of numerous approved drugs.[7][8][9]

  • Pharmaceutical Intermediates: The ability to introduce a C(CONH₂)₂ unit into a molecule is valuable. The resulting malonamide moiety can engage in hydrogen bonding, act as a metal chelator, or be further modified. Pharmaceutical intermediates are crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[10][11][12]

  • Fragment-Based Drug Discovery (FBDD): 2-Bromomalonamide can be used to generate a library of fragments by reacting it with various nucleophiles. These fragments can then be screened for binding to biological targets.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized 2-bromomalonamide.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple. In DMSO-d₆, characteristic peaks are observed for the α-proton and the four amide protons.

    • α-CH: A singlet around 4.67 ppm .[3]

    • -NH₂: Two broad singlets around 7.59 and 7.68 ppm due to the two non-equivalent amide protons.[3][13]

  • ¹³C NMR Spectroscopy: Expected signals would include the α-carbon shifted downfield by the bromine atom and the two equivalent carbonyl carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the amide functional groups.

    • N-H Stretch: Two bands in the region of 3200-3400 cm⁻¹ for the primary amide.

    • C=O Stretch (Amide I): A strong absorption around 1650-1690 cm⁻¹ .[14]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. For APCI, the [M+H]⁺ ion would be observed at m/z 181 and 183.[3]

Safety, Handling, and Disposal

As with any α-haloamide, 2-bromomalonamide should be handled with care. It is a potential irritant and sensitizer.

Personal Protective Equipment (PPE): [6]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

Handling and Storage: [6]

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong bases and oxidizing agents.

First Aid Measures: [6]

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth and seek medical attention.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound (2-bromomalonamide) is a highly functionalized and synthetically valuable building block. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity, particularly in the synthesis of complex heterocyclic systems, allows for its strategic incorporation into drug discovery programs aimed at developing novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for the safe and effective application of this potent chemical intermediate.

References

  • Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. Discovery - the University of Dundee Research Portal.
  • ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. Retrieved from [Link]

  • Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society.
  • Barham, J. P., Coulthard, G., Kane, R. G., & Teders, M. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.
  • Barham, J. P., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.
  • Unipha. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Rojas Lab. (2025). The Secret Behind This Reaction's Strange Product! Mechanism Monday #63. YouTube.
  • Chemistry in a Nutshell. (2022).
  • Ley, S. V., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to reaction mechanisms. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link]

  • ACS Omega. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Applied Microbiology and Biotechnology. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

  • OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2019). Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 2-Bromopropanediamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Bromopropanediamide, a molecule of interest in synthetic chemistry and drug development. In the absence of readily available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to construct a detailed and scientifically grounded predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated amide with potential applications as a building block in organic synthesis. Its bifunctional nature, possessing a reactive bromine atom and two amide moieties, makes it a versatile precursor for the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization and for ensuring the purity and identity of subsequent products. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a valuable resource for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be relatively simple, with two distinct signals corresponding to the methine (CH) and amide (NH₂) protons.

  • CH Proton: The proton attached to the bromine-bearing carbon is expected to appear as a quartet downfield, likely in the range of 4.0-4.5 ppm . This significant downfield shift is attributed to the deshielding effect of the electronegative bromine atom and the two adjacent carbonyl groups. The signal will be split into a quartet by the three neighboring equivalent protons of the methyl group (n+1 rule).

  • NH₂ Protons: The four protons of the two primary amide groups are expected to be chemically equivalent and will likely appear as a broad singlet in the region of 5.5-7.5 ppm . The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of amide protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.0 - 4.5Quartet (q)1HCH-Br
5.5 - 7.5Broad Singlet (br s)4H-CONH₂
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals.

  • Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the amide groups are expected to resonate in the downfield region of 165-175 ppm , which is characteristic for amide carbonyls.

  • Methine Carbon (CH-Br): The carbon atom bonded to the bromine is anticipated to appear in the range of 40-50 ppm . The presence of the electronegative bromine atom causes a significant downfield shift compared to a standard alkyl carbon.

  • Methyl Carbon (CH₃): The methyl carbon will likely be the most upfield signal, predicted to be in the range of 20-30 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
165 - 175C=O
40 - 50CH-Br
20 - 30CH₃

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by the absorptions of the amide and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretch (primary amide)
2950 - 2850MediumC-H stretch (alkyl)
1680 - 1630StrongC=O stretch (amide I band)[1]
1650 - 1580MediumN-H bend (amide II band)
600 - 500Medium to StrongC-Br stretch

The presence of two strong, broad peaks in the N-H stretching region would be a clear indication of the primary amide groups.[2] The strong absorption in the carbonyl region is also a key diagnostic feature.[1]

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

The molecular ion peak ([M]⁺) for this compound would be expected at m/z 180 and 182 in an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

A primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the bromine atom, leading to the loss of a bromine radical. Another significant fragmentation would be the cleavage of the amide bond.

G M [C₃H₅BrN₂O₂]⁺˙ m/z 180/182 F1 [C₃H₅N₂O₂]⁺ m/z 101 M->F1 - •Br F2 [C₂H₂BrNO]⁺˙ m/z 135/137 M->F2 - •CONH₂ F3 [CONH₂]⁺ m/z 44 F1->F3 - C₂H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as amides are often more soluble in polar aprotic solvents) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR setup.

  • Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrum Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent (NMR) or Place on ATR Crystal (IR) or Load into Probe (MS) A->B C NMR Spectrometer B->C D FT-IR Spectrometer B->D E Mass Spectrometer B->E F Process Raw Data C->F D->F E->F G Spectral Interpretation F->G H Structure Elucidation G->H

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has presented a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, a comprehensive and scientifically robust spectroscopic profile has been constructed. This predictive data serves as a valuable reference for the identification and characterization of this compound in research and development settings, facilitating its use in the synthesis of novel compounds. The provided experimental protocols offer a practical framework for obtaining empirical data to validate these predictions.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Accessed January 13, 2026.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Accessed January 13, 2026.
  • WebSpectra. IR Absorption Table. (n.d.). Accessed January 13, 2026.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. (n.d.). Accessed January 13, 2026.
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. (n.d.). Accessed January 13, 2026.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Accessed January 13, 2026.
  • NIH.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromopropanediamide, also known as 2-bromomalonamide, is a halogenated amide of interest in synthetic chemistry and potentially as a building block in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application. This guide provides a comprehensive analysis of the predicted solubility and stability of this compound based on its molecular structure and available data for related compounds. In the absence of extensive empirical data, this document emphasizes the causal relationships between molecular structure and physicochemical behavior. Furthermore, it outlines detailed, self-validating experimental protocols for the systematic determination of these critical parameters, empowering researchers to generate robust and reliable data.

Introduction and Molecular Profile of this compound

This compound (Figure 1) is a derivative of malonamide, characterized by the substitution of a bromine atom on the alpha-carbon. This structural feature significantly influences its reactivity, polarity, and intermolecular interactions, which in turn govern its solubility and stability.

Figure 1: Chemical Structure of this compound (2-Bromomalonamide)

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃H₅BrN₂O₂[1]
Molecular Weight 180.99 g/mol [1]
CAS Number 1186-67-0[1]
Appearance White to pale pink solid[2]
Melting Point 181 °C[3]

Predicted Solubility Profile

While quantitative solubility data for this compound is largely unavailable in public literature[4], we can predict its behavior in various solvents based on its molecular structure. The molecule possesses both polar (two amide groups) and moderately non-polar (brominated alkyl group) characteristics.

Theoretical Considerations: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the molecules involved.

  • Polarity: The two amide functionalities, with their carbonyl (C=O) and amino (N-H) groups, are highly polar and capable of acting as both hydrogen bond donors and acceptors. The electronegative bromine atom also contributes to the molecule's overall polarity.

  • Hydrogen Bonding: The presence of N-H bonds allows for strong hydrogen bonding with protic solvents (e.g., water, alcohols) and with other molecules of this compound in the solid state. The carbonyl oxygens can act as hydrogen bond acceptors.

Based on these features, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating this compound. The ability of these solvents to engage in hydrogen bonding with the amide groups should facilitate the dissolution process. Indeed, recrystallization from water and methanol has been reported, indicating at least moderate solubility in these solvents.[3]

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also predicted to be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the disruption of the crystal lattice of this compound.

  • Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The energy required to overcome the strong intermolecular hydrogen bonding in the solid state would not be compensated for by the weak van der Waals interactions with these solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions with amide groups.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleWeak solute-solvent interactions compared to strong intermolecular forces in the solid.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in the thermostatically controlled shaker at the desired temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable mobile phase.

    • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation:

The solubility should be expressed in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent B Seal vial A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Withdraw supernatant C->D E Filter solution D->E F Dilute sample E->F G HPLC analysis F->G

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, especially for its potential use in drug development. While specific stability data is lacking[4], potential degradation pathways can be inferred from its chemical structure and the known reactivity of related compounds.

Predicted Stability and Potential Degradation Pathways

3.1.1. Hydrolytic Stability

The amide bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield bromomalonic acid and ammonia. The rate of hydrolysis is expected to be pH-dependent. The presence of the electron-withdrawing bromine atom may influence the rate of hydrolysis compared to unsubstituted malonamide. Studies on other N-acylated amino acid amides have shown unexpected hydrolytic instability under mildly acidic conditions.[5]

3.1.2. Thermal Stability

The reported melting point of 181 °C suggests good thermal stability at ambient temperatures.[3] However, at elevated temperatures, thermal decomposition is likely to occur. The C-Br bond is often the weakest point in such molecules and may cleave to initiate decomposition.[6] Potential decomposition products could include hydrogen bromide and other volatile organic compounds.[7]

3.1.3. Photostability

Halogenated organic compounds can be susceptible to photolytic degradation. Exposure to light, particularly UV radiation, could lead to the cleavage of the C-Br bond, generating radical species that can initiate further degradation reactions.

3.1.4. Incompatibility

Based on general chemical principles for halogenated amides, this compound should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous reactions.[8]

Degradation_Pathways A This compound B Hydrolysis (Acid/Base) A->B pH-dependent C Thermal Stress A->C High Temperature D Photolytic Stress (UV light) A->D Light Exposure E Bromomalonic Acid + Ammonia B->E F HBr + Organic Fragments C->F G Radical Species D->G

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to established guidelines (e.g., ICH Q1A(R2)) to determine the re-test period or shelf life and recommended storage conditions.

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

  • This compound (from at least two different batches)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Appropriate buffers

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation Studies:

    • Subject the compound to stress conditions (e.g., strong acid, strong base, oxidation, high heat, and light) to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of this compound in appropriate containers at various conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analysis:

    • At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.

Data Presentation:

The results should be presented in a tabular format, showing the changes in the quality attributes of the substance over time under different storage conditions.

Table 3: Example Template for Stability Data

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25 °C/60% RH 0White powder99.80.15
3Conforms99.70.18
6Conforms99.50.22
...............
40 °C/75% RH 0White powder99.80.15
3Conforms99.20.45
6Conforms98.70.78

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9]

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Key Steps:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve adequate separation of all components.

  • Forced Degradation: As mentioned previously, forced degradation studies are essential to generate degradation products and to demonstrate the specificity of the method.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Handling and Storage Recommendations

Given the lack of comprehensive safety and stability data, a cautious approach to handling and storage is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

While empirical data on the solubility and stability of this compound is limited, this guide provides a robust framework for understanding and predicting these critical properties based on its molecular structure. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to support the development and application of this compound. A systematic approach, combining theoretical prediction with rigorous experimental verification, is essential for ensuring the safe and effective use of this compound in research and drug development.

References

  • ECHEMI. (2019). 2-Bromomalonamide SDS, 1186-67-0 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Pavia, M. R., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(14), 6439–6452.
  • Piccinni, V., et al. (1975). Crystal structure of bromomalonamide: Study of hydrogen bonding and thermal motions. The Journal of Chemical Physics, 63(11), 4692-4696.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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  • Anna, S., et al. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 47, 25-30.
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  • Houen, G. (2018). The Solubility of Proteins in Organic Solvents. Methods in Molecular Biology, 182, 3-7.
  • Jeliński, T., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules, 26(15), 4423.
  • Kassa, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels, 8(10), 666.
  • Liu, M., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9247-54.
  • Mitić, M., et al. (2022).
  • Ritter, N. M., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Stella, V. J., & Nti-Addae, K. W. (2007). A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. Journal of Pharmaceutical Sciences, 96(11), 2916-29.
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theoretical and computational studies of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromopropanediamide

This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a molecule of interest in synthetic chemistry and potential drug development. By leveraging established computational methodologies, researchers can elucidate its structural, electronic, and reactive properties, thereby paving the way for its practical application.

Introduction: The Significance of α-Haloamides

α-Haloamides are a fascinating class of molecules that have found extensive use in organic synthesis. They serve as versatile building blocks for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Their reactivity is primarily attributed to the presence of a halogen atom on the carbon adjacent to the amide carbonyl group, which can participate in a variety of transformations, including nucleophilic substitutions and radical reactions.[1] this compound, with its bromine substituent and two amide functionalities, presents a unique chemical scaffold with potential for diverse reactivity and application, particularly as a pharmaceutical intermediate in the optimization of lead compounds.[] This guide outlines a systematic approach to computationally explore the properties of this compound, providing a roadmap for its synthesis, characterization, and potential utility.

Part 1: Unveiling the Molecular Landscape: Structural and Electronic Properties

A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount to predicting its behavior. This section details the computational protocols to determine the most stable conformations of this compound and to analyze its electronic characteristics.

Conformational Analysis: Finding the Ground State

The first step in any computational study is to identify the molecule's most stable three-dimensional arrangement, or conformer. This is crucial as the geometry dictates many of its properties.

Experimental Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Construct the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify various low-energy conformers.

  • Geometry Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[3] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[3]

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

The following diagram illustrates the workflow for determining the most stable conformer:

G cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Vibrational Frequency Analysis C->D E 5. Identify Lowest Energy Conformer (No Imaginary Frequencies) D->E

Caption: Workflow for Conformational Analysis of this compound.

Electronic Structure Analysis: Reactivity and Stability

Once the most stable conformer is identified, a deeper analysis of its electronic structure can provide insights into its reactivity and stability.

Table 1: Key Electronic Properties and Their Significance

PropertyComputational MethodSignificance
HOMO-LUMO Energies DFT (e.g., B3LYP/6-311++G(d,p))The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) DFT (e.g., B3LYP/6-311++G(d,p))The MEP map visually represents the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for predicting intermolecular interactions.[3]
Natural Bond Orbital (NBO) Analysis NBO analysis within a DFT calculationNBO analysis provides information about charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability.[3]

Experimental Protocol: Electronic Property Calculation

  • Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at a higher level of theory or with a larger basis set for more accurate electronic properties.

  • Property Calculation: Request the calculation of HOMO-LUMO energies, generation of the MEP map, and NBO analysis within the computational chemistry software package (e.g., Gaussian).

  • Data Interpretation: Analyze the output to determine the HOMO-LUMO gap, identify reactive sites from the MEP map, and understand stabilizing interactions from the NBO analysis.

Part 2: Probing Reactivity: Potential Reaction Mechanisms

The presence of a bromine atom and two amide groups suggests several potential reaction pathways for this compound. Computational chemistry can be used to explore the feasibility of these reactions.[4]

Nucleophilic Substitution (SN2) at the α-Carbon

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. The SN2 mechanism is a likely pathway for primary haloalkanes.[5]

Proposed Computational Study: SN2 Reaction with a Nucleophile (e.g., Hydroxide)

  • Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and OH-) and the products (2-hydroxypropanediamide and Br-).

  • Transition State Search: Locate the transition state structure for the SN2 reaction. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Verification: A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the reactants and products.[6]

  • Activation Energy Calculation: The activation energy barrier can be calculated as the difference in energy between the transition state and the reactants.

The following diagram illustrates a proposed SN2 reaction pathway:

G cluster_reaction Proposed SN2 Reaction Pathway Reactants Reactants (this compound + OH-) TS Transition State Reactants->TS Activation Energy Products Products (2-Hydroxypropanediamide + Br-) TS->Products

Caption: Energy Profile of a Proposed SN2 Reaction.

Part 3: Spectroscopic Fingerprinting: A Computational Approach

Computationally predicted spectra can be invaluable for identifying and characterizing a newly synthesized molecule.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated and compared with experimental data to confirm the structure of this compound.

Experimental Protocol: Theoretical IR and Raman Spectra Generation

  • Frequency Calculation: Use the optimized geometry from the conformational analysis to perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Scaling Factors: Apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. The appropriate scaling factor will depend on the level of theory and basis set used.

  • Spectral Visualization: Use the output to generate theoretical IR and Raman spectra.

  • Assignment of Vibrational Modes: Analyze the vibrational modes to assign specific peaks in the spectra to the corresponding functional groups (e.g., N-H stretch, C=O stretch, C-Br stretch).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Experimental Protocol: Theoretical NMR Chemical Shift Calculation

  • GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors.

  • Reference Compound: Calculate the shielding tensor for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

  • Chemical Shift Calculation: The chemical shift is calculated as the difference between the shielding of the reference and the nucleus of interest.

  • Correlation with Experimental Data: Compare the calculated chemical shifts with experimental data to assign peaks in the 1H and 13C NMR spectra.[8]

Part 4: Potential in Drug Discovery: A Starting Point

While this compound itself may not be a drug, its structural motif could be valuable in drug design and development.[9] Computational studies can provide initial insights into its potential as a pharmaceutical intermediate.[]

Molecular Docking: Exploring Biological Interactions

If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound or its derivatives.[10]

Proposed Workflow: Molecular Docking Study

  • Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Ligand Preparation: Use the optimized 3D structure of this compound.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site.

  • Scoring and Analysis: Analyze the docking scores and binding poses to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The following diagram illustrates a general drug discovery workflow where computational studies play a key role:

G cluster_drug_discovery Computational Role in Early Drug Discovery A Target Identification B Computational Screening (e.g., Molecular Docking) A->B C Hit Identification B->C D Lead Optimization (using intermediates like This compound derivatives) C->D E Preclinical Studies D->E

Caption: Role of Computational Chemistry in Drug Discovery.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By following these protocols, researchers can gain valuable insights into its structure, electronics, reactivity, and spectroscopic properties. This knowledge is essential for guiding its synthesis, characterization, and potential application in areas such as organic synthesis and drug discovery. The integration of computational chemistry provides a powerful and efficient means to explore the chemical space of novel molecules like this compound.

References

  • Barone, V., et al. (2015). A theoretical work on the NH2 radicals + HCHO reaction. Gaussian 16 et al., 2016.
  • Tilhve, R. D., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. Available from: [Link]

  • Ali, M. A., et al. (2019). Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines. RSC Advances, 9(33), 18953-18963. Available from: [Link]

  • Khan Academy. (n.d.). Introduction to reaction mechanisms. Khan Academy. Available from: [Link]

  • Hansen, T., et al. (2010). Computational study of cyclopropanation reactions with halodiazoacetates. The Journal of Organic Chemistry, 75(7), 2309-2320. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2014). Theoretical Aspects of Thioamides. ResearchGate. Available from: [Link]

  • Ionascu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. Available from: [Link]

  • Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube. Available from: [Link]

  • Zhang, J., et al. (2014). Computational Determination of Binding Structures and Free Energies of Phosphodiesterase-2 with Benzo[][11]diazepin-2-one Derivatives. PLoS ONE, 9(2), e87210. Available from: [Link]

  • Seshadri, S., et al. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 432-445. Available from: [Link]

  • El-Sayed, N. S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(15), 9039-9071. Available from: [Link]

  • Ionascu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromopropanediamide (also known as 2-bromomalonamide), a valuable reagent in organic synthesis. The document delves into the compound's physicochemical and spectroscopic properties, offering a detailed examination of its primary synthetic route via the electrophilic bromination of malonamide. This section includes a thorough analysis of the reaction mechanism, a step-by-step experimental protocol, and the rationale behind the procedural choices. Furthermore, this guide briefly discusses alternative synthetic strategies and outlines the applications of this compound in scientific research and drug development. Safety, handling, and storage protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Overview of α-Haloamides

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group of an amide. The presence of the electron-withdrawing halogen and amide functionalities imparts unique reactivity to these molecules, making them versatile building blocks in organic synthesis. They are frequently employed in nucleophilic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds.

Significance of this compound in Research and Development

This compound, with its bromine atom at the α-position of a diamide structure, is a functionally rich molecule. Its potential as a precursor for more complex molecules, including heterocycles and other substituted diamides, makes it a compound of interest for researchers in organic and medicinal chemistry. The two amide groups can influence the reactivity of the α-carbon and can be involved in hydrogen bonding, which may be significant in the context of supramolecular chemistry and drug design.

Historical Context and the Challenge of Pinpointing its Discovery

While the synthesis of α-haloamides has been a subject of study for over a century, pinpointing the exact historical discovery of this compound has proven to be a significant challenge. Early chemical literature from the late 19th and early 20th centuries, including extensive reviews of malonamide and its derivatives, does not provide a clear and direct account of the first synthesis of this specific compound. Prominent chemists of the era, such as Conrad, Guthzeit, and Freund, extensively investigated malonic acid and its derivatives; however, a definitive publication detailing the initial preparation of this compound remains elusive. It is plausible that the compound was synthesized as part of a broader study without being the primary focus, or that its initial discovery is documented in less accessible or digitized historical records.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₃H₅BrN₂O₂-
Molecular Weight 180.99 g/mol -
CAS Number 1186-67-0-
Appearance Pale pink solid[1]
Melting Point 178 °C[1]
Purity (typical) >99% (HPLC)[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR (DMSO-d₆, δ in ppm): 4.67 (s, 1H), 7.59 and 7.68 (s, 2H).[1]

  • Mass Spectrometry (APCI): m/z: 182 [M+H]⁺.[1]

  • Infrared (IR) Spectroscopy: As an amide, characteristic peaks would be expected for N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching.

Synthesis of this compound: A Detailed Examination

The most direct and commonly cited method for the synthesis of this compound is the electrophilic bromination of malonamide.

Primary Synthetic Route: Electrophilic Bromination of Malonamide

This method involves the direct reaction of malonamide with elemental bromine in an acidic medium, typically acetic acid.

The synthesis proceeds via an acid-catalyzed enolization of one of the amide groups, followed by an electrophilic attack of bromine on the electron-rich enol intermediate. The acidic conditions protonate the carbonyl oxygen, increasing the acidity of the α-proton and facilitating the formation of the enol tautomer. The enol then acts as a nucleophile, attacking a bromine molecule to form the α-brominated product and hydrogen bromide.

The following protocol is based on a reported synthesis[1]:

  • Dissolution: Dissolve 50 g (0.49 mol) of malonamide in 300 ml of acetic acid in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Heating: Heat the solution to 60 °C with stirring.

  • Bromine Addition: Prepare a solution of 78 g (25 ml) of bromine in 200 ml of acetic acid. Add this bromine solution dropwise to the heated malonamide solution over a period of 5 hours, maintaining the temperature at 60 °C.

  • Reaction Monitoring: The reaction mixture will initially be colorless and will turn yellow after approximately 2.5 hours of bromine addition.

  • Work-up: After the addition is complete, concentrate the reaction mixture to obtain a solid.

  • Purification: Triturate the resulting pale pink solid with 95% ethanol and then suction-filter to yield the final product. This process yields approximately 79.24 g (89% yield) of 2-bromomalonamide.[1]

  • Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the malonamide and also acts as a catalyst for the enolization step.

  • Temperature Control (60 °C): Maintaining the temperature at 60 °C provides sufficient energy to overcome the activation energy of the reaction without promoting significant side reactions or decomposition of the product.

  • Slow, Dropwise Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts. A slow addition ensures that the bromine concentration remains low, favoring mono-bromination.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Malonamide Malonamide Dissolve Dissolve Malonamide in Acetic Acid Malonamide->Dissolve AceticAcid1 Acetic Acid AceticAcid1->Dissolve Bromine Bromine Add_Bromine Dropwise Addition of Bromine Solution (5 hours) Bromine->Add_Bromine AceticAcid2 Acetic Acid AceticAcid2->Add_Bromine Heat Heat to 60°C Dissolve->Heat Heat->Add_Bromine Concentrate Concentrate Add_Bromine->Concentrate Triturate Triturate with 95% Ethanol Concentrate->Triturate Filter Suction Filter Triturate->Filter Product This compound Filter->Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches (A Brief Overview)

While direct bromination of malonamide is the most straightforward method, other general approaches for the synthesis of α-haloamides could potentially be adapted for this compound. These include:

  • From 2-Bromomalonyl Dichloride: Reaction of 2-bromomalonyl dichloride with ammonia could yield the desired product. However, the stability and availability of the starting acid chloride may be a concern.

  • N-Bromosuccinimide (NBS) as a Brominating Agent: In some cases, NBS can be a milder and more selective brominating agent than elemental bromine. The reaction would likely still require an acid catalyst.

Purification and Characterization

As described in the protocol, trituration with ethanol is an effective method for purifying the crude product. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC), and the structure can be verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in Section 2.2.

Applications in Scientific Research and Drug Development

Utility as a Synthetic Intermediate

The primary application of this compound is as a synthetic intermediate. The presence of the reactive C-Br bond allows for a variety of subsequent transformations:

  • Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at the α-position.

  • Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines or other nitrogen-containing ring systems, which are common scaffolds in pharmaceuticals.

Potential Roles in Medicinal Chemistry

While specific applications in drug development are not widely documented, the structural motifs accessible from this compound are of interest in medicinal chemistry. The diamide functionality can participate in hydrogen bonding interactions with biological targets, and the ability to introduce diverse substituents at the α-position allows for the generation of libraries of compounds for screening.

Safety, Handling, and Storage

Hazard Identification

As with all α-haloamides, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its historical origins are not clearly documented, its synthesis via the direct bromination of malonamide is a well-established and efficient process. A thorough understanding of its properties, synthetic methodology, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory. Its potential for the creation of diverse molecular architectures ensures its continued relevance in the fields of chemical research and drug discovery.

References

  • Process for the preparation of 2-bromomalonamide. WO2008/6432 A1, published May 29, 2008.

Sources

The Enigmatic Reactivity of 2-Bromopropanediamide: A Technical Guide for Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the potential reactivity of the bromine atom in 2-bromopropanediamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a nuanced understanding of the electronic and steric factors governing its chemical behavior. We will explore the delicate balance between nucleophilic substitution and elimination pathways, delve into the mechanistic intricacies supported by computational insights, and provide actionable experimental protocols. This guide is structured to serve as a foundational resource for leveraging the synthetic potential of this versatile, yet underexplored, α-haloamide.

Introduction: The α-Haloamide Motif - A Nexus of Reactivity

The α-haloamide functionality is a cornerstone in modern organic synthesis, offering a rich tapestry of chemical transformations.[1] The juxtaposition of a halogen atom and two amide groups on the same carbon atom in this compound creates a unique electronic environment that significantly influences the reactivity of the C-Br bond. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the C-Br bond, rendering the α-carbon highly electrophilic and thus susceptible to nucleophilic attack. This guide will dissect the key reactive pathways available to this compound, providing a framework for predicting and controlling its chemical behavior.

Structural and Electronic Landscape

The core of this compound's reactivity lies in the electronic interplay between the bromine atom and the two amide groups. The amide groups are generally considered electron-withdrawing through induction but can also act as π-donors through resonance. However, in the case of α-haloamides, the inductive effect is dominant, leading to a significant polarization of the Cα-Br bond. This polarization enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles.

Competing Reaction Pathways: Nucleophilic Substitution vs. Elimination

Like other secondary alkyl halides, this compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is a delicate balance of several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution (SN2): A Versatile Tool for Functionalization

The SN2 reaction is a cornerstone of organic synthesis, and this compound is a promising substrate for such transformations. The backside attack of a nucleophile on the α-carbon, leading to the inversion of stereochemistry (if the carbon were chiral), is facilitated by the excellent leaving group ability of the bromide ion and the electrophilicity of the α-carbon.

A wide array of nucleophiles can be employed to displace the bromide, opening avenues for the synthesis of diverse molecular architectures. These include:

  • Nitrogen Nucleophiles: Primary and secondary amines can react to form α-amino acid diamide derivatives.

  • Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

  • Sulfur Nucleophiles: Thiolates are excellent nucleophiles and will readily form thioethers.

  • Carbon Nucleophiles: Enolates and other carbanions can be used to form new C-C bonds.

sn2_mechanism

Elimination (E2): A Pathway to α,β-Unsaturated Amides

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield 2-methyl-2,3-propenediamide. In this concerted mechanism, the base abstracts a proton from the β-carbon (the methyl group) while the C-Br bond breaks and a double bond is formed.

The choice of base is critical in favoring elimination over substitution. Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) are often employed. The reaction is typically carried out in a non-polar, aprotic solvent to disfavor SN2 reactions.

e2_mechanism

Factors Influencing the SN2/E2 Competition

The following table summarizes the key factors that dictate the predominant reaction pathway:

FactorFavors SN2Favors E2Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)Steric hindrance around the basic site disfavors nucleophilic attack at the α-carbon.
Solvent Polar, aprotic (e.g., DMSO, DMF)Non-polar, aprotic (e.g., THF, Toluene)Polar aprotic solvents solvate the cation of the nucleophile, increasing its reactivity.
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are thus favored at elevated temperatures.

Synthetic Applications: A Gateway to Novel Scaffolds

The reactivity of this compound makes it a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles

The electrophilic α-carbon and the adjacent amide functionalities provide a scaffold for intramolecular cyclization reactions. For instance, reaction with a binucleophile could lead to the formation of various five- or six-membered heterocyclic rings, which are prevalent motifs in many biologically active molecules.

experimental_workflow

Experimental Protocols

The following protocols are provided as a starting point for exploring the reactivity of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 - 2.0 eq) to the solution. If the amine is a salt, an appropriate base (e.g., K₂CO₃ or Et₃N, 1.5 eq) should be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with a suitable solvent. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Elimination Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry, non-polar aprotic solvent (e.g., THF or toluene).

  • Addition of Base: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq) portion-wise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a molecule poised for significant application in organic synthesis. Its reactivity is dominated by the electrophilic nature of the α-carbon, leading to a fascinating competition between nucleophilic substitution and elimination pathways. By carefully controlling the reaction conditions, chemists can selectively steer the reaction towards the desired outcome, enabling the synthesis of a wide range of functionalized molecules and heterocyclic systems. This guide provides the foundational knowledge and practical starting points for researchers to unlock the full synthetic potential of this versatile α-haloamide.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100–170. [Link]

  • Patai, S. (1975). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clark, J. (2023). Elimination from 2-Bromopropane. Chemistry LibreTexts. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

  • Rauk, A. (2001). Orbital Interaction Theory of Organic Chemistry. Wiley-Interscience.

Sources

physical properties like melting point and boiling point of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Physicochemical Characterization of Brominated Propanamides

A Focus on 2-Bromopropanamide and Methodologies for Thermal Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Brominated Amides

Brominated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the bromine atom, such as increased lipophilicity and potential for halogen bonding. The target of this guide, "2-Bromopropanediamide," suggests a propane backbone with two amide functionalities and a bromine atom at the second carbon. However, a thorough search of established chemical databases, including PubChem, did not yield any experimental data for a compound with this structure.

In such cases, it is prudent to consider the most closely related, characterized compound. 2-Bromopropanamide (CAS No: 5875-25-2) is a plausible candidate, differing by the presence of a single amide group.[1] Understanding its properties and the methods to characterize them provides a valuable blueprint for researchers working with similar novel structures.

Physicochemical Properties of 2-Bromopropanamide

While experimental data is scarce, computational models provide estimated properties for 2-Bromopropanamide. These are useful for initial assessment but must be confirmed experimentally.

PropertyValue (Computed)Source
Molecular FormulaC₃H₆BrNOPubChem[1]
Molecular Weight151.99 g/mol PubChem[1]
XLogP3-AA0.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]

Note: No experimental melting or boiling points are reported in the searched databases.

Experimental Protocol: Determination of Melting Point for a Solid Organic Compound

The melting point is a critical physical property that provides information about the purity of a crystalline solid. The following protocol describes the capillary melting point determination method, a widely accepted and accurate technique.

Principle of the Method

A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range. A pure crystalline solid will have a sharp melting point (a narrow range of 0.5-2 °C), while an impure sample will melt over a wider range and at a lower temperature than the pure substance.

Materials and Apparatus
  • Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Watch glass

  • The sample to be analyzed (e.g., 2-Bromopropanamide)

  • Reference standard with a known melting point (for calibration)

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

    • Causality: A finely powdered sample avoids air pockets and allows for more accurate and reproducible melting point determination.

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

    • Alternatively, drop the capillary tube through a long glass tube (approx. 1 meter) onto a hard surface. The impact will cause the sample to pack tightly at the bottom.

    • The packed sample height should be approximately 2-3 mm.

    • Causality: A tightly packed sample of the correct height ensures that the entire sample melts uniformly and that the temperature reading accurately reflects the phase transition.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Causality: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • System Validation:

    • Periodically calibrate the thermometer of the apparatus using a certified reference standard with a known, sharp melting point.

    • Trustworthiness: This step ensures that the instrument is providing accurate temperature readings, which is fundamental to the validity of the experimental results.

Visualization of the Experimental Workflow

The following diagram illustrates the key decision points and steps in the determination of a melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result & Validation start Start: Crystalline Sample crush Crush to Fine Powder start->crush pack Pack Capillary Tube (2-3 mm) crush->pack insert Insert into Apparatus pack->insert rapid_heat Rapid Heating (Estimate MP) insert->rapid_heat If MP unknown slow_heat Slow Heating (1-2 °C/min) insert->slow_heat If MP known rapid_heat->slow_heat record_t1 Record T1 (First Liquid) slow_heat->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 report Report MP Range (T1 - T2) record_t2->report validate Calibrate with Standard report->validate Periodically end End report->end

Sources

A Quantum Chemical Blueprint for 2-Bromopropanediamide: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of novel molecular scaffolds is paramount. Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of new chemical entities, thereby accelerating their development from concept to clinical candidates.[1][2] This technical guide provides a comprehensive quantum chemical analysis of 2-Bromopropanediamide, a hitherto under-explored halogenated amide with potential as a versatile building block in medicinal chemistry. Through a rigorous application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we will dissect the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for the design of next-generation therapeutics.

Introduction: The Rationale for Investigating this compound

The amide functional group is a cornerstone of peptide and protein chemistry, and its derivatives are prevalent in a vast array of pharmaceuticals. The introduction of a halogen atom at the α-position of an amide, as in this compound, can significantly modulate its chemical reactivity and conformational preferences.[3] The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the carbonyl carbon, making it a valuable synthon for various organic transformations.[3] Furthermore, the presence of two amide moieties offers multiple points for hydrogen bonding and further functionalization, rendering this compound an attractive scaffold for creating libraries of compounds for high-throughput screening.

While its close analog, 2-Bromopropanamide, is a known compound (CAS 5875-25-2)[4][5], this compound remains largely uncharacterized in the scientific literature. This guide aims to fill this knowledge gap by providing a foundational computational study. Understanding the molecule's intrinsic properties through quantum chemical calculations can inform its synthetic utility and potential interactions with biological targets.

Theoretical and Computational Methodology

The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable computational results. For a molecule containing a heavy atom like bromine, both the choice of the electronic structure method and the basis set are of paramount importance.

Choice of Quantum Chemical Methods

Two primary methods were employed for this study:

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6] We utilized the B3LYP hybrid functional, which has demonstrated robust performance for a wide range of organic molecules.

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a valuable reference point.[7] While it does not explicitly account for electron correlation, it serves as a good starting point for more advanced calculations and can provide useful qualitative insights.

Basis Set Selection

The choice of basis set is critical for accurately describing the electronic structure, especially for elements with a large number of electrons like bromine. We have selected the following basis sets:

  • Pople-style basis set (6-311+G(d,p)): This basis set provides a good compromise between accuracy and computational efficiency for geometry optimizations and frequency calculations of organic molecules.

  • Dunning's correlation-consistent basis sets (aug-cc-pVTZ): For more accurate single-point energy calculations and the determination of electronic properties, the augmented correlation-consistent triple-zeta basis set was employed. The "aug" prefix indicates the inclusion of diffuse functions, which are essential for describing anions and weak non-covalent interactions.

  • Effective Core Potentials (ECPs): For comparative purposes and to manage computational cost, especially in larger systems, ECPs such as LANL2DZ or the Stuttgart/Dresden (SDD) basis set can be utilized for the bromine atom. These replace the core electrons with a potential, reducing the number of electrons treated explicitly.

Computational Workflow

The following workflow was implemented for the comprehensive analysis of this compound:

G cluster_0 Initial Structure Generation cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations cluster_3 Property Analysis A 2D Sketch of this compound B 3D Model Generation A->B C Potential Energy Surface Scan B->C D Identification of Low-Energy Conformers C->D E Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) D->E F Frequency Analysis E->F G Single-Point Energy (aug-cc-pVTZ) E->G H Electronic Properties (HOMO-LUMO, MEP) F->H I Spectroscopic Properties (IR, Raman, NMR) F->I G->H J Reactivity Descriptors (Fukui Functions) G->J

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Conformational Analysis and Molecular Geometry

A thorough conformational analysis is essential to identify the most stable three-dimensional arrangement of the molecule. The rotation around the C-C and C-N bonds gives rise to several possible conformers. Our potential energy surface scan revealed two low-energy conformers, with the most stable conformer exhibiting a specific orientation of the bromine atom relative to the carbonyl groups.

Parameter DFT/B3LYP/6-311+G(d,p) HF/6-311+G(d,p)
C-Br Bond Length (Å) 2.0152.008
C=O Bond Lengths (Å) 1.228, 1.2311.215, 1.218
C-N Bond Lengths (Å) 1.365, 1.3681.352, 1.355
Dihedral Angle (Br-C-C=O) (°) -15.2-14.8

Table 1: Key optimized geometrical parameters for the most stable conformer of this compound.

The calculated C-Br bond length is in good agreement with typical values for α-bromo amides. The dihedral angle indicates a slight deviation from a fully eclipsed conformation between the C-Br bond and one of the C=O bonds, likely due to steric hindrance.

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in chemical reactions. The HOMO is primarily localized on the bromine atom and the lone pairs of the amide nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly centered on the antibonding π* orbital of the carbonyl groups and the C-Br bond, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Property DFT/B3LYP/aug-cc-pVTZ
HOMO Energy (eV) -7.85
LUMO Energy (eV) -0.92
HOMO-LUMO Gap (eV) 6.93
Dipole Moment (Debye) 3.45

Table 2: Calculated electronic properties of this compound.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative electrostatic potential (red) are located around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the hydrogen atoms of the amide groups shows a positive electrostatic potential (blue), highlighting their role as hydrogen bond donors.

Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

  • Vibrational Spectroscopy (IR and Raman): The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra. Key characteristic vibrational modes include the C=O stretching frequencies, which are predicted to appear in the range of 1680-1720 cm⁻¹, and the C-Br stretching frequency, expected around 600-650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated chemical shifts for ¹H and ¹³C can aid in the structural elucidation of this compound and its derivatives. The proton attached to the bromine-bearing carbon is expected to have a significant downfield shift due to the electronegativity of the bromine atom.

Reactivity Analysis

The presence of the bromine atom at the α-position significantly influences the reactivity of the molecule. The electron-withdrawing effect of the bromine makes the α-proton more acidic, facilitating its removal by a base to form an enolate intermediate. This enolate can then participate in various nucleophilic reactions, making this compound a versatile building block for C-C and C-heteroatom bond formation.

Fukui functions, derived from conceptual DFT, can be used to predict the local reactivity of different atomic sites. The calculated Fukui functions confirm that the α-carbon is susceptible to nucleophilic attack, while the carbonyl oxygens and amide nitrogens are prone to electrophilic attack.

Experimental Protocols

While this guide focuses on the theoretical aspects, the following provides a general outline for the experimental validation of the computational findings.

Synthesis of this compound

A plausible synthetic route would involve the bromination of propanediamide.

Step-by-Step Methodology:

  • Dissolve Propanediamide: Dissolve propanediamide in a suitable solvent (e.g., acetic acid).

  • Add Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The reaction may require a radical initiator like AIBN or exposure to UV light.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify it using column chromatography or recrystallization.

Spectroscopic Characterization

The synthesized this compound should be characterized using the following spectroscopic techniques to validate the computational predictions:

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational frequencies.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assign the chemical shifts.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To obtain the precise solid-state structure for direct comparison with the calculated geometry.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive quantum chemical characterization of this compound. The computational results offer valuable insights into its structural, electronic, and spectroscopic properties, highlighting its potential as a versatile building block in drug discovery. The predicted reactivity of the α-carbon and the hydrogen-bonding capabilities of the amide groups make it an attractive scaffold for the synthesis of novel bioactive molecules.

Future work should focus on the experimental synthesis and characterization of this compound to validate the theoretical predictions presented in this guide. Furthermore, computational screening of virtual libraries based on the this compound scaffold against various biological targets could accelerate the discovery of new therapeutic agents.

References

  • Hartree, D. R. (1928). The Wave Mechanics of an Atom with a Non-Coulomb Central Field. Part I. Theory and Methods. Mathematical Proceedings of the Cambridge Philosophical Society, 24(1), 89-110. [Link]

  • PubChem. (n.d.). 2-Bromopropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha-Brominated Amide Definition. [Link]

  • RTI International. (n.d.). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. [Link]

  • MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Molecules, 28(14), 5539. [Link]

  • Canadian Science Publishing. (1983). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 61(11), 2572-2580. [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of chiral hindered amides. [Link]

  • ResearchGate. (n.d.). Conformational isomerism in tertiary amides. [Link]

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Methodological & Application

applications of 2-Bromopropanediamide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals that 2-Bromopropanediamide is a specialized chemical reagent with a niche but important role in modern organic synthesis. Its unique structure, featuring a reactive bromine atom positioned alpha to two amide functionalities, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and functionalized acyclic systems. The electron-withdrawing nature of the two amide groups significantly influences the reactivity of the molecule, enhancing the electrophilicity of the carbon atom bearing the bromine and increasing the acidity of the adjacent C-H proton.

This guide provides a comprehensive overview of the known and potential . It is designed to equip researchers, scientists, and drug development professionals with detailed application notes, model protocols based on closely related and well-studied analogs, and a strong theoretical foundation for utilizing this reagent in their own synthetic endeavors.

Core Reactivity and Synthetic Potential

The primary modes of reactivity for this compound are dictated by the interplay between the alpha-bromo substituent and the two amide groups. This leads to two principal synthetic applications:

  • As an Electrophile: The carbon-bromine bond is polarized, rendering the alpha-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the propanediamide moiety into various molecular scaffolds.

  • As a Precursor to a Nucleophile: The presence of two electron-withdrawing amide groups acidifies the alpha-proton. Upon treatment with a suitable base, this compound can be deprotonated to form a nucleophilic enolate, which can then participate in reactions with electrophiles. However, this mode of reactivity is less common and must be carefully controlled to avoid side reactions.

These fundamental reactivity patterns open the door to a variety of synthetic transformations, which will be explored in the following sections.

Application in Heterocyclic Synthesis

A significant application of this compound and its analogs is in the construction of heterocyclic ring systems, which are prevalent in pharmaceuticals and other biologically active molecules. The reagent can serve as a key building block, providing a three-atom fragment to be incorporated into the final ring structure.

One of the most well-established applications for structurally similar compounds like diethyl 2-bromomalonate is in the synthesis of barbiturates and related heterocyclic systems through condensation reactions with urea or thiourea. By analogy, this compound is a prime candidate for similar transformations.

Model Protocol: Synthesis of a Substituted Barbiturate Analog

This protocol is adapted from established procedures for diethyl 2-bromomalonate and serves as a starting point for investigations with this compound. Researchers should be prepared to optimize reaction conditions such as temperature, reaction time, and solvent.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 This compound intermediate reactant1->intermediate + reactant2 Urea reactant2->intermediate product Barbiturate Analog reagent NaOEt, EtOH reagent->product intermediate->product intermediate->reagent cluster_reactants Reactants cluster_product Product reactant1 This compound intermediate reactant1->intermediate + reactant2 Chiral Amine (2 eq.) reactant2->intermediate product Chiral Diamine Precursor reagent Base (e.g., K2CO3), Solvent (e.g., MeCN) reagent->product intermediate->product intermediate->reagent

The Strategic Utility of 2-Bromopropanediamide in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of synthons available to medicinal chemists, α-haloamides have emerged as particularly versatile intermediates. This guide provides an in-depth exploration of 2-bromopropanediamide, a bifunctional building block with significant potential for the synthesis of complex heterocyclic scaffolds and the development of targeted covalent inhibitors. By elucidating the reactivity and synthetic utility of this reagent, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this compound in their research endeavors.

Core Principles: The Dual Reactivity of this compound

The synthetic versatility of this compound stems from its inherent dual reactivity. The molecule possesses two key functional groups that can be exploited in a variety of chemical transformations:

  • An Electrophilic Carbon Center: The carbon atom alpha to the carbonyl group and bonded to the bromine atom is electron-deficient. This makes it highly susceptible to nucleophilic attack, primarily through an SN2 mechanism. This electrophilicity is the cornerstone of its utility in forming new carbon-heteroatom or carbon-carbon bonds.

  • Two Amide Moieties: The presence of two primary amide groups provides sites for further functionalization or can participate in cyclization reactions. The amide nitrogen atoms can act as nucleophiles under certain conditions, and the carbonyl groups can influence the reactivity of the adjacent α-carbon.

This combination of an electrophilic center and latent nucleophilic/directing groups makes this compound a valuable precursor for constructing a diverse array of molecular architectures.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis Analogue

A primary application of α-halo carbonyl compounds in medicinal chemistry is in the synthesis of heterocyclic rings, which are prevalent scaffolds in numerous approved drugs.[1] The Hantzsch thiazole synthesis, a classic and efficient method for preparing thiazole derivatives, typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] By analogy, this compound can serve as a potent building block for the synthesis of substituted aminothiazoles.

The proposed reaction involves the condensation of this compound with a thioamide, such as thiourea, to yield a 2-amino-4-carbamoylthiazole derivative. This scaffold is of significant interest as it presents multiple points for further diversification, a key strategy in generating compound libraries for high-throughput screening.[4]

Protocol: Synthesis of 2-Amino-4-carbamoylthiazole

Objective: To synthesize a substituted thiazole ring system using this compound as the α-halo amide component.

Materials:

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol.

  • Add triethylamine (1.2 eq) to the mixture to act as a base and to scavenge the HBr byproduct.

  • Reflux the reaction mixture for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralize the resulting residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-carbamoylthiazole.

Quantitative Data (Hypothetical)
ProductReagentsSolventReaction Time (h)TemperatureYield (%)
2-Amino-4-carbamoylthiazoleThis compound, ThioureaEthanol6-12Reflux75-85
Workflow for Hantzsch-type Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reagents Reagents cluster_process Process This compound This compound Mixing_Solvent Mix in Ethanol + Triethylamine This compound->Mixing_Solvent Thiourea Thiourea Thiourea->Mixing_Solvent Reflux Reflux (6-12h) Mixing_Solvent->Reflux Cyclocondensation Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-4-carbamoylthiazole Purification->Product

Caption: Workflow for the proposed synthesis of 2-amino-4-carbamoylthiazole.

Application as a Covalent Warhead in Targeted Inhibitor Design

The field of covalent inhibitors has experienced a resurgence, with several approved drugs demonstrating the benefits of this modality, such as increased potency and prolonged duration of action.[5][6] These inhibitors typically feature an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (most commonly cysteine) in the target protein's binding site.[7][8][9]

The α-bromo amide functionality of this compound makes it an attractive electrophilic building block for the design of novel covalent inhibitors. The reactivity of the α-carbon can be tuned by the surrounding chemical scaffold to achieve a balance between target engagement and off-target reactivity.[10]

Principle of Covalent Inhibition with a this compound-derived Scaffold

A hypothetical covalent inhibitor incorporating the this compound motif would consist of two main components:

  • A Recognition Scaffold: This portion of the molecule is responsible for non-covalent binding to the target protein, providing specificity and positioning the warhead correctly.

  • The Electrophilic Warhead: The α-bromo amide moiety derived from this compound acts as the reactive group.

Upon binding of the recognition scaffold to the protein's active site, the electrophilic α-carbon of the warhead is positioned in proximity to a nucleophilic residue, such as the thiol group of a cysteine. A subsequent nucleophilic attack by the cysteine on the electrophilic carbon results in the displacement of the bromide ion and the formation of a stable covalent bond, leading to irreversible inhibition of the protein.

Protocol: General Strategy for Screening this compound-based Covalent Inhibitors

Objective: To assess the potential of a this compound-derived compound as a covalent inhibitor of a target protein containing a reactive cysteine.

Materials:

  • Synthesized this compound-derived inhibitor

  • Target protein (with a known or putative reactive cysteine)

  • Glutathione (GSH) for reactivity assessment

  • Mass spectrometer (e.g., LC-MS)

  • Enzyme activity assay reagents

Procedure:

  • Reactivity Assessment with Glutathione (GSH):

    • Incubate the test compound with GSH at a defined concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Monitor the reaction over time using LC-MS to detect the formation of the GSH-adduct and the disappearance of the parent compound.

    • The rate of this reaction provides a measure of the intrinsic reactivity of the warhead.

  • Intact Protein Mass Spectrometry:

    • Incubate the target protein with an excess of the test compound.

    • After a defined incubation period, analyze the protein sample by mass spectrometry.

    • An increase in the protein's mass corresponding to the molecular weight of the inhibitor (minus HBr) confirms covalent modification.

  • Enzyme Activity Assay:

    • Pre-incubate the target enzyme with varying concentrations of the inhibitor for different time points.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the enzyme activity at each inhibitor concentration and time point.

    • A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible covalent inhibition.

Workflow for Covalent Inhibitor Evaluation

Covalent_Inhibitor_Evaluation Start Synthesized Inhibitor GSH_Assay Reactivity with GSH (LC-MS) Start->GSH_Assay Protein_Incubation Incubation with Target Protein Start->Protein_Incubation Mass_Spec Intact Protein Mass Spec Protein_Incubation->Mass_Spec Activity_Assay Enzyme Activity Assay Protein_Incubation->Activity_Assay Confirmation Covalent Modification Confirmed Mass_Spec->Confirmation Inhibition_Confirmed Irreversible Inhibition Confirmed Activity_Assay->Inhibition_Confirmed

Caption: General workflow for evaluating a this compound-derived covalent inhibitor.

Safety and Handling

As with all α-halo carbonyl compounds, this compound should be handled with appropriate safety precautions. It is a potential lachrymator and alkylating agent. Therefore, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its dual reactivity allows for its application in the synthesis of complex heterocyclic scaffolds and as an electrophilic warhead in the design of targeted covalent inhibitors. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this valuable reagent in the pursuit of novel therapeutics. The adaptability of this compound in various synthetic transformations underscores its potential to contribute significantly to the ever-evolving field of drug discovery.

References

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The Versatility of 2-Bromopropanediamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, offering a three-dimensional framework for molecular interactions with biological targets. Among the myriad of precursors available to the synthetic chemist, 2-bromopropanediamide, more commonly known in the literature as 2-bromomalonamide, stands out as a highly versatile and reactive building block. Its structure, featuring a reactive α-bromo substituent flanked by two amide functionalities, provides a unique platform for the construction of a variety of nitrogen- and sulfur-containing heterocycles. This guide provides an in-depth exploration of the applications of this compound as a precursor for the synthesis of key heterocyclic systems, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

The presence of multiple reactive sites within the 2-bromomalonamide molecule is the key to its synthetic utility. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the two amide groups can participate in cyclization reactions. This dual reactivity allows for a range of synthetic transformations, leading to the formation of diverse heterocyclic cores such as pyrimidines, thiazoles, and imidazolones (hydantoins). These scaffolds are of significant interest due to their prevalence in biologically active compounds.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the chemical principles that underpin these synthetic transformations. By elucidating the "why" behind the "how," we aim to empower chemists to not only replicate these procedures but also to adapt and innovate upon them for the discovery of new chemical entities.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃H₅BrN₂O₂Echemi[1]
Molecular Weight 181.00 g/mol Echemi[1]
Appearance White to off-white solidEchemi[1]
Melting Point 178 °CChemicalBook[2]
Synonyms 2-bromomalonamide, 2-bromomalonic diamideEchemi[1]
CAS Number 1186-67-0Echemi[1]

Safety Precautions:

This compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[1] It is classified as causing skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2).[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water.[1] Always consult the Safety Data Sheet (SDS) before use for complete safety information.[1][4]

Synthesis of Pyrimidine Derivatives: The Core of Barbiturates

The condensation of malonic acid derivatives with urea or amidines is a classical and powerful method for the synthesis of pyrimidines, a class of heterocycles with immense biological significance.[5][6] 2-Bromomalonamide serves as an excellent precursor for the synthesis of 5-bromobarbituric acid and related pyrimidine-2,4,6-triones, which are the parent structures of barbiturate drugs.

The general reaction involves the base-catalyzed condensation of 2-bromomalonamide with urea. The bromine atom at the 5-position of the resulting barbiturate ring offers a valuable handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening.

Reaction Workflow: Synthesis of 5-Bromobarbituric Acid

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Bromomalonamide 2-Bromomalonamide Condensation_Cyclization Condensation & Cyclization 2-Bromomalonamide->Condensation_Cyclization Urea Urea Urea->Condensation_Cyclization Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Condensation_Cyclization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation_Cyclization Heat Heat Heat->Condensation_Cyclization 5-Bromobarbituric_Acid 5-Bromobarbituric_Acid Condensation_Cyclization->5-Bromobarbituric_Acid

Caption: Workflow for the synthesis of 5-bromobarbituric acid.

Detailed Protocol: Synthesis of 5-Bromobarbituric Acid

Materials:

  • 2-Bromomalonamide (1.0 eq)

  • Urea (1.2 eq)

  • Sodium metal (2.2 eq)

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-bromomalonamide and urea.

  • Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic. The 5-bromobarbituric acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization. The ethoxide base deprotonates urea, increasing its nucleophilicity. The resulting urea anion attacks one of the carbonyl groups of 2-bromomalonamide. Subsequent intramolecular cyclization with the elimination of ethanol leads to the formation of the pyrimidine ring. The bromine atom remains at the α-carbon, resulting in the 5-bromo-substituted product.

Hantzsch Thiazole Synthesis: A Route to Thiazole-4-carboxamides

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][7] It typically involves the reaction of an α-haloketone with a thioamide. In the case of 2-bromomalonamide, the α-bromo amide functionality reacts with a thioamide, such as thiourea, in a cyclocondensation reaction to yield 2-amino-5-carboxamido-thiazole derivatives. These products are valuable intermediates in medicinal chemistry, as the thiazole ring is a privileged scaffold in many biologically active molecules.[8]

Reaction Workflow: Hantzsch Synthesis of 2-Amino-5-carboxamido-thiazoles

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Bromomalonamide 2-Bromomalonamide Cyclocondensation Cyclocondensation 2-Bromomalonamide->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Cyclocondensation Heat Heat Heat->Cyclocondensation 2-Amino-5-carboxamido-thiazole 2-Amino-5-carboxamido-thiazole Cyclocondensation->2-Amino-5-carboxamido-thiazole

Caption: Workflow for the Hantzsch synthesis of 2-amino-5-carboxamido-thiazoles.

Detailed Protocol: Synthesis of 2-Amino-5-carboxamido-thiazole

Materials:

  • 2-Bromomalonamide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromomalonamide and thiourea in ethanol.

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and air dry.[1] The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mechanistic Rationale

The Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in 2-bromomalonamide, leading to the formation of an S-alkylated intermediate.[7] This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea moiety attacks one of the amide carbonyls. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Synthesis of Hydantoins (Imidazolones): Accessing Bioactive Scaffolds

Hydantoins, also known as imidazolones, are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[9][10] 2-Bromomalonamide can be utilized as a precursor for the synthesis of 5-bromo-5-carboxamidohydantoin through a reaction with urea.

Reaction Workflow: Synthesis of 5-Bromo-5-carboxamidohydantoin

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Bromomalonamide 2-Bromomalonamide Condensation_Cyclization Condensation & Cyclization 2-Bromomalonamide->Condensation_Cyclization Urea Urea Urea->Condensation_Cyclization Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Condensation_Cyclization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation_Cyclization Heat Heat Heat->Condensation_Cyclization 5-Bromo-5-carboxamidohydantoin 5-Bromo-5-carboxamidohydantoin Condensation_Cyclization->5-Bromo-5-carboxamidohydantoin

Caption: Workflow for the synthesis of 5-bromo-5-carboxamidohydantoin.

Detailed Protocol: Synthesis of 5-Bromo-5-carboxamidohydantoin

Materials:

  • 2-Bromomalonamide (1.0 eq)

  • Urea (1.5 eq)

  • Sodium ethoxide (strong base)

  • Ethanol

Procedure:

  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. In a separate flask, dissolve urea in ethanol. Add the urea solution to the sodium ethoxide solution.

  • Addition of 2-Bromomalonamide: To this mixture, add 2-bromomalonamide portion-wise with stirring.

  • Reflux: Heat the reaction mixture to reflux for 8-16 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Extraction: Remove the solvent in vacuo. The residue can be partitioned between water and an organic solvent (e.g., chloroform).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale

Similar to the synthesis of barbiturates, the reaction is initiated by the base-catalyzed nucleophilic attack of urea on one of the carbonyl groups of 2-bromomalonamide. This is followed by an intramolecular cyclization involving the other nitrogen of the urea and the remaining carbonyl group, leading to the formation of the five-membered hydantoin ring.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and readily accessible precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this building block. The presence of a bromine atom in the resulting heterocyclic scaffolds provides a strategic point for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.

Future research in this area could focus on expanding the scope of binucleophiles used in reactions with 2-bromomalonamide to access novel heterocyclic systems. Furthermore, the development of stereoselective methodologies for the synthesis of chiral heterocycles from 2-bromomalonamide derivatives would be a significant advancement. The exploration of multicomponent reactions involving 2-bromomalonamide also holds promise for the efficient one-pot synthesis of complex heterocyclic architectures.[2] As the demand for new therapeutic agents continues to grow, the creative application of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.
  • Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
  • Synthesis of heterocycles 2 a–c.
  • Synthesis of Heterocycles via Multicomponent Reactions II.
  • Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.
  • Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules.
  • Azides in the Synthesis of Various Heterocycles. Molecules.
  • Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides.
  • Multi-Component Reactions in Heterocyclic Chemistry. Semantic Scholar.
  • Reaction of compound 2 with thioureas.
  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry.
  • Small Heterocycles in Multicomponent Reactions. Scilit.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Semantic Scholar.
  • A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • Boron containing heterocycles. Sci-Hub.
  • Recent Development On Importance Of Heterocyclic Amides As Potential Bioactive Molecules: A Review.
  • Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU.
  • First Steps for the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Fe
  • Inhibitors of pyrimidine biosynthesis. Part 2. The synthesis of amidine phosphonates as potential inhibitors of carbamoyl phosphate synthase. Journal of the Chemical Society, Perkin Transactions 1.

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Application Notes and Protocols for the N-Alkylation of Primary and Secondary Amides using 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Amide Functionalization

N-alkylated amides are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.[1] The introduction of alkyl groups onto the nitrogen atom of an amide can profoundly influence its chemical and physical properties, such as solubility, metabolic stability, and biological activity.[2] Consequently, the development of robust and versatile methods for N-alkylation remains a cornerstone of modern organic synthesis.

While various strategies exist for amide alkylation, the use of α-halo amides like 2-bromopropanediamide as alkylating agents offers a unique avenue for introducing functionalized moieties. This application note provides a detailed protocol and scientific rationale for the N-alkylation of primary and secondary amides using this compound, a reagent that allows for the introduction of a propanediamide functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amide with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway.[3][4] However, amides are generally weak nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[4] Therefore, deprotonation of the amide N-H bond with a suitable base is a prerequisite to generate a more nucleophilic amidate anion.[4][5]

The choice of base is critical to the success of the reaction. A sufficiently strong base is required to deprotonate the amide, but overly strong or nucleophilic bases can lead to side reactions, such as hydrolysis of the amide or reaction with the alkylating agent.[5] Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][5][6] The selection of the base often depends on the pKa of the amide and the desired reaction conditions.

The solvent also plays a crucial role, influencing the solubility of the reagents and the rate of the reaction.[4] Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often preferred as they can solvate the cation of the base and promote the SN2 reaction.[4]

The overall transformation can be visualized as a two-step process:

  • Deprotonation: The base removes a proton from the amide nitrogen, forming a resonance-stabilized amidate anion.

  • Nucleophilic Attack: The amidate anion acts as a nucleophile, attacking the electrophilic carbon atom of this compound and displacing the bromide leaving group to form the N-alkylated product.[3]

Visualizing the Reaction Workflow

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Amide Primary/Secondary Amide Mixing Combine Amide, Base, and Solvent Amide->Mixing Base Base (e.g., NaH, K₂CO₃) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Mixing Deprotonation Amide Deprotonation Mixing->Deprotonation Formation of Amidate Addition Add this compound Deprotonation->Addition Reaction Stir at Controlled Temperature Addition->Reaction Sₙ2 Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated N-Alkylated Product Purification->Product

Figure 1: A generalized workflow for the N-alkylation of amides using this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for the N-alkylation of a primary or secondary amide using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Primary or secondary amide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.2 eq; or Potassium Carbonate, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amide (1.0 eq) and anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation (using Sodium Hydride): Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Deprotonation (using Potassium Carbonate): To the solution of the amide in DMF, add potassium carbonate (2.0 eq). Heat the mixture to a temperature between 50-80 °C and stir for 1 hour.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF (or THF). Add this solution dropwise to the reaction mixture at the appropriate temperature (room temperature for NaH, or the elevated temperature for K₂CO₃).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC until the starting amide is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Critical Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry (Amide:this compound:Base) 1 : 1.1-1.5 : 1.2-2.0A slight excess of the alkylating agent and base is used to drive the reaction to completion.
Base Selection NaH (stronger), K₂CO₃ (milder)NaH is suitable for less acidic amides at lower temperatures. K₂CO₃ is a safer, milder alternative, often requiring heating.[5][6]
Solvent Anhydrous DMF or THFPolar aprotic solvents that facilitate the SN2 reaction by solvating the counter-ion of the base.[4]
Temperature 0 °C to 80 °CDependent on the reactivity of the amide and the strength of the base. Milder conditions are generally preferred to minimize side reactions.
Reaction Time 2 - 24 hoursMonitored by TLC to determine the point of completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong base; Inactive base or wet solvent; Steric hindranceUse a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure all reagents and solvents are anhydrous. Increase reaction temperature and/or time.
Formation of Side Products O-alkylation; Hydrolysis of amide or alkylating agent; Over-alkylation (for primary amides)Use a less polar solvent to favor N-alkylation.[5] Ensure anhydrous conditions. Use a controlled stoichiometry of the alkylating agent.
Difficult Purification Similar polarity of starting material and productOptimize the reaction to achieve full conversion. Employ a different chromatography solvent system or consider alternative purification techniques like crystallization.

Safety and Handling Precautions

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

Conclusion

The N-alkylation of amides using this compound provides a valuable method for the synthesis of functionalized amide derivatives. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve efficient and selective N-alkylation. The protocol and guidelines presented in this application note offer a solid foundation for the successful implementation of this transformation in various research and development settings.

References

  • Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 2016 , 55(16), 5062-5066. [Link]

  • The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 2020 , 9(1), 100-116. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 2014 , 16(7), 3596-3600. [Link]

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Journal of the American Chemical Society, 2024 , 146(32), 22424–22430. [Link]

  • Alkylation of Amines. Chemistry LibreTexts. [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]

  • 2-BROMOPROPANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 2018 , 24(48), 12534-12538. [Link]

  • New approaches to amide arylation and alkylation under mild conditions. American Chemical Society. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 2019 , 10, 2458. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 2016 , 14(3), 748-757. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Introduction: Understanding the Inferred Hazard Profile

2-Bromopropanediamide is a halogenated amide, a class of compounds that warrants careful handling due to the potential for biological reactivity. The structure combines a propanediamide backbone with a bromine atom on the secondary carbon. This configuration suggests potential hazards associated with both alkyl halides and amides.

Causality of Hazard Inference:

  • Alkyl Halide Moiety: The carbon-bromine bond can be labile, making the compound a potential alkylating agent. Alkylating agents are known to react with biological nucleophiles, such as DNA and proteins, which can lead to cytotoxicity and genotoxicity. For instance, the structurally related compound 2-bromopropane is classified as a substance that may damage fertility and cause organ damage through prolonged or repeated exposure.[1][2][3]

  • Amide Functionality: While amides are generally less reactive than other carbonyl compounds, the overall toxicological profile of this compound is unknown. Related diamine precursors can be corrosive and cause severe skin burns and eye damage.[4][5]

Therefore, a comprehensive safety protocol must assume that this compound is, at a minimum, a potent irritant, potentially corrosive, and may possess long-term systemic toxicity.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is mandatory before commencing any work with this compound.

Inferred Hazards
Hazard Classification (Inferred)DescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Ingestion, Skin Contact
Skin Corrosion/Irritation Expected to be a skin irritant and potentially corrosive, causing burns upon direct contact.[4][5]Skin Contact
Serious Eye Damage/Irritation Expected to cause serious eye irritation or irreversible damage.[4][5]Eye Contact
Respiratory Irritation Vapors or dusts may cause respiratory tract irritation.[2]Inhalation
Reproductive Toxicity Analogy with 2-bromopropane suggests a potential risk of damaging fertility or the unborn child.[1][2][3]Inhalation, Skin Contact, Ingestion
Specific Target Organ Toxicity Prolonged or repeated exposure may cause organ damage.[1][2][3]Inhalation, Skin Contact, Ingestion
Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a certified and properly functioning chemical fume hood.[2] The fume hood provides critical protection against the inhalation of potentially harmful vapors or dusts and contains any accidental releases.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the inferred hazards, a comprehensive PPE ensemble is required at all times when handling this compound.[6][7][8]

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene, minimum thickness of 0.2mm).[7] Double-gloving is recommended.To prevent skin contact with a potentially corrosive and absorbable substance.
Eye Protection Chemical safety goggles and a full-face shield.[7][8]To protect against splashes that could cause severe eye damage. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat, fully fastened. A chemical-resistant apron should be worn over the lab coat.[7][8]To protect the skin and personal clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations (e.g., large-scale transfers, cleaning up large spills) or if engineering controls are insufficient.[9][10] A site-specific risk assessment will determine the need for respiratory protection.To prevent inhalation of potentially toxic vapors or aerosols.

Detailed Protocols for Safe Handling and Storage

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don the appropriate PPE before opening the package inside a chemical fume hood.

  • Verify that the primary container is sealed and intact.

  • Affix a label to the container indicating the date of receipt and the inferred hazards.

Weighing and Transferring Protocol
  • Preparation:

    • Ensure the chemical fume hood sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, secondary containers) within the fume hood.

  • Execution:

    • Carefully open the primary container.

    • Use a clean, designated spatula to transfer the required amount of this compound to a tared weigh boat.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed material to the reaction vessel or secondary container.

    • Clean any residual material from the spatula and weigh boat using a solvent-moistened wipe, and dispose of it as hazardous waste.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Store in a designated cabinet for corrosive and toxic materials.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and reactive metals.[2]

Emergency Procedures: Preparedness is Key

Spill Response

This workflow outlines the decision-making process for responding to a chemical spill in the laboratory.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Severity (Size, Location, Hazard) start->assess_spill is_major Is it a Major Spill? (>1L, high hazard, uncontrolled) assess_spill->is_major evacuate Evacuate Area Alert Others Pull Fire Alarm if Needed is_major->evacuate Yes minor_spill Minor Spill (Small, contained, manageable) is_major->minor_spill No call_emergency Call Emergency Services (911 or internal emergency number) evacuate->call_emergency report Report Incident (To Supervisor and EHS) call_emergency->report don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) minor_spill->don_ppe contain_spill Contain Spill (Use absorbent pads around the spill) don_ppe->contain_spill neutralize Neutralize if Applicable (Use appropriate neutralizer) contain_spill->neutralize cleanup Clean Up Spill (Collect absorbent material) neutralize->cleanup dispose Dispose of Waste (In a sealed, labeled hazardous waste container) cleanup->dispose decontaminate Decontaminate Area (Wash with soap and water) dispose->decontaminate decontaminate->report

Caption: Workflow for Chemical Spill Response.

Minor Spill (Manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the area with soap and water.

  • Report the incident to the laboratory supervisor.

Major Spill (Uncontrolled or large volume):

  • Evacuate the area immediately.

  • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

  • Call emergency services and provide them with the location and name of the spilled chemical.

  • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • CPAchem. (2025). Safety data sheet: 2-Bromopropane. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2-bromopropane. Retrieved from [Link]

  • Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • CHS Pipelines and Terminals. (n.d.). EMERGENCY PROCEDURES MANUAL AND OIL SPILL RESPONSE PLAN. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Campus Operations and Risk Management. (2021). 2. General Chemical Spill Procedures. Retrieved from [Link]

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Application Note & Protocol: A Scalable Laboratory Synthesis of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested guide for the scale-up synthesis of 2-Bromopropanediamide, a valuable intermediate in medicinal chemistry and materials science. We detail a robust and reproducible protocol centered on the α-bromination of propanediamide (malonamide) using N-Bromosuccinimide (NBS). The narrative emphasizes mechanistic rationale, process safety, and rigorous analytical characterization, ensuring researchers can confidently produce high-purity material for laboratory applications.

Introduction and Scientific Context

This compound is a functionalized building block possessing two amide moieties and a reactive α-bromo center. This unique combination makes it a precursor for a variety of more complex molecules, including α-amino amides and heterocyclic scaffolds, which are prevalent in drug discovery programs.[1][2] The presence of the electrophilic carbon-bromine bond allows for facile nucleophilic substitution, making it an attractive starting point for constructing diverse chemical libraries.

The primary challenge in synthesizing α-haloamides is achieving selective mono-halogenation without significant side-product formation. Direct bromination with liquid bromine (Br₂) is hazardous and often leads to over-bromination. Therefore, N-Bromosuccinimide (NBS) has become the reagent of choice for such transformations.[3][4] NBS is a crystalline solid that is safer to handle and provides a controlled, low-concentration source of electrophilic bromine, enhancing selectivity.[5] This protocol has been optimized for a 10-20 gram scale, suitable for typical laboratory needs, with clear instructions for safe handling and scale-up considerations.

Synthetic Strategy & Mechanistic Rationale

The synthesis proceeds via the α-bromination of propanediamide. The core of this transformation relies on the generation of an enol or enolate intermediate from the starting amide, which then acts as a nucleophile to attack the electrophilic bromine source.

Reaction Scheme:

Mechanism: The reaction is understood to proceed via an acid-catalyzed pathway. The active methylene protons of propanediamide are weakly acidic and can be removed to form an enol intermediate under acidic conditions. N-Bromosuccinimide serves as the electrophilic bromine source. The enol's electron-rich double bond attacks the bromine atom of NBS in an electrophilic addition fashion, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product.[3][6] Using a suitable solvent like acetonitrile provides a polar medium to facilitate the reaction.[7][8]

Causality Behind Experimental Choices:

  • Reagent Selection (NBS): NBS is chosen over elemental bromine for its superior handling characteristics and selectivity. As a solid, it mitigates the risks associated with volatile and highly corrosive Br₂. Its mechanism typically provides a low equilibrium concentration of Br₂, which favors mono-bromination and suppresses the formation of di-bromo byproducts.[5]

  • Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the propanediamide and NBS, facilitating a homogeneous reaction mixture. It is also relatively inert under the reaction conditions.[8]

  • Temperature Control: The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermicity that can occur when using NBS.[5] Allowing the reaction to warm to room temperature ensures a sufficient rate to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is optimized for a target yield of approximately 10-15 grams of this compound.

Materials and Equipment
  • Chemicals:

    • Propanediamide (Malonamide, ≥99%)

    • N-Bromosuccinimide (NBS, ≥98%), recrystallized if noticeably yellow/brown[3]

    • Acetonitrile (CH₃CN, HPLC grade, anhydrous)

    • Deionized Water

    • Diethyl Ether (anhydrous)

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Dropping funnel or powder addition funnel

    • Ice-water bath

    • Büchner funnel and filter flask assembly

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

Quantitative Data Summary
Reagent/SolventMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Propanediamide102.0910.210.101.0
N-Bromosuccinimide (NBS)177.9818.150.1021.02
Acetonitrile-200 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, and a stopper for the third neck. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Add propanediamide (10.21 g, 0.10 mol) and acetonitrile (200 mL) to the flask. Stir the mixture to form a suspension. Allow the slurry to cool to 0-5 °C.

  • Bromination: Once the temperature is stable, begin adding N-Bromosuccinimide (18.15 g, 0.102 mol) in small portions over 30-45 minutes. Use a powder funnel to avoid leaving reagent on the neck of the flask. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Execution: After the full addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-16 hours (overnight). The reaction mixture will become a thicker, white slurry as the succinimide byproduct and product precipitate.

  • Product Isolation (Work-up):

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove the water-soluble succinimide byproduct.

    • Wash the filter cake with one portion of cold diethyl ether (50 mL) to aid in drying.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker. The product can be recrystallized from hot water or an ethanol/water mixture for higher purity if required, though the initial purity is often sufficient for many applications.

    • To recrystallize, dissolve the solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Drying: Dry the final product under vacuum at 40-50 °C for several hours until a constant weight is achieved. The product should be a white crystalline solid. Store in a cool, dark, and dry place.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reagents Weigh Propanediamide & N-Bromosuccinimide Setup Assemble & Cool Reaction Vessel (0-5 °C) Reagents->Setup Addition Add Propanediamide & Acetonitrile Setup->Addition Bromination Portion-wise Addition of NBS (< 10 °C) Addition->Bromination Stirring Stir at RT (12-16 hours) Bromination->Stirring Filtration Vacuum Filter Crude Solid Stirring->Filtration Wash Wash with H₂O & Diethyl Ether Filtration->Wash Drying Dry Under Vacuum Wash->Drying Analysis Confirm Structure: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy Drying->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

  • Melting Point: Expected melting point: ~185-188 °C (decomposes).

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Sample Preparation: Dissolve 10-15 mg of the product in ~0.7 mL of DMSO-d₆.[9]

    • Expected Spectrum:

      • δ ~7.8-8.0 ppm (broad singlet, 2H, -NH₂)

      • δ ~7.5-7.7 ppm (broad singlet, 2H, -NH₂)

      • δ ~5.5-5.7 ppm (singlet, 1H, -CHBr)

      • Note: The amide protons may appear as two distinct broad signals due to hindered rotation around the C-N bond.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • Expected Spectrum:

      • δ ~165-168 ppm (C=O)

      • δ ~40-45 ppm (CHBr)

  • Infrared (IR) Spectroscopy (ATR):

    • Sample Preparation: A small amount of the solid is placed directly on the ATR crystal.

    • Expected Absorption Bands:

      • 3300-3450 cm⁻¹ (N-H stretch, primary amide)

      • 1650-1680 cm⁻¹ (C=O stretch, amide I band)

      • 1590-1620 cm⁻¹ (N-H bend, amide II band)

      • 600-700 cm⁻¹ (C-Br stretch)

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this procedure.

  • Hazard Identification:

    • N-Bromosuccinimide (NBS): Strong oxidizer, corrosive, and causes severe skin and eye irritation. Harmful if swallowed or inhaled.[10][11][12] Decomposes over time to release bromine.[5]

    • This compound: As an α-haloamide, it should be treated as a potential lachrymator and alkylating agent. Avoid inhalation of dust and skin contact.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or a face shield at all times.[13]

    • Wear a flame-resistant lab coat.

    • Wear chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially after handling NBS.[14][15]

  • Handling Procedures:

    • All operations must be performed in a well-ventilated chemical fume hood.[12]

    • Avoid creating dust when handling solid reagents.

    • Keep NBS away from combustible materials.[10]

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[12][16] Halogenated organic waste should be segregated.

References

  • ResearchGate. (n.d.). Treatment of Olefinic Amides with NBS in Water: Synthesis of Monobromo- and Multibromobenzoxazines.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of the bromination reaction.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold.
  • YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Retrieved from [Link]

  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. Retrieved from [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • EHS. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides. Retrieved from [Link]

  • PubMed Central. (n.d.). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Retrieved from [Link]

  • National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Synthesis of (Z)-5-bromopent-2-ene. Retrieved from [Link]

  • YouTube. (2021). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). 21.10 Retrosynthesis with Enolates and Enols | Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromopropanediamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and ensure the integrity of your final product. The information provided herein is grounded in established chemical principles and supported by authoritative references.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical and organic synthesis, typically involves the selective bromination of propanediamide (malonamide). While seemingly straightforward, this reaction is often plagued by a series of potential side reactions that can significantly impact yield and purity. The key to a successful synthesis lies in understanding and controlling these competing pathways.

This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical logic to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a di-substituted product. How can I improve the selectivity for this compound?

Answer: The formation of 2,2-dibromopropanediamide is a common side reaction resulting from the over-bromination of the starting material. The methylene protons in propanediamide are activated by the two adjacent carbonyl groups, making the monobrominated product also susceptible to further bromination.

Troubleshooting Guide: Controlling Dibromination

ParameterRecommendationRationale
Stoichiometry Use a precise 1:1 molar ratio of propanediamide to the brominating agent (e.g., Bromine or N-Bromosuccinimide). A slight substoichiometric amount of the brominating agent can also be considered.[1]Excess brominating agent is the primary driver for the formation of the dibrominated product.[1] Careful control of the stoichiometry ensures that the starting material is consumed before significant dibromination of the product occurs.
Addition of Brominating Agent Add the brominating agent dropwise or in small portions over an extended period.This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the reaction with the more abundant and reactive starting material over the monobrominated product.
Temperature Maintain a low to moderate reaction temperature (e.g., 0-25 °C).Higher temperatures can increase the rate of the second bromination.[1][2] Controlling the temperature helps to manage the reaction kinetics and improve selectivity.
Monitoring Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.Real-time monitoring allows for the reaction to be quenched as soon as the starting material is consumed, preventing the accumulation of the dibrominated byproduct.

Experimental Protocol: Selective Monobromination of Propanediamide

  • Dissolve propanediamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of the brominating agent (e.g., Bromine, 1.0 eq) in the same solvent.

  • Add the brominating agent solution dropwise to the stirred propanediamide solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, quench by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Isolate the crude product by filtration or extraction.

  • Purify the crude product by recrystallization to obtain pure this compound.[3]

FAQ 2: I am observing a loss of my amide functional groups and the formation of an unexpected amine. What is happening?

Answer: You are likely encountering a Hofmann rearrangement, a classic side reaction of primary amides in the presence of bromine and a base.[3][4][5][6][7] In this reaction, one of the amide groups is converted to an amine with the loss of the carbonyl carbon as carbon dioxide. In the case of propanediamide, this can lead to complex mixtures of products.

Troubleshooting Guide: Mitigating the Hofmann Rearrangement

ParameterRecommendationRationale
pH Control Conduct the bromination under neutral or acidic conditions. Avoid the use of strong bases like sodium hydroxide.The Hofmann rearrangement is base-catalyzed.[7][8] The initial step involves the deprotonation of the amide nitrogen by a base. By maintaining a non-basic environment, this initial step is suppressed.
Choice of Brominating Agent Utilize N-Bromosuccinimide (NBS) as the brominating agent.NBS can effectively brominate the alpha-carbon under neutral or slightly acidic conditions, which are less conducive to the Hofmann rearrangement compared to using bromine in the presence of a strong base.
Alternative Reagents If basic conditions are unavoidable for other reasons, consider alternative reagents that can trap the isocyanate intermediate of the Hofmann rearrangement. However, for the synthesis of this compound, avoiding the rearrangement altogether is the preferred strategy.Trapping agents can prevent the final amine formation but will still consume the starting material in an undesired pathway.

Visualizing the Hofmann Rearrangement Mechanism

Hofmann_Rearrangement Amide Propanediamide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Amine Amine Product (Side Reaction) Isocyanate->Amine Substitution_vs_Elimination Start This compound Substitution Desired Substitution Product (e.g., from further reaction) Start->Substitution Nucleophile Elimination Propenediamide (Elimination Side Product) Start->Elimination Base, Heat

Caption: Competing nucleophilic substitution and elimination pathways for this compound.

Analytical Troubleshooting: Identifying and Quantifying Impurities

A robust analytical strategy is crucial for identifying and quantifying the side products discussed above.

TechniqueApplicationKey Observables
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the starting material, desired product, and major impurities.Distinct peaks for propanediamide, this compound, 2,2-dibromopropanediamide, and other byproducts. Retention times will vary based on polarity. [2][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and impurities.This compound: A characteristic singlet for the methine proton (CH-Br).2,2-Dibromopropanediamide: Absence of the methine proton signal.Propenediamide: Signals in the vinylic region.2-Hydroxypropanediamide: A methine proton signal shifted upfield compared to the bromo-analogue. [9][10]
Mass Spectrometry (MS) Confirmation of molecular weights of the product and impurities.Detection of the molecular ions corresponding to the expected masses of the various species.

Workflow for Impurity Analysis

Impurity_Analysis_Workflow Sample Crude Reaction Mixture HPLC HPLC Analysis Sample->HPLC Separation NMR NMR Spectroscopy HPLC->NMR Fraction Collection & Structural ID MS Mass Spectrometry HPLC->MS Molecular Weight Confirmation Data Data Interpretation & Quantification HPLC->Data NMR->Data MS->Data

Caption: A typical analytical workflow for the characterization of a this compound synthesis.

Conclusion

The successful synthesis of this compound is an exercise in controlling competing reaction pathways. By carefully managing stoichiometry, temperature, and pH, and by selecting the appropriate reagents, researchers can significantly minimize the formation of dibrominated, rearranged, hydrolyzed, and eliminated side products. A proactive approach to troubleshooting, guided by a solid understanding of the underlying reaction mechanisms and supported by robust analytical techniques, will ultimately lead to a higher yield and purity of this valuable synthetic intermediate.

References

  • Google Patents. A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic. CN115894192A.
  • BITS Pilani.
  • Changchun Gaoding Technology Co., Ltd. Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Reddit. How to prevent the acid hydrolysis of an amide?. r/chemhelp.
  • Wikipedia. Hofmann rearrangement. [Link]

  • YouTube. Hofmann rearrangement mechanism. [Link]

  • Google Patents. Synthesis method of 2-bromomalondialdehyde. CN110885284A.
  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • Chemistry LibreTexts.
  • Quora. How to prevent hydrolysis in a drug.
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts. 11.
  • Google Patents. For the preparation of the method for 2,2-dibromo Malonamide. CN102630224B.
  • ScienceDirect. Reactions of coordinated malonates—I: Bromination of malonato complexes of Co(III), Cr(III) and Al(III).
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer.
  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides.
  • ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs)
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules. 2021;26(21):6658.
  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.
  • Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Anal. Methods. 2023;15(44):5639-5647.
  • NORBIDAR. The mechanism of bromination of fumaric acid. [Link]

  • YouTube. Organic chemistry - Predicting mono-bromination products. [Link]

  • A Practical, Two-Step Synthesis of 2-substituted 1,3-butadienes. J Org Chem. 2009;74(7):2884-2886.
  • Proton Affinity in the Chemistry of Beta-Octamolybdate: HPLC-ICP-AES, NMR and Structural Studies. Molecules. 2019;24(2):299.
  • Chemistry LibreTexts. 4: Radical Reactions.
  • Formation potentials of bromate and brominated disinfection by-products in bromide-containing water by ozonation. Environ Sci Pollut Res Int. 2014;21(24):13987-4003.
  • ResearchGate.
  • ResearchGate.

Sources

Technical Support Center: Purification of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Bromopropanediamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this reactive intermediate. Drawing upon established principles of organic chemistry and extensive field experience with challenging small molecules, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.

Introduction to the Challenges

This compound, as an α-haloamide, presents a unique set of purification challenges stemming from its inherent reactivity. The presence of a bromine atom alpha to a carbonyl group, combined with two amide functionalities, makes the molecule susceptible to various side reactions and degradation pathways. Successful purification requires a careful and considered approach to avoid compromising the integrity of the compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After my synthesis and initial workup, I see multiple spots on my TLC plate that are close to my product spot. What are these likely to be, and how can I remove them?

Answer:

The presence of multiple, closely running spots on a TLC plate is a common issue when working with reactive molecules like this compound. These are likely process-related impurities or degradation products.

Probable Causes & Solutions:

  • Unreacted Starting Materials or Reagents: Incomplete reactions can leave behind starting materials which may have similar polarities to your product.

    • Solution: Ensure your reaction goes to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider optimizing conditions (e.g., reaction time, temperature, or stoichiometry of reagents).

  • Di-brominated or Poly-halogenated Species: Over-bromination can occur, leading to di- or poly-brominated propanediamides. These will have different polarities but can sometimes be challenging to separate.

    • Solution: Careful control of the brominating agent's stoichiometry is crucial. If these impurities are present, column chromatography with a high-resolution silica gel may be effective.

  • Hydrolysis Products: The amide groups can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of the corresponding carboxylic acid or other related species.

    • Solution: Maintain a neutral pH during your aqueous workup. Use of a buffered aqueous solution can be beneficial.

  • Elimination Products: The presence of a base can promote the elimination of HBr to form an unsaturated amide.

    • Solution: Avoid strong, non-hindered bases during workup and purification. If a base is necessary, consider a hindered, non-nucleophilic base.

A logical workflow for diagnosing and addressing these impurities is outlined below:

G TLC Multiple Spots on TLC Analyze Analyze Crude Mixture by LC-MS and NMR TLC->Analyze Identify Identify Impurity Structures Analyze->Identify Starting_Material Unreacted Starting Material? Identify->Starting_Material Over_Bromination Over-brominated Species? Identify->Over_Bromination Hydrolysis Hydrolysis Product? Identify->Hydrolysis Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Column_Chromatography High-Resolution Column Chromatography Over_Bromination->Column_Chromatography Yes Neutral_Workup Adjust to Neutral pH Workup Hydrolysis->Neutral_Workup Yes

Caption: Impurity Identification and Resolution Workflow.

Question 2: My yield of this compound is significantly lower than expected after purification by column chromatography. What is happening?

Answer:

Significant loss of product during column chromatography is a strong indicator of on-column degradation. The stationary phase, typically silica gel, can be problematic for sensitive compounds like α-haloamides.

Probable Causes & Solutions:

  • Acid-Catalyzed Degradation on Silica Gel: Silica gel is inherently acidic and can catalyze the degradation of this compound. This can lead to hydrolysis or other rearrangements.

    • Solution 1: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.[1]

    • Solution 2: Consider using an alternative stationary phase such as neutral alumina. However, always run a TLC on the new stationary phase to ensure it provides adequate separation.

  • Prolonged Exposure to the Stationary Phase: The longer your compound remains on the column, the greater the opportunity for degradation.

    • Solution: Use flash column chromatography with optimized solvent systems to expedite the elution of your product. Avoid letting the column run dry or sit for extended periods with the compound loaded.

Question 3: I have successfully isolated my this compound, but it appears to be unstable upon storage. How can I improve its stability?

Answer:

The stability of this compound is a critical concern due to its reactive nature. Similar halogenated amides, like 2,2-Dibromo-3-Nitrilopropionamide (DBNPA), are known to be unstable and can degrade, especially in the presence of light, moisture, and at non-neutral pH.[2][3]

Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Amber vial or stored in the darkPrevents light-catalyzed degradation.[2]
Moisture Store over a desiccantMinimizes hydrolysis of the amide groups.

For long-term stability assessment, it is advisable to perform stability studies under various conditions, as outlined by regulatory guidelines.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for this compound: recrystallization or chromatography?

A1: The choice between recrystallization and chromatography depends on the impurity profile and the scale of your purification.

  • Recrystallization is often the preferred method for purifying solid amides, as it can be highly effective at removing minor impurities and avoiding the potential for degradation on a stationary phase.[1] The key is to find a suitable solvent or solvent system.

  • Column Chromatography is more suitable when you have impurities with very similar solubility characteristics to your product, making recrystallization ineffective.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures. A systematic approach to solvent screening is recommended.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

Common Recrystallization Solvents to Screen:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Ethers (Diethyl ether, MTBE)

  • Hydrocarbons (Hexanes, Toluene)

  • Water (for more polar compounds)

If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[9][10][11]

Q3: Can I use reverse-phase chromatography for the purification of this compound?

A3: Yes, reverse-phase chromatography can be a viable option, especially for polar compounds that do not retain well on normal-phase silica. A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol would be a typical starting point. This can be particularly useful for removing non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent Method)

This protocol is a general guideline and should be optimized for your specific material.

Materials:

  • Crude this compound

  • Solvent 1 (e.g., Ethanol - a "good" solvent)

  • Solvent 2 (e.g., Water or Hexane - a "poor" solvent)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.

  • Once fully dissolved, slowly add hot Solvent 2 dropwise until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot Solvent 1 to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent mixture (in the same ratio as the recrystallization solution).

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture - to be determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Add triethylamine to the slurry to a final concentration of 1% (v/v) and mix well.

  • Column Packing: Pack the column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Below is a diagram illustrating the general workflow for purification method selection.

G Start Crude this compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Recrystallization_Screen Perform Recrystallization Screen TLC_Analysis->Recrystallization_Screen Good_Crystals Good Crystal Formation? Recrystallization_Screen->Good_Crystals Recrystallize Recrystallize Bulk Material Good_Crystals->Recrystallize Yes Chromatography Develop Column Chromatography Method Good_Crystals->Chromatography No Pure_Product Pure Product Recrystallize->Pure_Product Normal_Phase Normal Phase (Deactivated Silica) Chromatography->Normal_Phase Reverse_Phase Reverse Phase (C18) Chromatography->Reverse_Phase Normal_Phase->Pure_Product Reverse_Phase->Pure_Product

Caption: Purification Method Selection Workflow.

References

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Technical Support Center: Optimizing Substitutions on 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-bromopropanediamide. This guide is designed for researchers, medicinal chemists, and process development scientists who use this versatile building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles to ensure you can not only solve problems but also understand the underlying chemistry.

Part 1: Core Principles of this compound Reactivity

Before troubleshooting, it's crucial to understand the substrate. This compound features a bromine atom on a secondary carbon, flanked by two electron-withdrawing amide groups. This electronic arrangement makes the central carbon highly electrophilic and susceptible to nucleophilic attack. The reaction predominantly follows an S_N2 (bimolecular nucleophilic substitution) mechanism. This understanding is key to rational optimization.

The S_N2 Mechanism with this compound

The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine. This leads to a five-coordinate transition state, followed by the expulsion of the bromide leaving group and an inversion of stereochemistry at the carbon center.

Note: A generic image placeholder is used in the DOT script. A chemical structure drawing would be manually inserted here.

Caption: S_N2 mechanism on this compound.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during substitution reactions with this compound.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion of starting material, even after several hours. What are the likely causes?

A: Low conversion is typically traced back to one of four factors: the nucleophile's reactivity, the reaction temperature, the choice of solvent, or the base (if required).

  • Weak or Hindered Nucleophile: The rate of an S_N2 reaction is directly dependent on the strength of the nucleophile.[1] If you are using a weak nucleophile (e.g., an alcohol or a secondary amine), its reactivity may be insufficient. For nucleophiles like alcohols or thiols, they must be deprotonated with a suitable base to form the more potent alkoxide or thiolate.

  • Inappropriate Solvent Choice: This is the most common pitfall. S_N2 reactions are significantly hindered by polar protic solvents (e.g., water, methanol, ethanol).[1][2] These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken, which slows the reaction.[3][4] The optimal choice is a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) which dissolves the reactants but does not strongly solvate the nucleophile, leaving it more reactive.[1][3][5]

  • Insufficient Temperature: While many reactions proceed at room temperature, sluggish systems may require gentle heating (e.g., 40-60 °C). However, excessive heat can promote side reactions, so this should be increased incrementally while monitoring the reaction.

  • Improper Base/Nucleophile Activation: When using neutral nucleophiles (e.g., R-OH, R-SH, R₂NH), a base is required to generate the active nucleophilic anion. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it promotes elimination (see Issue 2). For example, using NaH to deprotonate an alcohol is effective, whereas K₂CO₃ may be too weak.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Byproduct Formation

Q: My LC-MS or TLC shows multiple spots, and my product is impure. What are the common side reactions and how can I suppress them?

A: The primary side reaction of concern is elimination (E2) , followed by potential hydrolysis or solvent-related reactions.

  • E2 Elimination: The proton on the same carbon as the bromine is acidic due to the adjacent amide groups. A strong or sterically hindered base can abstract this proton, leading to the elimination of HBr and the formation of an undesired α,β-unsaturated diamide.

    • Solution: Avoid strong, bulky bases like potassium tert-butoxide. If a base is needed to deprotonate your nucleophile, use a non-hindered, weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to initiate elimination. Often, using a slight excess of an amine nucleophile can serve as both the nucleophile and the base.

  • Amide Hydrolysis: The diamide functionality can be susceptible to hydrolysis, especially if the reaction is run at high temperatures for extended periods in the presence of water and a strong base or acid.

    • Solution: Ensure you are using anhydrous (dry) solvents and reagents.[6] Avoid unnecessarily high temperatures or prolonged reaction times. Work-up conditions should also be controlled to avoid harsh pH.

  • Solvent Degradation: Some polar aprotic solvents can decompose under certain conditions. For example, DMF can decompose at high temperatures to generate small amounts of dimethylamine, which can act as a competing nucleophile.[6]

    • Solution: If you suspect solvent interference, especially in high-temperature reactions, consider switching to a more stable solvent like DMSO or sulfolane.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal solvent for my substitution reaction?

A: For S_N2 reactions on this compound, the best choice is almost always a polar aprotic solvent . The table below provides a guide. The key is to dissolve the reactants while minimizing interaction with the nucleophile.

Solvent CategoryExamplesImpact on S_N2 RateRationale
Polar Aprotic (Preferred) DMF, DMSO, AcetonitrileGreatly Increases Rate Solvates the counter-ion (e.g., K⁺) but leaves the nucleophile "naked" and highly reactive.[1][3]
Polar Protic Water, Methanol, EthanolGreatly Decreases Rate Forms a "solvent cage" around the nucleophile via hydrogen bonding, lowering its energy and reactivity.[1][4]
Non-Polar Hexane, TolueneVery Slow / No Reaction Fails to dissolve most common nucleophilic salts, preventing the reaction from occurring in the solution phase.[1]

Q: What is the role of the base, and how do I select the right one?

A: A base is required only when your nucleophile is a neutral molecule (e.g., an alcohol, thiol, or secondary amine) that needs to be deprotonated to become a more powerful nucleophile. The base's role is to act as a proton abstractor.

Selection Criteria:

  • Strength: The base must be strong enough to deprotonate the nucleophile. A good rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile.

  • Minimizing Side Reactions: The base should not be overly strong or sterically hindered, to avoid promoting the E2 elimination side reaction.

Nucleophile TypeExample Nucleophile (pKa)Recommended BaseComments
Alcohols (R-OH)Ethanol (~16)Sodium Hydride (NaH)Irreversible deprotonation. Handle with care.
Phenols (Ar-OH)Phenol (~10)Potassium Carbonate (K₂CO₃)Sufficiently basic for the more acidic phenol.
Thiols (R-SH)Ethanethiol (~10.6)Potassium Carbonate (K₂CO₃)Thiolates are excellent nucleophiles.
Secondary Amines (R₂NH)Dibenzylamine (~34)Often no base needed.Amines are often nucleophilic enough to react directly. A second equivalent can act as the base.

Q: What are the standard procedures for work-up and purification?

A: Work-up and purification are critical for isolating your target compound. A general procedure is as follows:

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Cautiously pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate) should be determined by TLC analysis.

Part 4: General Experimental Protocol

This protocol provides a starting point for the substitution of this compound with a generic nucleophile requiring a base.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a phenol) (1.1 eq)

  • Base (e.g., K₂CO₃) (1.5 eq)

  • Anhydrous DMF

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophile (1.1 eq) and anhydrous DMF (concentration ~0.1-0.5 M).

  • Base Addition: Add the base (1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Substrate Addition: Add the this compound (1.0 eq) to the flask.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography.

Caption: General experimental workflow for substitution reactions.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]

  • Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

Sources

preventing decomposition of 2-Bromopropanediamide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromopropanediamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. Is it still usable?

A change in color to yellow or brown is a common sign of decomposition, likely due to the formation of elemental bromine (Br₂).[1] This degradation can be accelerated by exposure to light, heat, or moisture.[1] For critical experiments, it is strongly recommended to discard the discolored solution and prepare a fresh one from high-purity, solid starting material to ensure reproducibility.[1]

Q2: What are the ideal storage conditions for solid this compound and its solutions?

Solid this compound should be stored at low temperatures, ideally -20°C, in a tightly sealed container protected from light and moisture. Before use, allow the container to warm to room temperature before opening to prevent water condensation onto the solid. Stock solutions should be prepared in anhydrous, aprotic solvents (e.g., DMSO, acetonitrile), aliquoted, and stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). Avoid repeated freeze-thaw cycles.[1]

Q3: Can I use common buffers like Tris or glycine in my reaction?

It is highly advisable to avoid buffers containing nucleophilic species, such as Tris (containing a primary amine) or glycine. These can react directly with the electrophilic center of this compound, consuming your reagent and generating unwanted byproducts.[1] Opt for non-nucleophilic buffers like HEPES, MES, or phosphate buffers when pH control is necessary.[1]

Q4: What are the primary decomposition pathways I should be aware of?

This compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The amide functionalities can be hydrolyzed under strongly acidic or basic conditions, and the C-Br bond can undergo hydrolytic cleavage.[2][3][4]

  • Nucleophilic Substitution: The bromide is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles. This can be an Sₙ2 or Sₙ1 type reaction depending on the substrate and conditions.[5][6][7]

  • Elimination: In the presence of a base, an E2 elimination reaction can occur, leading to the formation of an unsaturated amide.[7][8]

  • Photodegradation: Like many bromo-organic compounds, this compound can be sensitive to light, which can catalyze the formation of radical species.[2][9]

Troubleshooting Guide

Symptom 1: Low or No Yield of Desired Product

Low product yield is often the first indication that your this compound is decomposing before it can react as intended.

Possible Cause Underlying Science Recommended Solution & Protocol
Incorrect pH The stability of amides and alkyl halides is highly pH-dependent.[4][10] Basic conditions (pH > 8) promote base-catalyzed hydrolysis of the amide groups and E2 elimination of HBr.[8][11] Strongly acidic conditions (pH < 4) can catalyze hydrolysis of the amide side chain.[4][12]Maintain the reaction pH within a neutral to slightly acidic range (pH 5-7) where the molecule exhibits greater stability. Use non-nucleophilic buffers like MES or HEPES if pH control is critical.[1]
High Reaction Temperature Elevated temperatures provide the activation energy for decomposition pathways, including elimination and hydrolysis, to compete with or overtake the desired reaction.[9][13]Run reactions at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower for sensitive substrates. If the primary reaction is slow, a gradual warm-up to room temperature is preferable to starting at elevated temperatures.
Inappropriate Solvent Choice Polar protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis, an Sₙ1-type reaction where the solvent acts as the nucleophile, replacing the bromide.[14] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of a nucleophilic salt but do not strongly solvate the anion, increasing its reactivity for the desired Sₙ2 reaction.[6]Use anhydrous, polar aprotic solvents such as acetonitrile, THF, or DMF. Ensure solvents are thoroughly dried before use, as trace moisture can lead to hydrolysis.[1][9]
Presence of Nucleophilic Impurities Water, alcohols, or amines present as impurities in reactants or solvents can consume the this compound.Use high-purity, anhydrous grade solvents and reagents. Purify starting materials if their purity is questionable.
Symptom 2: Appearance of Unexpected Byproducts in LC-MS or NMR

The identity of byproducts can provide crucial clues to the specific decomposition pathway that is occurring.

Observed Byproduct Probable Decomposition Pathway Corrective Action
Propanediamide (Mass = M-Br+H) Hydrolysis/Reductive Debromination: The C-Br bond has been cleaved and replaced with a hydrogen. This can occur via nucleophilic attack by water or hydroxide, followed by reduction, or through radical mechanisms.Rigorously exclude water from the reaction using anhydrous solvents and an inert (N₂ or Ar) atmosphere. Ensure starting materials are dry. Avoid exposure to light.[9]
2-Hydroxypropanediamide (Mass = M-Br+OH) Sₙ1/Sₙ2 Substitution by Water: Water or hydroxide ions are acting as nucleophiles and displacing the bromide. This is a classic hydrolysis product.[3][14]Lower the reaction temperature to disfavor the substitution reaction. Ensure the primary nucleophile is present in a sufficient concentration to outcompete trace water. Switch to a less polar, aprotic solvent.
Propenamide derivative (Mass = M-HBr) Base-Induced E2 Elimination: A base present in the reaction mixture is abstracting a proton from the methyl group, leading to the elimination of HBr and the formation of a double bond.[8]Avoid strong, non-nucleophilic bases (e.g., DBU, t-BuOK) if substitution is desired. If a base is required, use a weaker, sterically hindered base (e.g., 2,6-lutidine) and maintain low temperatures.

Experimental Protocols & Visual Guides

Protocol: General Procedure for a Stable Alkylation Reaction

This protocol provides a baseline for performing an Sₙ2 alkylation of a generic nucleophile (NuH) using this compound under conditions that minimize decomposition.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the nucleophile (NuH, 1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If no reaction is observed after 2 hours, allow the mixture to slowly warm to room temperature and continue monitoring.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with standard extraction and purification procedures.

Visualizing Decomposition Pathways

The following diagram illustrates the main degradation routes that can compete with the desired substitution reaction.

DecompositionPathways Start This compound Sub_Prod Desired Product (R-Nu) Start->Sub_Prod  + Nucleophile (Nu⁻)  (Sₙ2 Reaction) Elim_Prod Propenamide Derivative Start->Elim_Prod  + Base  (E2 Elimination) Hydro_Prod 2-Hydroxypropanediamide Start->Hydro_Prod  + H₂O / OH⁻  (Hydrolysis) TroubleshootingWorkflow Start Low Yield or Unexpected Byproducts? Check_pH Is pH between 5-7? Start->Check_pH Yes Check_Temp Is Temperature ≤ RT? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH with non-nucleophilic buffer. Check_pH->Adjust_pH No Check_Solvent Is Solvent Anhydrous & Aprotic? Check_Temp->Check_Solvent Yes Adjust_Temp Action: Lower temperature (start at 0°C). Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Pure? No Nucleophilic Buffers? Check_Solvent->Check_Reagents Yes Adjust_Solvent Action: Use dry MeCN, THF, or DMF. Check_Solvent->Adjust_Solvent No Success Reaction Optimized Check_Reagents->Success Yes Adjust_Reagents Action: Purify reagents, use inert atmosphere. Check_Reagents->Adjust_Reagents No Adjust_pH->Check_Temp Adjust_Temp->Check_Solvent Adjust_Solvent->Check_Reagents Adjust_Reagents->Success

Caption: Step-by-step troubleshooting logic for reactions.

References

  • BenchChem. (n.d.). N-Bromoacetamide reagent stability issues and solutions.
  • Wikipedia. (2023). DBNPA.
  • Sigma-Aldrich. (n.d.). 2-Bromopropionamide 99%.
  • NOAA. (n.d.). N-BROMOACETAMIDE. CAMEO Chemicals.
  • Ding, S., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms.
  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
  • Brainly.com. (2023). Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
  • A-Level Chemistry Revision. (n.d.). Reactions of Alkyl Halides.
  • PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • PubMed. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide.

Sources

Technical Support Center: 2-Bromopropanediamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Bromopropanediamide (also known as 2-Bromomalonamide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important chemical intermediate.

I. Understanding the Synthesis and Potential Impurities

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of propanediamide (malonamide) using a suitable brominating agent, often bromine in a solvent like acetic acid.[1] While seemingly straightforward, this reaction can lead to a variety of impurities that can complicate downstream applications and require careful control of reaction conditions to minimize.

Core Reaction Pathway

Propanediamide Propanediamide (Malonamide) CrudeProduct Crude this compound Propanediamide->CrudeProduct Bromination BrominatingAgent Brominating Agent (e.g., Br₂ in Acetic Acid) BrominatingAgent->CrudeProduct PurifiedProduct Purified this compound CrudeProduct->PurifiedProduct Purification

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

Based on the established synthesis from propanediamide, you can anticipate several process-related impurities. These can be broadly categorized as follows:

  • Unreacted Starting Material: The presence of propanediamide is common, especially if the reaction does not go to completion.

  • Over-brominated Byproduct: The formation of 2,2-Dibromopropanediamide is a significant possibility due to the presence of two acidic protons on the alpha-carbon of the starting material.

  • Reagent-Related Impurities: Residual brominating agents or their byproducts may be present. For instance, when using N-bromosuccinimide (NBS), succinimide is a common byproduct.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps, such as acetic acid or ethanol, are frequently observed.

Q2: I'm observing a significant amount of a dibrominated byproduct. How can I minimize its formation?

The formation of 2,2-Dibromopropanediamide is a classic example of over-halogenation. Here’s how to address it:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using no more than one equivalent is crucial to favor mono-bromination.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This prevents localized high concentrations that can promote a second bromination.[2]

  • Temperature Control: Perform the bromination at a controlled, and often lower, temperature to enhance selectivity. Higher temperatures can provide the energy for the less favorable second bromination to occur.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. The reaction should be quenched as soon as the starting material is consumed to an acceptable level.

Q3: My final product is showing signs of degradation. What could be the cause?

This compound, like many alpha-haloamides, can be susceptible to degradation, especially under certain conditions.

  • Hydrolysis: The amide and bromo functional groups can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, or even residual water at elevated temperatures during work-up or storage. This can lead to the formation of 2-bromopropanoic acid and ammonia.

  • Reaction with Nucleophiles: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. If nucleophilic solvents or reagents are used in the work-up or purification, this can lead to the formation of byproducts.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Product loss during work-up or purification; Side reactions consuming starting material.- Monitor the reaction closely by TLC or HPLC to ensure completion.- Optimize reaction time and temperature.- Use a less polar solvent for extraction if the product has significant water solubility.- Ensure the pH of the aqueous phase during work-up is optimized to prevent product loss.
Presence of Unreacted Propanediamide Insufficient amount of brominating agent; Short reaction time; Low reaction temperature.- Increase the equivalents of the brominating agent slightly (e.g., 1.05-1.1 equivalents).- Extend the reaction time, monitoring progress by TLC/HPLC.- Gradually increase the reaction temperature, while monitoring for the formation of over-brominated byproducts.
Significant amount of 2,2-Dibromopropanediamide Excess brominating agent; High reaction temperature; Rapid addition of brominating agent.- Use a precise 1:1 molar ratio of propanediamide to brominating agent.- Maintain a lower reaction temperature (e.g., 0-10 °C).- Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing.
Discolored Product (e.g., yellow or brown) Residual bromine; Formation of colored impurities from side reactions.- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench any remaining bromine.- Recrystallize the product from a suitable solvent system.
Poor Separation During Column Chromatography Inappropriate solvent system; Co-elution of impurities.- Perform a thorough solvent screen for TLC to find a system that gives good separation between the product and major impurities.- Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compound is sensitive to the acidity of silica.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of malonamide.[1]

  • Reagents:

    • Malonamide (1.0 eq)

    • Bromine (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve malonamide in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to the desired temperature (e.g., 60 °C as a starting point, but lower temperatures may be necessary to control selectivity).

    • Prepare a solution of bromine in glacial acetic acid.

    • Add the bromine solution dropwise to the malonamide solution over a period of several hours while maintaining the temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

    • The resulting crude solid can be triturated with a suitable solvent like ethanol and then filtered to obtain the product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for polar compounds.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for accurately determining the purity of this compound and for identifying and quantifying any impurities.

Analytical Technique Purpose Typical Observations & Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.- A reverse-phase C18 column is a good starting point.- A mobile phase of water and acetonitrile or methanol with a suitable buffer is commonly used.- UV detection is appropriate due to the amide chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and byproducts.- Derivatization may be necessary to improve the volatility of the amide.- Useful for detecting residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and identification of impurities.- ¹H NMR can be used to identify the characteristic proton signals of the product and impurities.- ¹³C NMR can confirm the carbon skeleton and the presence of carbonyl and brominated carbons.
Infrared (IR) Spectroscopy Functional group analysis.- Look for characteristic C=O and N-H stretching frequencies of the amide groups.

VI. Logical Relationships in Impurity Formation

cluster_reactants Reactants & Conditions cluster_products Products & Impurities Propanediamide Propanediamide DesiredProduct This compound Propanediamide->DesiredProduct Forms UnreactedSM Unreacted Propanediamide Propanediamide->UnreactedSM Leads to if incomplete BrominatingAgent Brominating Agent BrominatingAgent->DesiredProduct Forms OverBrominated 2,2-Dibromopropanediamide BrominatingAgent->OverBrominated Leads to if in excess ReactionConditions Reaction Conditions (Temp, Time, Stoichiometry) ReactionConditions->DesiredProduct Influences formation ReactionConditions->OverBrominated High temp/time increases DegradationProducts Degradation Products DesiredProduct->DegradationProducts Can form under harsh work-up/storage

Caption: Factors influencing the formation of common impurities.

VII. References

Sources

Technical Support Center: Synthesis of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromopropanediamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring reliable and reproducible results.

I. Introduction to the Synthesis of this compound

This compound is a key building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The introduction of a bromine atom at the alpha-position of propanediamide (malonamide) significantly alters its reactivity, making it a versatile precursor. The most common synthetic approach involves the electrophilic bromination of malonamide. However, seemingly straightforward, this reaction is fraught with potential challenges, including over-bromination, side reactions, and purification difficulties.

This guide will focus on the widely used method of direct bromination of malonamide using N-Bromosuccinimide (NBS) and explore alternative strategies. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the bromination of malonamide can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious with temperature, as it can also promote side reactions.

  • Sub-optimal Reagent Quality: The quality of your brominating agent, particularly NBS, is crucial.

    • Solution: N-Bromosuccinimide can decompose over time, especially if not stored properly, leading to a decrease in reactivity.[1] It is recommended to use freshly recrystallized NBS for best results.[1] To recrystallize, dissolve the NBS in preheated water (90-95 °C) and allow it to cool slowly.[1]

  • Competing Side Reactions: The formation of dibrominated products is a common side reaction that consumes your starting material and desired product.[2]

    • Solution: This is often caused by using an excess of the brominating agent or localized high concentrations. Add the NBS portion-wise to the reaction mixture to maintain a low, steady concentration of the brominating agent.[1] Ensure vigorous stirring to promote homogeneity.

  • Product Loss During Work-up: this compound has some water solubility, and significant amounts can be lost during aqueous work-up and extraction phases.

    • Solution: Minimize the volume of water used for washing. When extracting with an organic solvent, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Saturating the aqueous layer with a salt like sodium chloride can also decrease the solubility of the product in the aqueous phase, improving extraction efficiency.

Question 2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I suppress this over-bromination?

Answer:

The formation of 2,2-dibromopropanediamide is a frequent challenge. The methylene protons of the newly formed this compound are still acidic and can be abstracted, leading to a second bromination.

  • Stoichiometry Control: The most critical factor is precise control over the stoichiometry of the brominating agent.

    • Solution: Use no more than one equivalent of NBS. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure that all the brominating agent is consumed before significant over-bromination can occur.

  • Reaction Temperature: Higher temperatures can provide the activation energy for the second bromination.

    • Solution: Maintain a low reaction temperature. Running the reaction at 0 °C or even lower can significantly improve selectivity for the mono-brominated product.

  • Slow Addition: The rate of addition of the brominating agent plays a key role.

    • Solution: As mentioned previously, add the NBS slowly and in small portions to the reaction mixture. This prevents a buildup of the brominating agent concentration, which can drive the reaction towards the dibrominated product.

Question 3: My purified product seems to be unstable and discolors over time. What is causing this, and how can I store it properly?

Answer:

Alpha-haloamides can be susceptible to degradation, particularly in the presence of light, moisture, and trace impurities.

  • Residual Acid: Trace amounts of acid (e.g., HBr, a byproduct of some bromination reactions) can catalyze decomposition.

    • Solution: Ensure the product is thoroughly washed during work-up to remove any acidic impurities. A wash with a dilute sodium bicarbonate solution can be effective. Make sure the product is completely dry before storage.

  • Light Sensitivity: Like many halogenated organic compounds, this compound can be light-sensitive.

    • Solution: Store the purified product in an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.

  • Storage Conditions:

    • Solution: Store the product in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is also recommended for long-term storage.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of malonamide with NBS?

A1: The bromination of malonamide with NBS proceeds via an electrophilic substitution mechanism at the alpha-carbon. The reaction is typically acid-catalyzed. The key steps are:

  • Enolization: In the presence of an acid catalyst, the malonamide tautomerizes to its enol form. This is generally the rate-determining step.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of NBS.[1][4]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the this compound product.

Below is a diagram illustrating this proposed mechanism.

Bromination Mechanism cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation Malonamide Malonamide Protonation Protonation (H+) Malonamide->Protonation + H+ Enol Enol Tautomer Protonation->Enol Tautomerization NBS N-Bromosuccinimide (NBS) Enol:e->NBS:w Electrophilic Attack Intermediate Brominated Intermediate Succinimide Succinimide NBS->Succinimide Byproduct Product This compound Intermediate->Product - H+

Caption: Proposed mechanism for the bromination of malonamide.

Q2: Are there alternative brominating agents I can use besides NBS?

A2: Yes, several other reagents can be used for the α-bromination of carbonyl compounds. Some alternatives include:

  • Molecular Bromine (Br₂): This is a classic brominating agent. However, it is highly corrosive, volatile, and can be less selective, often requiring careful control of reaction conditions to avoid over-bromination.[5]

  • Pyridinium Hydrobromide Perbromide (PHPB): This is a solid, stable source of bromine that is easier to handle than liquid bromine and can offer improved selectivity in some cases.[6]

  • Monobromomalononitrile (MBM): This reagent has been reported as an efficient and regioselective mono-brominating agent for active methylene compounds under mild conditions.[7]

Q3: Can I use a radical initiator like AIBN or benzoyl peroxide for this reaction?

A3: While NBS is famously used for allylic and benzylic brominations under radical conditions (the Wohl-Ziegler reaction), this is not the preferred pathway for the α-bromination of a simple amide like malonamide.[1][4] The desired reaction is an electrophilic substitution on the enol or enolate form.[1][3] Introducing a radical initiator would likely lead to a complex mixture of products and is not recommended for this specific transformation.

IV. Experimental Protocol: Synthesis of this compound using NBS

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Malonamide

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve malonamide (1.0 eq) in anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Addition of NBS: Slowly add recrystallized N-Bromosuccinimide (0.95-1.0 eq) to the stirred solution in small portions over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (a typical eluent system is ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench any remaining NBS by adding a small amount of saturated sodium thiosulfate solution.

    • Remove the acetonitrile under reduced pressure.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to afford this compound as a white solid.

Workflow Diagram:

Experimental Workflow A 1. Dissolve Malonamide in Acetonitrile Cool to 0 °C B 2. Add NBS Portion-wise A->B C 3. Stir at 0 °C & Monitor by TLC B->C D 4. Quench with Na2S2O3 C->D E 5. Remove Acetonitrile (Rotovap) D->E F 6. Aqueous Work-up (EtOAc, H2O, NaHCO3, Brine) E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Concentrate (Rotovap) G->H I 9. Purify by Recrystallization H->I J Pure this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

V. Comparison of Synthetic Routes

The choice of synthetic route can impact yield, purity, and ease of execution. The table below summarizes the key aspects of common methods.

Method Brominating Agent Typical Yield Advantages Disadvantages
Route 1 N-Bromosuccinimide (NBS)60-80%Easy to handle solid reagent, generally good selectivity.[1][4]Requires recrystallization for best results, potential for over-bromination.[1]
Route 2 Molecular Bromine (Br₂)50-70%Inexpensive and readily available.Highly corrosive and volatile, often less selective, safety concerns.[5]
Route 3 Pyridinium Hydrobromide Perbromide (PHPB)65-85%Stable, non-volatile solid, easier to handle than Br₂.[6]More expensive than Br₂ or NBS.

VI. References

  • Treatment of Olefinic Amides with NBS in Water: Synthesis of Monobromo- and Multibromobenzoxazines. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PubMed Central. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • DBNPA. (n.d.). In Wikipedia. Retrieved from [Link]

  • Introducing N-X Anomeric Amides: Powerful Electrophilic Halogenation Reagents. (n.d.). ChemRxiv. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). NSF Public Access Repository. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PubMed Central. Retrieved from [Link]

  • Substrate scope of the bromination reaction[a] [a] Reaction condition:... (n.d.). ResearchGate. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesize 2-bromopropane from Isopropyl alcohol. (2010, August 30). YouTube. Retrieved from [Link]

  • 2-bromopyridine synthesis method. (n.d.). Google Patents. Retrieved from

  • Zwitterionic HBr carriers for the synthesis of 2-bromopropionic acid from lactide. (n.d.). ResearchGate. Retrieved from [Link]

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? (2017, February 8). Quora. Retrieved from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. (n.d.). 大学化学. Retrieved from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... (2025, February 27). YouTube. Retrieved from [Link]

  • Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015, July 29). YouTube. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]

  • Process for making 2-bromopyridine. (n.d.). Google Patents. Retrieved from

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromopropanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and accurate results.

Introduction: The Criticality of Impurity Profiling

This compound is a chemical intermediate whose purity is paramount for the quality, safety, and efficacy of subsequent products, particularly in pharmaceutical applications. Impurity profiling is a cornerstone of quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] Impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the substance over time, or reactions with storage containers.[2][3]

This guide provides a multi-faceted approach to impurity analysis, leveraging orthogonal analytical techniques to ensure comprehensive characterization.

Potential Impurities in this compound

A thorough analysis begins with understanding the potential impurities. For this compound, these can be broadly categorized:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis route.

    • Intermediates: Partially reacted molecules from the synthetic pathway.

    • By-products: Formed from side reactions during synthesis, such as dimers or products of over-bromination.[4]

  • Degradation Products:

    • Hydrolysis Products: The amide functional groups are susceptible to hydrolysis, which could yield 2-bromopropanoic acid. The carbon-bromine bond can also undergo hydrolysis or nucleophilic substitution.[5][6]

    • Photodegradation Products: Exposure to light can induce degradation, potentially through dehalogenation.[5]

  • Residual Solvents: Solvents used during synthesis and purification.[1]

Analytical Workflow for Impurity Detection

A robust strategy for impurity analysis involves a combination of separation and identification techniques. The general workflow ensures that impurities are not only detected and quantified but also structurally characterized if they exceed established thresholds.[2]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Prep Sample Dissolution & Dilution Screen Screening & Detection (HPLC/GC) Prep->Screen Inject ID Identification (MS, NMR) Screen->ID Impurity > Threshold Quant Quantification (HPLC/GC) Screen->Quant Known Impurity ID->Quant Report Impurity Profiling & Reporting Quant->Report

Caption: General workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse for separating and quantifying non-volatile and thermally sensitive organic impurities in pharmaceutical substances. A reverse-phase method is typically the first choice for a molecule like this compound.

Frequently Asked Questions (HPLC)

Q1: Which column should I start with for method development? A1: A C18 (octadecylsilane) column is the most versatile and recommended starting point. Its non-polar stationary phase is well-suited for retaining small, moderately polar molecules like this compound and its potential impurities.

Q2: What detection wavelength is appropriate? A2: this compound lacks a strong chromophore. Therefore, detection at a low UV wavelength, such as 210 nm, is a common starting point to detect the amide bond.[7] If sensitivity is insufficient, detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be considered.

Q3: My peak shapes are poor (tailing or fronting). What should I do? A3: Poor peak shape is a common issue.[8][9][10] Tailing of amine-containing compounds can occur due to interaction with acidic silanol groups on the silica packing. Using a mobile phase with a slightly acidic pH (e.g., buffered with formic or phosphoric acid) can suppress this interaction.[11] Peak fronting often suggests column overload, so try reducing the sample concentration or injection volume.[8][10]

Protocol: Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

  • System Suitability: Before sample analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[12][13][14][15] This involves injecting a standard solution multiple times to check parameters like retention time repeatability, peak area precision (RSD < 2%), peak tailing, and resolution between the main component and a known impurity.[13][14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A simple acidic mobile phase is chosen to ensure good peak shape for the amide. Acetonitrile is a common organic modifier with good UV transparency.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a reference standard of this compound at the same concentration.

    • Prepare a sensitivity solution (e.g., at the reporting threshold of 0.05%) by diluting the reference standard.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 210 nm
Injection Vol. 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Disregard peaks from the blank and those below the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[3]

    • Calculate the percentage of each impurity using the area normalization method.

Troubleshooting Guide (HPLC)

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Poor Chromatogram? PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape RT_Drift Retention Time Drifting? Start->RT_Drift CheckOverload Reduce Sample Concentration PeakShape->CheckOverload Fronting? CheckpH Adjust Mobile Phase pH PeakShape->CheckpH Tailing? CheckColumn Check Column Integrity PeakShape->CheckColumn Split/Broad? CheckTemp Check Column Temperature Control RT_Drift->CheckTemp CheckMobilePhase Re-prepare Mobile Phase RT_Drift->CheckMobilePhase CheckPump Check Pump Performance RT_Drift->CheckPump

Caption: Decision tree for common HPLC troubleshooting.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities that are thermally stable.[16] Coupling GC with a Mass Spectrometer (GC-MS) provides powerful identification capabilities.

Frequently Asked Questions (GC)

Q1: Is GC suitable for this compound itself? A1: It may be. While amides can sometimes be thermally labile, this compound is a small molecule and might be sufficiently volatile and stable for GC analysis. However, degradation in the hot injector port is a risk. A lower injection temperature should be explored during method development.

Q2: What type of column is best for residual solvent analysis? A2: A column with a polar stationary phase, such as one based on polyethylene glycol (e.g., a "WAX" type column), is generally used for separating common polar and non-polar residual solvents. For general impurity screening of brominated compounds, a mid-polarity column like a DB-624 or a non-polar DB-1 can also be effective.[17][18]

Protocol: Headspace GC-MS for Residual Solvents

This method is designed to identify and quantify residual solvents without injecting the non-volatile this compound onto the GC column, thus protecting the system.

  • System Suitability: Prepare a standard containing expected residual solvents at their specified limits. Verify that the system can detect and resolve these solvents adequately.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Seal the vial immediately.

  • GC Conditions:

ParameterRecommended Setting
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, constant flow ~1.5 mL/min
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp. 250°C
Detector Mass Spectrometer (MS)
MS Scan Range 35 - 350 amu
  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C - 120°C (optimize based on solvent volatility)

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL of vapor

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify using a standard addition or external standard calibration curve for each identified solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unequivocal structural elucidation of unknown impurities.[19][20] It is also a powerful quantitative technique (qNMR) that can determine the purity of a substance without needing a reference standard for each impurity.[21][22]

Frequently Asked Questions (NMR)

Q1: When should I use NMR for impurity analysis? A1: NMR is particularly useful when an impurity is detected by HPLC or GC but cannot be identified by MS alone (e.g., isomers).[20] It is the gold standard for structure confirmation. Quantitative ¹H NMR (qNMR) is also used for purity assays of the main component.

Q2: How can I detect very low-level impurities with NMR? A2: Detecting impurities at the 0.1% level can be challenging. Increasing the number of scans to improve the signal-to-noise ratio is the most direct approach. Using high-field magnets and cryogenic probes can significantly enhance sensitivity.[19][20]

Protocol: ¹H NMR for Structural Information
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it effectively dissolves many polar organic molecules and its residual peak does not obscure large regions of the spectrum.

    • Add a small amount of an internal standard with a known chemical shift, such as Tetramethylsilane (TMS).

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard ¹H spectrum.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of interest to ensure accurate integration for quantification. A value of 30 seconds is a safe starting point.

    • Number of Scans: 16 to 64 scans, or more if low-level impurities are targeted.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to the main compound and any visible impurities.

    • Compare the chemical shifts and coupling patterns of impurity signals to known chemical shift databases[23] or predict spectra based on hypothesized structures to aid in identification.

Conclusion

The analysis of impurities in this compound requires a strategic, multi-technique approach. HPLC serves as the primary tool for separation and quantification, GC is essential for volatile impurities and residual solvents, and NMR provides definitive structural confirmation. By employing these methods within a framework of rigorous system suitability and validation, researchers and drug developers can ensure the quality and safety of their materials, adhering to the highest scientific and regulatory standards.[1][24]

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • USP and EP Criteria for System Suitability Parameters. (2023). Pharma Validation. [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. [Link]

  • ICH- Q3 Impurity. (n.d.). Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • System suitability Requirements for a USP HPLC Method. (n.d.). MicroSolv. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2020). ResearchGate. [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (2022). Engineering. [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. (n.d.). US Pharmacopeia (USP). [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • System Suitability for USP Chromatographic Methods. (2014). ECA Academy. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards. [Link]

  • General microbial pathways of halogenated aromatics degradations. (n.d.). ResearchGate. [Link]

  • Urea. (n.d.). Wikipedia. [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. [Link]

  • DBNPA. (n.d.). Wikipedia. [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1990). PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. [Link]

  • Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]

  • Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine. (2004). CDC Stacks. [Link]

  • Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Degradation of Haloaromatic Compounds. (n.d.). SciSpace. [Link]

  • HPLC Methods for analysis of Bromide ion. (n.d.). HELIX Chromatography. [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants. (2014). PubMed Central. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. (2021). Research and Reviews. [Link]

  • HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromopropanediamide and 2-Chloropropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and organic synthesis, α-haloamides are a pivotal class of compounds, frequently employed as versatile intermediates.[1][2] Their reactivity profile, particularly in nucleophilic substitution reactions, allows for the introduction of diverse functionalities, making them valuable building blocks in the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such α-haloamides: 2-bromopropanediamide and 2-chloropropanediamide. Understanding the nuanced differences in their reactivity is crucial for researchers in selecting the appropriate reagent to optimize reaction conditions, yields, and selectivity.

This document will delve into the fundamental principles governing the reactivity of these compounds, supported by established concepts in physical organic chemistry. We will explore the key factors influencing their susceptibility to nucleophilic attack, present a theoretical framework for their reactivity, and provide exemplary experimental protocols for their synthesis and a comparative reactivity study.

Structural Considerations and Electronic Effects

The reactivity of both this compound and 2-chloropropanediamide is centered around the electrophilic α-carbon, which is bonded to both a halogen (bromine or chlorine) and an amide group. The electron-withdrawing nature of the amide carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles.[3] However, the amide group's lone pair on the nitrogen can also participate in resonance, which can modulate the overall reactivity.[4][5]

The primary difference between the two molecules lies in the identity of the halogen atom. This seemingly small change has a profound impact on the C-X (X = Br, Cl) bond strength and the stability of the resulting halide anion, which acts as the leaving group in nucleophilic substitution reactions.[6][7]

Comparative Reactivity Analysis: The Decisive Role of the Leaving Group

The reactivity of this compound and 2-chloropropanediamide in nucleophilic substitution reactions is predominantly dictated by the "leaving group ability" of the halide. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[6] In this context, the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-).[8][9]

This difference in leaving group ability can be attributed to two key factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[10][11][12] The average bond energy for a C-Br bond is approximately 290 kJ mol-1, while for a C-Cl bond it is around 346 kJ mol-1.[13] The weaker C-Br bond requires less energy to break, thus facilitating a faster reaction rate for this compound in nucleophilic substitution reactions.[10]

  • Anion Stability: The bromide ion is larger and more polarizable than the chloride ion.[8][14] This allows the negative charge to be dispersed over a larger volume, leading to greater stability.[8] The weaker basicity of the bromide ion compared to the chloride ion also contributes to its superior leaving group ability.[6][7] The general order of leaving group ability for halogens is I- > Br- > Cl- > F-.[6][15]

Therefore, it is predicted that This compound will be more reactive towards nucleophiles than 2-chloropropanediamide in SN2-type reactions.

Quantitative Data Summary
ParameterThis compound2-ChloropropanediamideReference
C-X Bond Strength (approx. kJ/mol)290346[13]
Leaving Group AbilityExcellentGood[6][7]
Predicted Relative ReactivityHigherLower[15]

Experimental Protocols

Synthesis of 2-Halopropanediamides

The synthesis of this compound and 2-chloropropanediamide can be achieved via the amidation of the corresponding 2-halopropionyl halides.[2][16]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Halopropanediamide 2-Halopropionyl_Halide 2-Bromopropionyl bromide or 2-Chloropropionyl chloride Reaction Amidation Reaction (in suitable solvent, e.g., DCM) - Low Temperature (e.g., 0 °C) 2-Halopropionyl_Halide->Reaction Ammonia Ammonia (aq.) Ammonia->Reaction Product This compound or 2-Chloropropanediamide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure 2-Halopropanediamide Purification->Final_Product

Synthesis workflow for 2-halopropanediamides.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopropionyl bromide or 2-chloropropionyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add a solution of aqueous ammonia (2 equivalents) dropwise to the stirred solution of the acyl halide. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-halopropanediamide.

Comparative Reactivity Study: Nucleophilic Substitution with a Common Nucleophile

To experimentally compare the reactivity, a simple nucleophilic substitution reaction can be performed with a common nucleophile, and the reaction progress can be monitored over time. For this example, we will use sodium iodide in acetone, a classic SN2 reaction condition.[17][18]

Reactivity_Comparison cluster_experiment Comparative Reactivity Experiment Start Prepare solutions of: - this compound in Acetone - 2-Chloropropanediamide in Acetone - Sodium Iodide in Acetone Reaction_Bromo Mix this compound and NaI solutions at RT Start->Reaction_Bromo Reaction_Chloro Mix 2-Chloropropanediamide and NaI solutions at RT Start->Reaction_Chloro Monitor_Bromo Monitor for precipitate (NaBr - insoluble in acetone) and record time Reaction_Bromo->Monitor_Bromo Monitor_Chloro Monitor for precipitate (NaCl - insoluble in acetone) and record time Reaction_Chloro->Monitor_Chloro Compare Compare reaction times Monitor_Bromo->Compare Monitor_Chloro->Compare

Experimental workflow for comparing reactivity.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions of this compound, 2-chloropropanediamide, and sodium iodide in anhydrous acetone.

  • Reaction Initiation: In separate test tubes at room temperature, mix the sodium iodide solution with the this compound solution and the 2-chloropropanediamide solution, respectively. Start a timer for each reaction.

  • Observation: Observe the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone).[17] Record the time taken for the first appearance of a precipitate in each test tube.

  • Analysis: A faster formation of precipitate in the tube containing this compound would indicate a higher reaction rate and thus greater reactivity compared to 2-chloropropanediamide.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be significantly more reactive than 2-chloropropanediamide in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the weaker carbon-bromine bond and the superior stability of the bromide anion as a leaving group. For researchers and professionals in drug development and chemical synthesis, this understanding is critical for the rational design of synthetic routes and the optimization of reaction conditions. When a higher reactivity is desired to drive a reaction to completion under milder conditions or in a shorter timeframe, this compound would be the reagent of choice. Conversely, 2-chloropropanediamide may be preferred when a less reactive substrate is needed to achieve higher selectivity in the presence of multiple reactive sites.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • PubMed. (2020). The Fascinating Chemistry of α-Haloamides. [Link]

  • The Student Room. (2009). Bond strenghts. [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Journal of the American Chemical Society. (2014). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]

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A Senior Application Scientist's Guide to the Comparative Efficacy of 2-Bromopropanediamide and Other α-Halo Amides in Synthesis and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of α-Halo Amides

In the landscape of medicinal chemistry and chemical biology, the α-halo amide motif stands as a cornerstone functional group.[1][2] Its inherent reactivity, governed by the interplay between an electrophilic α-carbon and the adjacent amide functionality, makes it a versatile tool for forging new covalent bonds.[1] These compounds are not mere synthetic curiosities; they are pivotal reagents in applications ranging from the α-arylation of amides for creating complex molecular scaffolds to the selective alkylation of biomolecules for proteomic analysis.[3][4]

This guide provides a comparative analysis of 2-Bromopropanediamide alongside other key α-halo amides, such as 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide. We will dissect the nuances of their reactivity, explore their applications as alkylating agents and enzyme inhibitors, and provide robust, field-tested protocols to empower researchers in their experimental design. Our focus will be on the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for generating reliable and reproducible data.

The α-Halo Amide: A Study in Controlled Electrophilicity

The reactivity of α-halo amides is primarily centered on the α-carbon, which is rendered electrophilic by the inductive electron-withdrawing effect of both the adjacent carbonyl group and the halogen atom.[5] This electronic arrangement facilitates nucleophilic substitution reactions (SN2), where the halogen acts as a leaving group. The choice of halogen is therefore a critical determinant of the compound's reactivity profile.

Caption: Core structure and key modulators of α-halo amide reactivity.

The general order of reactivity for α-haloacetamides in SN2 reactions is dictated by the leaving group ability of the halide, which correlates inversely with the carbon-halogen bond strength: Iodoacetamide > Bromoacetamide > Chloroacetamide .[6] Fluoroacetamides are the least reactive in nucleophilic substitutions and are primarily known for their high toxicity after metabolic conversion to fluoroacetate.[7][8]

This compound , the focus of this guide, introduces two key structural modifications compared to a simple 2-bromoacetamide:

  • A methyl group at the α-carbon (R² = CH₃): This introduces steric hindrance around the electrophilic center, which is expected to decrease the SN2 reaction rate compared to 2-bromoacetamide.

  • A second amide group: The full structure, Br-CH(CONH₂)₂, places the α-bromo carbon adjacent to two carbonyl groups. This enhanced electron-withdrawing effect would significantly increase the electrophilicity of the α-carbon, potentially offsetting the steric hindrance of the methyl group. The diamide structure also increases polarity and hydrogen bonding potential, affecting solubility and interaction with biological targets.

Comparative Performance Analysis

The selection of an α-halo amide is a critical decision contingent on the desired balance between reactivity, stability, cost, and potential for side reactions.

Reactivity and Application in Covalent Modification

A primary application of α-halo amides is the alkylation of nucleophilic residues in proteins, most notably cysteine thiols.[3] This is a fundamental step in proteomics for preventing disulfide bond formation prior to enzymatic digestion.[6]

Feature2-Chloroacetamide2-Bromoacetamide2-IodoacetamideThis compound (Predicted)
Relative Reactivity Moderate[6]High[6]Very High[3]High to Very High
Primary Target CysteineCysteineCysteine[3]Cysteine
Known Off-Targets Methionine, Lysine, Histidine[9]Methionine, Lysine, Histidine[3]Methionine, Lysine, Histidine, Tyr, N-terminus[3][10]Similar to bromoacetamide, potentially enhanced by higher electrophilicity.
Advantages Lower cost, more controlled reactions.[11]Good balance of reactivity and stability.[3][11]Fastest reaction kinetics.[3]High electrophilicity, unique scaffold for inhibitor design.
Disadvantages Slower reaction rates require longer incubation or higher temperatures.More prone to side reactions than chloro- derivative.Most reactive and least specific; reagent instability.[9]Steric hindrance may slow reaction; potential for complex side reactions.

Expertise in Action: The choice between iodoacetamide and its less reactive counterparts is a classic trade-off. While iodoacetamide ensures rapid and complete alkylation, its high reactivity increases the risk of off-target modifications, particularly on methionine, lysine, and histidine residues, which can complicate downstream mass spectrometry analysis.[3][9] 2-Chloroacetamide offers a more controlled, albeit slower, reaction, often leading to "cleaner" results with fewer side products.[9] 2-Bromoacetamide presents a pragmatic compromise.[3][11] this compound, with its highly activated α-carbon, is predicted to be a potent alkylator, though its unique steric and electronic profile warrants careful experimental validation.

Role as Enzyme Inhibitors and Synthetic Intermediates

Beyond proteomics, α-halo amides are valuable as enzyme inhibitors and versatile synthetic building blocks.

  • Enzyme Inhibition: The electrophilic nature of the α-carbon makes these compounds effective irreversible inhibitors for enzymes with a nucleophilic residue (e.g., Cysteine or Serine) in their active site. The α-keto amide moiety, a related structure, is a privileged motif in medicinal chemistry, known to interact with enzyme active sites.[12][13][14] The diamide structure of this compound could be exploited to achieve specific hydrogen bonding interactions within an enzyme's active site, enhancing binding affinity and inhibitory potency.

  • Synthetic Chemistry: α-halo amides are extensively used in C-C, C-N, C-O, and C-S bond-forming reactions.[1] They serve as precursors in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form α-aryl amides, which are common structures in pharmaceuticals.[4]

Experimental Protocols and Workflows

Trustworthy data is built upon robust and well-understood protocols. Here, we provide a detailed methodology for a comparative analysis of cysteine alkylation efficiency.

Protocol 1: Comparative Cysteine Alkylation for Proteomic Analysis

This protocol is designed to objectively compare the alkylation efficiency of 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide on a model protein sample (e.g., Bovine Serum Albumin, BSA).

Causality Statement: The goal is to achieve complete and specific alkylation of reduced cysteine residues. The protocol uses a denaturing buffer to expose all cysteine residues, a reducing agent to break disulfide bonds, and a subsequent alkylation step. The pH is maintained around 8-8.5, as the thiolate anion (S⁻) is the active nucleophile, and its concentration is favored at pH values above the pKa of the cysteine thiol (~8.3).[10]

Materials:

  • Bovine Serum Albumin (BSA)

  • Urea or Guanidine Hydrochloride

  • Tris-HCl buffer (1 M, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagents: 2-Iodoacetamide (IAM), 2-Bromoacetamide (BAM), 2-Chloroacetamide (CAM)

  • Quenching Reagent: DTT

  • Trypsin (proteomics grade)

  • Formic Acid

  • LC-MS grade water and acetonitrile

Workflow Visualization:

Caption: Workflow for comparative evaluation of α-halo amide alkylating agents.

Step-by-Step Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 1 mg BSA) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as TCEP, to a final concentration of 5 mM.

    • Incubate for 1 hour at 37°C to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Allow the sample to cool to room temperature.

    • Divide the sample into three equal aliquots for parallel processing.

    • To each aliquot, add the respective alkylating agent (IAM, BAM, or CAM) from a freshly prepared stock solution to a final concentration of 15 mM. Rationale: A 3-fold excess over the reducing agent ensures complete reaction with thiols.

    • Incubate in the dark to prevent the degradation of iodine-containing reagents.[9]

      • IAM aliquot: Incubate for 30 minutes at room temperature.

      • BAM aliquot: Incubate for 45 minutes at room temperature.

      • CAM aliquot: Incubate for 60 minutes at 37°C. Rationale: The lower reactivity of CAM requires more stringent conditions (longer time, higher temperature) to drive the reaction to completion.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Dilute the samples with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.5 M, which is necessary for optimal trypsin activity.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Analysis:

    • Acidify the samples with formic acid to stop digestion.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the data for expected carbamidomethyl (+57.02 Da), bromoacetamidomethyl (+57.02 Da, after hydrolysis of Br), and chloroacetamidomethyl (+57.02 Da, after hydrolysis of Cl) modifications on cysteine, as well as potential off-target modifications on other residues.

Mechanism Spotlight: SN2 Alkylation of Cysteine

The covalent modification of a cysteine residue by an α-halo amide proceeds via a classic SN2 mechanism. The deprotonated thiol group (thiolate) of the cysteine side chain acts as the nucleophile, attacking the electrophilic α-carbon of the halo amide. This forms a transition state where the new sulfur-carbon bond is forming as the carbon-halogen bond is breaking. The reaction concludes with the formation of a stable thioether linkage and the release of a halide ion.

Caption: The SN2 mechanism for cysteine alkylation by an α-halo amide.

Conclusion and Outlook

The family of α-halo amides offers a tunable toolkit for researchers in drug discovery and chemical biology. While established reagents like 2-chloro-, 2-bromo-, and 2-iodoacetamide provide a predictable spectrum of reactivity, novel structures such as This compound present intriguing opportunities. Its heightened electrophilicity, combined with a unique diamide scaffold, suggests potential as a highly potent covalent probe or as a starting point for developing specific enzyme inhibitors.

The key to leveraging these powerful reagents lies in understanding the fundamental principles governing their reactivity. By carefully considering the trade-offs between reaction kinetics, specificity, and stability, and by employing robust, validated protocols, researchers can confidently select the optimal α-halo amide to advance their scientific objectives.

References

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  • Onys’ko, M. I., et al. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkat USA.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the exploration of novel pharmacophores is paramount to addressing the growing challenge of microbial resistance. Halogenated organic compounds, particularly those containing bromine, have long been recognized for their potent biological activities. This guide provides a comparative analysis of the biological activity of 2-Bromopropanediamide and its structurally related compounds, offering insights into their potential as antimicrobial agents. Due to the limited publicly available data on this compound, this guide will draw comparisons with well-researched, structurally similar compounds, namely 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 2,2-dibromo-3-nitrilopropionamide (DBNPA), to infer its potential activity profile and guide future research.

Introduction to this compound and its Analogs

This compound is a simple, yet intriguing molecule featuring a bromine atom and two amide functional groups attached to a propane backbone. While specific studies on its biological activity are scarce in peer-reviewed literature, its structural motifs suggest a potential for antimicrobial and cytotoxic effects. The presence of an alpha-bromo amide moiety is a key feature in many biologically active compounds.

To understand the potential of this compound, we will compare it with two widely used industrial biocides that share key structural similarities:

  • 2-bromo-2-nitropropane-1,3-diol (Bronopol): A broad-spectrum antimicrobial agent effective against bacteria, fungi, and yeasts.

  • 2,2-dibromo-3-nitrilopropionamide (DBNPA): A rapid-acting biocide with a broad spectrum of activity against various microorganisms.[1][2]

These compounds provide a valuable framework for predicting the biological activity of this compound, particularly concerning their mechanisms of action and efficacy against microbial threats.

Comparative Biological Activity

The primary biological activity of interest for these compounds is their antimicrobial efficacy. The following sections compare the known activities of Bronopol and DBNPA, providing a basis for postulating the potential of this compound.

Antimicrobial Spectrum and Efficacy

Both Bronopol and DBNPA exhibit broad-spectrum antimicrobial activity, a desirable trait for any new antimicrobial candidate.

Bronopol is effective against both Gram-positive and Gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa. It is also active against fungi and yeasts. The minimum inhibitory concentration (MIC) for Escherichia coli has been reported to be 13 µg/ml, while bactericidal concentrations are significantly higher, in the range of 100 to 500 µg/ml.[3]

DBNPA is known for its rapid and efficient sterilization, achieving over 99% kill rates within 5-10 minutes at concentrations as low as 7.5 ppm.[1] It is effective against bacteria, fungi, yeast, and algae.[1] Its rapid action makes it a valuable biocide in industrial applications where microbial control is critical.[4]

This compound , by inference, may also possess a broad antimicrobial spectrum. The presence of the electrophilic bromine atom could enable it to react with biological nucleophiles, a common mechanism for antimicrobial action. However, the absence of the nitro group (present in Bronopol) or a second bromine and a nitrile group (present in DBNPA) will undoubtedly influence its potency and spectrum of activity.

Table 1: Comparative Antimicrobial Efficacy

CompoundTarget MicroorganismsReported Efficacy
2-bromo-2-nitropropane-1,3-diol (Bronopol) Bacteria (Gram-positive and Gram-negative), Fungi, YeastsMIC against E. coli: 13 µg/ml; Bactericidal: 100-500 µg/ml[3]
2,2-dibromo-3-nitrilopropionamide (DBNPA) Bacteria, Fungi, Yeast, Algae>99% kill in 5-10 minutes at 7.5 ppm[1]
This compound Predicted: Bacteria, FungiTo be determined experimentally.
Mechanism of Action

Understanding the mechanism of action is crucial for drug development. The proposed mechanisms for Bronopol and DBNPA offer valuable clues to how this compound might exert its biological effects.

Bronopol's antimicrobial activity is believed to stem from two distinct reactions with essential thiols, such as cysteine, within the bacterial cell.[3] Under aerobic conditions, it catalyzes the oxidation of these thiols to disulfides, leading to the generation of reactive oxygen species (ROS) like superoxide and peroxide, which are bactericidal.[3]

DBNPA acts by rapidly penetrating the microbial cell membrane and reacting with protein groups, leading to the termination of normal cellular redox processes.[1] It can also selectively brominate or oxidize specific enzyme metabolites, ultimately causing cell death.[1]

This compound's mechanism is likely to involve its electrophilic bromine atom reacting with nucleophilic residues in proteins and enzymes, particularly cysteine and histidine residues. This could lead to enzyme inactivation and disruption of cellular functions.

Diagram 1: Postulated Mechanism of Action for this compound

G BPD This compound Cell Bacterial Cell BPD->Cell Proteins Cellular Proteins & Enzymes (e.g., those with Thiol groups) BPD->Proteins Reaction with Nucleophiles (e.g., Thiol Groups) Membrane Cell Membrane Inactivation Enzyme Inactivation Proteins->Inactivation Disruption Disruption of Cellular Functions Inactivation->Disruption Death Cell Death Disruption->Death

Caption: Postulated mechanism of this compound targeting cellular proteins.

Cytotoxicity and Safety Profile

While potent antimicrobial activity is desired, a favorable safety profile is equally important for any potential therapeutic agent.

Bronopol is known to be a skin and eye irritant and can release formaldehyde under certain conditions.[5] Its use in cosmetic products is restricted in some regions.

DBNPA is also associated with health concerns, including acute toxicity, skin and eye irritation, and respiratory effects.[2]

The cytotoxicity of This compound is currently unknown and would require thorough investigation. Given the reactivity of the bromo-amide moiety, it is plausible that it could exhibit cytotoxicity towards mammalian cells, a factor that would need to be carefully evaluated in any drug development program.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its analogs, the following standard experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., E. coli, S. aureus) in appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism in medium without compound) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Microbial Culture Inoculation Inoculation of 96-well Plate Culture->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Observation Visual/Spectrophotometric Observation Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on mammalian cells.

Methodology:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HEK293, HeLa) in appropriate cell culture medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is limited, a comparative analysis with its structural analogs, Bronopol and DBNPA, suggests its potential as an antimicrobial agent. The presence of the α-bromo amide functional group is a strong indicator of potential biological activity, likely through the alkylation of essential biomolecules.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation should include:

  • Determination of its antimicrobial spectrum and potency (MIC and MBC values) against a panel of clinically relevant bacteria and fungi.

  • Elucidation of its precise mechanism of action.

  • Assessment of its cytotoxicity against various mammalian cell lines to determine its therapeutic index.

  • In vivo efficacy and toxicity studies in animal models.

By systematically exploring the biological properties of this compound, the scientific community can determine its true potential as a lead compound for the development of novel antimicrobial therapies.

References

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). (Link not available)[3]

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). ASM Journals. (Link not available)[6]

  • 2-BROMO-2-NITROPROPANE-1,3-DIOL. Ataman Kimya. [Link]

  • DBNPA. Wikipedia. [Link][2]

  • Applications of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), A Non-Traditional Antimicrobial Agent, in Metalworking Fluid Production and Use©. ProQuest. (Link not available)[4]

  • Final DBNPA Env Scoping Doc 11-04-09. (Link not available)[7]

  • The activity and safety of the antimicrobial agent bronopol (2-bromo-2-nitropropan-1, 3-diol). Semantic Scholar. (Link not available)[5]

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A Comparative Spectroscopic Guide to the Synthesis and Characterization of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of molecules at each stage of a reaction is paramount. Halogenated organic compounds, in particular, serve as versatile intermediates. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-Bromopropanediamide (also known as 2-bromomalonamide), a functionalized amide, and its direct precursors: Malondiamide and N-Bromosuccinimide (NBS).

The bromination of an activated methylene group, such as that in Malondiamide, is a fundamental transformation.[1] This guide moves beyond a simple recitation of data, offering a rationale for the observed spectroscopic changes. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can unequivocally monitor reaction progress, confirm product identity, and assess purity. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the expected spectral features and the underlying chemical principles that govern them.

The core objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for this chemical transformation, grounded in authoritative spectroscopic evidence.

The Chemical Transformation: Bromination of Malondiamide

The synthesis of this compound is achieved via the electrophilic substitution of a proton on the central carbon of Malondiamide with a bromine atom. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose, as it provides a consistent, low-concentration source of electrophilic bromine, minimizing side reactions.[1]

Caption: Reaction scheme for the synthesis of this compound.

Part 1: Spectroscopic Profiles of Precursors

A thorough understanding of the starting materials is the bedrock of reliable reaction analysis. Below are the characteristic spectral data for Malondiamide and N-Bromosuccinimide.

Malondiamide (Propanediamide)

Malondiamide is a simple dicarboxylic acid diamide.[2] Its symmetrical structure gives rise to a correspondingly simple spectroscopic signature.

Technique Observation Interpretation
¹H NMR δ ~3.1-3.3 ppm (singlet, 2H)δ ~7.0-7.5 ppm (broad singlet, 4H)Methylene protons (-CH₂-)Amide protons (-CONH₂)
¹³C NMR δ ~40-42 ppmδ ~168-170 ppmMethylene carbon (-CH₂-)Carbonyl carbon (-C=O)[3][4]
IR (cm⁻¹) ~3400-3100 (strong, broad)~1650-1680 (strong)~1620-1640 (strong)N-H stretch of primary amide[5][6][7]C=O stretch (Amide I band)N-H bend (Amide II band)
Mass Spec (EI) M⁺ at m/z = 102.04Molecular ion corresponding to C₃H₆N₂O₂[2]
N-Bromosuccinimide (NBS)

NBS is a cyclic imide with an electrophilic bromine atom attached to the nitrogen. Its rigid, symmetrical structure is clearly reflected in its spectra.[8]

Technique Observation Interpretation
¹H NMR δ ~2.8-3.0 ppm (singlet, 4H)Equivalent methylene protons (-CH₂CH₂-)[9][10][11]
¹³C NMR δ ~28-30 ppmδ ~175-177 ppmMethylene carbons (-CH₂CH₂-)Carbonyl carbons (-C=O)[12]
IR (cm⁻¹) ~1700-1770 (very strong)C=O stretch (imide, often two bands)[13][14][15]
Mass Spec (EI) M⁺ at m/z = 177/179Molecular ion showing characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br)[16]

Part 2: Spectroscopic Profile of this compound

The successful synthesis of this compound is confirmed by distinct and predictable changes in the spectroscopic data, reflecting the structural modification of the malonamide backbone.

Technique Expected Observation Interpretation & Comparison to Precursors
¹H NMR δ ~4.5-5.0 ppm (singlet, 1H)δ ~7.5-8.0 ppm (broad singlet, 4H)New Signal: Methine proton (-CHBr-). Shifted significantly downfield from the Malondiamide -CH₂- signal due to the electron-withdrawing effect of the adjacent bromine atom.Retained Signal: Amide protons (-CONH₂), potentially shifted slightly.
¹³C NMR δ ~45-50 ppmδ ~165-168 ppmShifted Signal: Methine carbon (-CHBr-). The original -CH₂- signal is gone. This carbon is now deshielded by the bromine.Retained Signal: Carbonyl carbon (-C=O), with a minor shift.
IR (cm⁻¹) ~3400-3100 (strong, broad)~1660-1690 (strong)~1620-1650 (strong)~600-700 (medium-weak)Retained Bands: N-H and C=O amide stretches are preserved.New Band: Appearance of a C-Br stretching vibration.
Mass Spec M⁺ at m/z = 180/182Molecular ion corresponding to C₃H₅BrN₂O₂. The signature ~1:1 isotopic pattern for bromine is the most definitive evidence.

Part 3: In-Depth Comparative Analysis

The transition from precursors to product is a story told by the appearance and disappearance of key spectroscopic signals.

NMR Spectroscopy: The Definitive Transformation

The most unequivocal evidence of reaction completion is found in the ¹H NMR spectrum.

  • Disappearance of Reactant Signal: The singlet at ~3.1-3.3 ppm, corresponding to the two protons of the methylene group in Malondiamide, will completely disappear.

  • Appearance of Product Signal: A new singlet will appear significantly downfield, expected in the ~4.5-5.0 ppm region. This signal represents the single proton on the carbon now bonded to bromine. The powerful deshielding effect of the electronegative bromine atom is the causal factor for this substantial downfield shift.

  • Monitoring Reaction Progress: The relative integration of the disappearing Malondiamide -CH₂- peak and the appearing this compound -CHBr- peak provides a direct, quantitative measure of the reaction's progress.

In the ¹³C NMR spectrum, the carbon signal of the central carbon shifts from ~41 ppm in Malondiamide to a more deshielded position (~45-50 ppm) in the product, confirming the attachment of the electronegative bromine.

Infrared Spectroscopy: Confirming Functional Group Integrity

While NMR confirms the core transformation, IR spectroscopy validates that the essential amide functional groups have remained intact. Both Malondiamide and this compound will exhibit strong, characteristic absorptions for the N-H stretch (~3400-3100 cm⁻¹) and the C=O stretch (Amide I, ~1650-1680 cm⁻¹).[17] The key difference is the emergence of a new, albeit weaker, absorption in the fingerprint region between 600-700 cm⁻¹, which is characteristic of a C-Br bond stretch.

Mass Spectrometry: The Bromine Isotopic Signature

Mass spectrometry provides the final, conclusive piece of evidence. The molecular weight of the product (180/182 amu) is higher than that of the Malondiamide precursor (102 amu), consistent with the addition of a bromine atom and loss of a hydrogen atom.

The most critical diagnostic feature is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any bromine-containing fragment will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[18] The presence of this 1:1 doublet at m/z 180 and 182 is an unambiguous indicator of a monobrominated product.

G cluster_0 Spectroscopic Transformation Malondiamide Malondiamide ¹H NMR: ~3.2 ppm (CH₂) MS: m/z 102 Bromination Bromination (+NBS) Malondiamide->Bromination Product This compound ¹H NMR: ~4.7 ppm (CHBr) MS: m/z 180/182 (1:1) Bromination->Product NMR_Shift Key ¹H NMR Shift -CH₂ disappears -CHBr appears (downfield) Bromination->NMR_Shift MS_Pattern Key MS Change Isotopic pattern appears M⁺ → M⁺+78/80 Product->MS_Pattern

Caption: Key spectroscopic changes confirming the bromination of Malondiamide.

Part 4: Experimental Methodologies

Adherence to standardized protocols is essential for reproducibility and data integrity.

Synthesis of this compound

Causality: This procedure utilizes a suitable solvent to dissolve the starting material and a controlled addition of the brominating agent to manage the reaction exotherm and selectivity. The aqueous workup is designed to remove the water-soluble succinimide byproduct.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Malondiamide (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.

  • Bromination: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or by withdrawing small aliquots for ¹H NMR analysis until the Malondiamide starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. If the byproduct is soluble, concentrate the reaction mixture under reduced pressure and wash the resulting solid with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Analysis Protocols

cluster_workflow General Spectroscopic Workflow Sample Prepare Sample (e.g., dissolve in CDCl₃/DMSO-d₆) NMR Acquire NMR Spectra (¹H and ¹³C) Sample->NMR IR Acquire IR Spectrum (ATR or KBr pellet) Sample->IR MS Acquire Mass Spectrum (ESI or EI) Sample->MS Analysis Process & Analyze Data - Integrate Peaks - Assign Signals - Compare to References NMR->Analysis IR->Analysis MS->Analysis

Caption: Standardized workflow for acquiring spectroscopic data.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [19]

  • Sample Preparation: Dissolve 5-10 mg of the analyte (precursor or product) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

4.2.2 Infrared (IR) Spectroscopy [20]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry (MS) [21]

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Infuse the sample into the source and acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu), ensuring sufficient resolution to observe the isotopic distribution.

Conclusion

References

  • SpectraBase. (n.d.). N-Bromosuccinimide - Optional[13C NMR] - Spectrum. Wiley. Retrieved from [Link][12]

  • SpectraBase. (n.d.). N-Bromosuccinimide - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link][10]

  • SpectraBase. (n.d.). N-Bromosuccinimide - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7911, Malonamide. Retrieved from [Link][2]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). Supporting Information: N-Bromosuccinimide Promoted and Base Switchable One Pot Synthesis of α-Imido and α-Amino Ketones from Styrenes. The Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Malonamide - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link][5]

  • SpectraBase. (n.d.). Malonamide - Optional[13C NMR] - Spectrum. Wiley. Retrieved from [Link][4]

  • SpectraBase. (n.d.). N-Bromosuccinimide - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link][14]

  • NIST. (n.d.). 2,5-Pyrrolidinedione, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link][15]

  • MassBank. (n.d.). N-BROMOSUCCINIMIDE; EI-B; MS. Retrieved from [Link][16]

  • SpectraBase. (n.d.). Malonamide - Optional[ATR-IR] - Spectrum. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). Malonamide - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67184, N-bromobutanimide. Retrieved from [Link][8]

  • Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][1]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][17]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromopropanediamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded comparison for assessing the purity of synthesized 2-bromopropanediamide, a key building block in various pharmaceutical syntheses. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating and robust analytical system.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a halogenated amide whose reactivity makes it a valuable intermediate. However, the very nature of its synthesis can lead to a range of process-related impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[][2] The presence of these impurities can have significant downstream effects, potentially impacting the yield and purity of the final API and introducing toxicological risks. Therefore, a highly specific and sensitive analytical method is not just a quality control measure but a critical component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.

Designing a Stability-Indicating HPLC Method

A crucial aspect of pharmaceutical analysis is the development of a "stability-indicating" method. This means the method must be able to resolve the active compound from any potential degradation products that may form under various stress conditions (e.g., heat, light, acid/base hydrolysis).[3] This ensures that the measured purity is an accurate reflection of the intact compound.

Understanding the Analyte: this compound

This compound is a polar, halogenated compound. Its amide functional groups are generally non-ionizable under typical chromatographic conditions.[4] The bromine atom adds to its molecular weight and can influence its chromatographic retention. Given its polar nature, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.[5][6] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram outlines the key steps and decision points.

HPLC_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Method Validation (ICH Q2(R1)) analyte Analyte Characterization (this compound) column_select Column Selection (e.g., C18, C8, Polar-Embedded) analyte->column_select Polarity dictates choice mobile_phase Mobile Phase Screening (ACN/Water, MeOH/Water) column_select->mobile_phase Compatibility detector_select Detector Wavelength Selection (UV-Vis Scan) mobile_phase->detector_select UV cutoff gradient_opt Gradient Optimization (Resolution of Impurities) detector_select->gradient_opt Initial conditions flow_rate Flow Rate & Temperature (Peak Shape & Analysis Time) gradient_opt->flow_rate buffer_ph Buffer/pH Adjustment (If necessary for peak shape) flow_rate->buffer_ph specificity Specificity/ Forced Degradation buffer_ph->specificity Optimized Method linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness Purity_Assessment_Logic cluster_input Inputs cluster_process Analytical Process cluster_analysis Data Analysis & Comparison cluster_output Conclusion synth_sample Synthesized This compound prep Prepare Solutions (1.0 mg/mL in 50:50 ACN/H2O) synth_sample->prep ref_std Commercial Reference Standard ref_std->prep hplc Inject into Validated HPLC System prep->hplc chrom Generate Chromatograms hplc->chrom integrate Integrate Peak Areas chrom->integrate compare Compare Chromatograms: - Retention Time (RT) - Peak Profile integrate->compare calc_purity Calculate Purity (Area %) and Impurity Profile (RRT) compare->calc_purity conclusion Purity Assessment: - Purity (%) of Synthesized Batch - Identification of Potential Impurities calc_purity->conclusion

Sources

A Senior Application Scientist's Guide to the Synthesis of α-Substituted Malonamides: A Comparative Analysis of 2-Bromopropanediamide versus Classical Alkylation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, α-substituted and α,α-disubstituted malonamides are critical structural motifs and versatile synthetic intermediates. Their utility ranges from serving as ligands for metal extraction to acting as core components in pharmacologically active agents, including enzyme inhibitors.[1] The precise introduction of substituents at the α-carbon is therefore a transformation of significant interest.

This guide provides an in-depth comparison of two synthetic strategies to achieve this goal. We will first explore the classical, well-established pathway involving the direct alkylation of malonamide or its ester analogues. Subsequently, we will evaluate the performance of a more specialized, alternative electrophile: 2-Bromopropanediamide. Our analysis is grounded in mechanistic principles and provides actionable experimental protocols for the discerning researcher.

Part 1: The Classical Gold Standard: Direct Alkylation of Malonate-Type Substrates

The most prevalent and thoroughly documented method for preparing α-substituted malonamides is the sequential alkylation of a malonate precursor. This strategy leverages the enhanced acidity of the α-methylene protons, which are flanked by two carbonyl groups, making them readily removable by a suitable base to form a stabilized enolate.

Mechanistic Rationale and Causality

The success of this method hinges on the pKa of the α-proton of the malonate starting material (for diethyl malonate, pKa ≈ 13 in DMSO). This acidity allows for the quantitative formation of a soft, carbon-centered nucleophile (the enolate) using common bases like sodium ethoxide or sodium hydride. This enolate then readily participates in SN2 reactions with primary or secondary alkyl halides.

The choice of a malonic ester (e.g., diethyl malonate) over malonamide itself is often strategic. Esters are typically more soluble in common organic solvents and prevent potential side reactions at the N-H bonds of the amide. The resulting substituted malonic ester can then be efficiently converted to the desired diamide via aminolysis.

A primary challenge in this approach is controlling the degree of substitution. After the first alkylation, the product still contains one acidic proton, which can be removed by the base, leading to a second alkylation and the formation of a dialkylated byproduct.[2] Careful control of stoichiometry and reaction conditions is paramount to favor mono-alkylation when desired.

Workflow for Classical Malonate Alkylation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Optional Step 3: Saponification & Amidation A Malonamide / Diethyl Malonate C Stabilized Enolate A->C Deprotonation B Base (e.g., NaH, NaOEt) B->C C_ref Stabilized Enolate D Alkyl Halide (R-X) E α-Mono-alkylated Product D->E F α-Mono-alkylated Ester E->F If starting from ester C_ref->E Nucleophilic Attack H α-Mono-alkylated Malonamide F->H G 1. Base (hydrolysis) 2. SOCl2 3. Amine (NH3) G->H

Caption: Workflow for classical malonate alkylation.

Field-Validated Experimental Protocol: Mono-alkylation of Diethyl Malonate

This protocol is adapted from standard procedures for malonic ester synthesis.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).

  • Base Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (7.6 mL, 50 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add the primary alkyl halide (e.g., 1-bromobutane, 5.4 mL, 50 mmol) dropwise to the solution. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the mono-alkylated diethyl malonate.

  • Amidation (if required): The purified ester can be converted to the diamide by heating with a concentrated solution of ammonia in methanol in a sealed vessel.

Part 2: An Alternative Approach: this compound as a Synthon

This compound represents a less common starting material. Its structure suggests a role as an electrophile, where a nucleophile displaces the bromide to directly form an α-substituted malonamide. This approach circumvents the need for a separate amidation step if starting from malonic esters.

Mechanistic Rationale and Plausible Transformations

In this scenario, this compound acts as a C1 synthon already containing the diamide functionality. The electron-withdrawing nature of the adjacent amide groups activates the C-Br bond towards nucleophilic substitution. Suitable nucleophiles could include organometallics (Grignard reagents, organocuprates), enolates, or other soft carbon nucleophiles.

However, this approach is not without significant theoretical challenges:

  • Reagent Stability: α-halo amides can be unstable and prone to self-condensation or elimination.

  • Competing Reactions: The amide N-H protons are also acidic and could be deprotonated by strongly basic nucleophiles (like Grignard reagents), leading to N-alkylation or other side reactions. The amide carbonyls themselves could be subject to nucleophilic attack.

  • Availability: this compound is not as readily available as malonic esters, making it a more specialized and costly starting material.

Workflow for Nucleophilic Substitution on this compound

cluster_0 Direct Substitution Pathway cluster_1 Potential Side Reactions A This compound C α-Substituted Malonamide A->C SN2 Displacement A_ref This compound B Nucleophile (Nu-) e.g., R-MgBr, Enolate B->C D Strong Base E Elimination (E2) D->E F N-Deprotonation D->F A_ref->E A_ref->F

Caption: Proposed workflow using this compound.

Proposed Experimental Protocol: Reaction with a Soft Nucleophile

This hypothetical protocol is designed to favor C-alkylation by using a soft, non-basic nucleophile to minimize side reactions.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in anhydrous THF (40 mL).

  • Nucleophile Preparation: In a separate flask, generate the desired nucleophile. For example, prepare an enolate by treating a β-ketoester (11 mmol) with NaH (11 mmol) in THF.

  • Reaction: Cool the solution of this compound to 0 °C. Add the pre-formed nucleophile solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the desired product.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography on silica gel.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the two methodologies are evaluated across several key performance indicators relevant to synthetic chemists in a drug development setting.

Performance MetricClassical Malonate AlkylationThis compound Pathway (Projected)Analysis
Versatility/Scope Excellent. A vast library of primary and secondary alkyl halides can be used.[3][4] The method is highly adaptable.Poor to Moderate. Likely limited to soft, non-basic nucleophiles to avoid side reactions at the amide groups.The classical method is far more versatile and reliable for generating diverse libraries of compounds.
Control of Substitution Moderate. Requires careful control of stoichiometry (slight excess of malonate) and reaction conditions to favor mono-alkylation.[2]Excellent (in theory). The reaction is inherently a mono-substitution. No risk of over-alkylation.The this compound route offers superior control for mono-substitution, assuming the reaction is feasible.
Reagent Availability & Cost Excellent. Malonamide and various malonic esters are inexpensive, widely available commodity chemicals.Poor. this compound is a specialty chemical, not widely stocked, and significantly more expensive.For scalability and cost-efficiency, the classical pathway is unequivocally superior.
Potential Side Reactions Dialkylation, E2 elimination with secondary/tertiary halides.[2]N-H deprotonation, N-alkylation, elimination, self-condensation, nucleophilic attack on amide carbonyl.The proposed route with this compound is fraught with more potential side reactions that could be difficult to control.
Overall Efficiency High. Well-optimized, high-yielding procedures are abundant in the literature.Low to Moderate (Projected). The combination of reagent instability and competing reaction pathways would likely lead to lower yields and complex purification.The classical pathway provides a more robust and efficient route to the target compounds.

Conclusion and Senior Scientist Recommendation

While this compound presents a theoretically interesting and direct route to α-substituted malonamides, its practical application is severely limited by projected challenges, including reagent availability, stability, and a high potential for competing side reactions.

For researchers and drug development professionals, the classical malonate alkylation pathway remains the gold standard . Its high degree of versatility, cost-effectiveness, extensive documentation, and predictable outcomes make it the most reliable and scalable method for the synthesis of α-substituted malonamides. While it requires careful control to manage the degree of substitution, these challenges are well-understood and readily overcome with standard laboratory techniques. The use of this compound should be reserved for niche applications where its specific reactivity might be uniquely advantageous and where the cost and synthetic challenges are not prohibitive.

References

  • ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Available from: [Link].

  • ResearchGate. Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates. Available from: [Link].

  • Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Available from: [Link].

  • PubMed Central. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available from: [Link].

  • PubMed. Alkylidene malonates and α,β-unsaturated α'-hydroxyketones as practical substrates for vinylogous Friedel-Crafts alkylations in water catalysed by scandium(III) triflate/SDS. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available from: [Link].

  • National Institutes of Health (NIH). A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C. Available from: [Link].

Sources

The Kinetics of Bio-alkylation: A Comparative Guide to Reactions of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. Among the vast arsenal of synthetic tools, alkylating agents play a crucial role in the covalent modification of biological targets. 2-Bromopropanediamide, a member of the α-haloamide class of compounds, represents a versatile electrophilic building block with significant potential in the synthesis of novel therapeutic agents. Understanding the kinetics of its reactions is not merely an academic exercise; it is a critical step in predicting efficacy, minimizing off-target effects, and optimizing drug design.

This guide provides an in-depth technical comparison of the kinetic profiles of reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, compare its performance with alternative alkylating agents, and provide a robust experimental framework for conducting kinetic studies in your own laboratory.

The Significance of Kinetic Studies in Drug Development

The rate at which a drug molecule reacts with its intended target, as well as with other biological molecules, is a key determinant of its pharmacological profile. Kinetic studies provide invaluable quantitative data on reaction rates, allowing researchers to:

  • Predict In Vivo Behavior: Understanding reaction kinetics helps in modeling how a drug will behave in a complex biological system.

  • Optimize Potency and Selectivity: By comparing the reaction rates with the target versus off-target molecules, selectivity can be enhanced.

  • Elucidate Reaction Mechanisms: Kinetic data provides crucial evidence for the proposed mechanism of action.

  • Guide Lead Optimization: Structure-activity relationship (SAR) studies are significantly enriched by quantitative kinetic data, enabling rational drug design.

This compound and other α-haloamides are known to react with nucleophiles, such as the side chains of amino acids in proteins, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is dependent on the concentrations of both the α-haloamide and the nucleophile.[1]

Comparative Analysis of Reactivity

The reactivity of this compound is governed by several factors inherent to its structure and the reaction environment. To provide a clear comparison, we will examine its performance against other common alkylating agents.

The Role of the Leaving Group: Bromo vs. Chloro

The nature of the halogen atom in an α-haloamide significantly influences its reactivity. In SN2 reactions, the leaving group's ability to depart is crucial. Bromide is generally a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. Consequently, this compound is expected to be more reactive than its chloro-analogue, 2-Chloropropanediamide.

The Influence of the Nucleophile

The rate of an SN2 reaction is directly proportional to the nucleophilicity of the attacking species.[3] Stronger nucleophiles will react faster with this compound. For instance, thiol groups (as in cysteine residues) are generally more nucleophilic than the amino groups (as in lysine residues) or hydroxyl groups (as in serine or threonine residues) under physiological conditions.

Steric Hindrance

The SN2 reaction involves a backside attack of the nucleophile on the electrophilic carbon.[4] Increased steric bulk around the reaction center will hinder this approach and slow down the reaction rate. While this compound itself has moderate steric bulk, the accessibility of the target nucleophile on a protein surface will also play a critical role.

Representative Kinetic Data

While specific kinetic data for this compound is not extensively available in the public domain, we can extrapolate and compare its expected reactivity based on the principles discussed and data from analogous compounds. The following table provides a comparative overview of hypothetical second-order rate constants (k) for the reaction of different alkylating agents with a model thiol nucleophile.

Alkylating AgentLeaving GroupRelative Rate Constant (M⁻¹s⁻¹) (Hypothetical)Key Considerations
This compound Br⁻1.0Good reactivity, suitable for targeting moderately reactive nucleophiles.
2-ChloropropanediamideCl⁻0.1Less reactive, may require more forcing conditions or highly reactive nucleophiles.
IodoacetamideI⁻10.0Highly reactive, may lead to lower selectivity.
N-ethylmaleimideMaleimide>100Very high reactivity towards thiols, often used as a thiol-specific reagent.

This data is illustrative and intended for comparative purposes. Actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol for Kinetic Analysis of this compound Reactions

To empower researchers to generate their own high-quality kinetic data, we provide a detailed, self-validating protocol for studying the reaction of this compound with a model nucleophile, such as N-acetylcysteine, using UV-Vis spectrophotometry.

Principle

The progress of the reaction can be monitored by observing the change in absorbance of a chromophoric product over time, or by monitoring the disappearance of a reactant if it has a distinct UV-Vis spectrum. In this protocol, we will assume the formation of a product with a unique absorbance maximum.

Materials and Reagents
  • This compound

  • N-acetylcysteine (or other nucleophile of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Stopwatch

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare stock solutions of This compound and Nucleophile prep_buffer Prepare PBS buffer (pH 7.4) equilibrate Equilibrate spectrophotometer and reactant solutions to 37°C prep_buffer->equilibrate mix Mix reactants in cuvette and start data acquisition equilibrate->mix monitor Monitor absorbance change over time at λmax mix->monitor plot Plot Absorbance vs. Time monitor->plot determine_rate Determine initial rate from the slope of the linear portion plot->determine_rate calc_k Calculate the second-order rate constant (k) determine_rate->calc_k

Caption: Workflow for the kinetic analysis of this compound reactions.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in PBS.

    • Prepare a 100 mM stock solution of N-acetylcysteine in PBS. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[5]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength (λmax) for monitoring the product formation. If the product is unknown, a preliminary scan should be performed on a completed reaction mixture to determine the λmax.

    • Set the temperature of the cuvette holder to 37 °C (or the desired physiological temperature).

  • Kinetic Run:

    • Add the appropriate volume of PBS and the N-acetylcysteine stock solution to a quartz cuvette to achieve the final desired concentration (e.g., 10 mM).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.

    • To initiate the reaction, add the required volume of the this compound stock solution to achieve the final desired concentration (e.g., 0.1 mM).

    • Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Plot the absorbance versus time.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the data to a first-order exponential equation: At = A∞(1 - e-kobst), where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the nucleophile: k = kobs / [Nucleophile].

Mechanistic Insights: The SN2 Pathway

The reaction of this compound with a nucleophile predominantly follows an SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.

Caption: Generalized SN2 reaction mechanism for this compound.

This mechanism has several important implications for experimental design:

  • Stereochemistry: If the α-carbon is chiral, the SN2 reaction will proceed with an inversion of stereochemistry.[4]

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[6]

Conclusion

The kinetic study of reactions involving this compound is a critical component of its evaluation as a tool in drug discovery and chemical biology. By understanding the factors that govern its reactivity and by employing robust experimental protocols, researchers can harness its potential to create novel and effective covalent inhibitors and probes. This guide provides the foundational knowledge and a practical framework to embark on such studies, ultimately contributing to the advancement of therapeutic development.

References

  • Halpern, A. M. (n.d.). Solution Kinetics of a SN2 Reaction. LibreTexts.
  • Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts.
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts.
  • Ashenhurst, J. (2012, June 27).
  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100–170.
  • Organic Chemistry Lab. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture [Video]. YouTube.
  • Musa, O. M., Choi, S. Y., Horner, J. H., & Newcomb, M. (1998). Absolute Rate Constants for alpha-Amide Radical Reactions. The Journal of Organic Chemistry, 63(3), 786–793.
  • Stadler, M., & van der Vlugt, J. I. (2023). The isocyanide SN2 reaction.
  • Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. (n.d.).
  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions. (n.d.). BenchChem.
  • 2-Bromoacetamide | C2H4BrNO | CID 69632. (n.d.). PubChem.
  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide.
  • Bloom, S., & Liu, C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(12), 4474–4477.
  • Cole, A. J., & Stephenson, C. R. J. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 12(4), 1431–1436.
  • Westley, F. (1982). Table of recommended rate constants for chemical reactions occurring in combustion.
  • Cole, A. J., & Stephenson, C. R. J. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 12(4), 1431–1436.
  • 2-Bromoacetamide. (n.d.). NIST WebBook.
  • 2-Bromoacetamide | 683-57-8. (n.d.). BenchChem.
  • ChemSurvival. (2015, August 28). 03 11 Kinetics of Nucleophilic Substitution Reactions [Video]. YouTube.
  • 2-Bromoacetamide 98 683-57-8. (n.d.). Sigma-Aldrich.
  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts.

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comparative cost-analysis of different synthetic routes to 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromopropanediamide, also known as 2-bromomalonamide, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The presence of a reactive bromine atom alpha to two amide functionalities makes it a versatile intermediate for introducing the malonamide moiety or for further functionalization. The economic viability of any synthetic process is paramount in a research and drug development setting. This guide provides a detailed comparative cost-analysis of two primary synthetic routes to this compound, offering insights into the selection of the most efficient and cost-effective method. We will delve into the specifics of each route, providing step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comprehensive cost breakdown of the necessary reagents.

Synthetic Route 1: Direct Bromination of Malonamide

This route represents the most straightforward approach to this compound, involving the direct electrophilic substitution of a hydrogen atom with bromine on the central carbon of malonamide.

Reaction Scheme:
Experimental Protocol:
  • In a well-ventilated fume hood, dissolve malonamide (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled malonamide solution with constant stirring. The reaction is exothermic, and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • The reaction mixture is then poured into ice-cold water to precipitate the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Causality Behind Experimental Choices:
  • Solvent: Glacial acetic acid is often used for bromination reactions as it is polar enough to dissolve the reactants and is relatively inert to bromine.[1]

  • Temperature: The reaction is performed at low temperatures to control the exothermicity of the bromination and to minimize potential side reactions, such as over-bromination to yield 2,2-dibromopropanediamide.

  • Purification: Precipitation in water followed by recrystallization is a standard and effective method for isolating and purifying solid organic compounds.

Advantages and Disadvantages:
  • Advantages: This is a one-step synthesis, making it potentially quicker and simpler to perform. It starts from the readily available and relatively inexpensive malonamide.

  • Disadvantages: The use of elemental bromine requires careful handling due to its corrosive and toxic nature. The reaction may produce a mixture of mono- and di-brominated products, potentially lowering the yield of the desired product and requiring more rigorous purification.

Synthetic Route 2: Amidation of Diethyl 2-Bromomalonate

This two-step route involves the initial synthesis of diethyl 2-bromomalonate followed by its amidation to yield the final product.

Reaction Scheme:

Step 1: Bromination of Diethyl Malonate

Step 2: Amidation of Diethyl 2-Bromomalonate

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-Bromomalonate [2]

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place diethyl malonate (1 equivalent).

  • Add elemental bromine (1 equivalent) to the dropping funnel.

  • Slowly add the bromine to the diethyl malonate with vigorous stirring. The reaction is typically initiated by gentle heating.

  • After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and wash it with a saturated solution of sodium bicarbonate to remove any unreacted bromine and HBr, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude diethyl 2-bromomalonate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the purified diethyl 2-bromomalonate (1 equivalent) in a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

  • Seal the reaction vessel and stir the mixture at room temperature or with gentle heating for several hours to days, depending on the reactivity. The progress of the reaction should be monitored.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid residue is then purified by recrystallization.

Causality Behind Experimental Choices:
  • Two-Step Approach: This method allows for the purification of the intermediate, diethyl 2-bromomalonate, which can lead to a purer final product.

  • Amidation: The use of ammonia is a standard method for converting esters to amides. The choice between anhydrous ammonia and aqueous ammonia will depend on the desired reaction conditions and scale.

Advantages and Disadvantages:
  • Advantages: This route may provide a higher yield of the pure mono-brominated product as the intermediate can be purified. It avoids the potential for over-bromination of the final amide product.

  • Disadvantages: This is a two-step process, which is more time-consuming and may have a lower overall yield compared to a one-step reaction. It requires the handling of both bromine and ammonia, which are hazardous materials.

Comparative Cost-Analysis

To provide a practical comparison, we have estimated the raw material cost for the synthesis of 100 g of this compound via each route. The prices are based on commercially available reagent-grade chemicals from various suppliers and are subject to change.

Reagent Route 1: Direct Bromination Route 2: From Diethyl Bromomalonate
Starting Material Cost MalonamideDiethyl Malonate
Price per kg (USD)~$250[3][4][5]~$35[6][7][8]
Molar Mass ( g/mol )102.09160.17
Moles needed for 100g product~0.55~0.55 (for amidation step)
Cost for 100g product (USD)~$13.75 ~$3.08 (for diethyl malonate)
Brominating Agent Cost BromineBromine
Price per kg (USD)~$3-5[9][10][11]~$3-5[9][10][11]
Molar Mass ( g/mol )159.81159.81
Moles needed for 100g product~0.55~0.55 (for bromination step)
Cost for 100g product (USD)~$0.44 - $0.73 ~$0.44 - $0.73
Other Reagents Acetic Acid (solvent)Ammonia (for amidation)
Estimated Cost (USD)MinimalMinimal
Total Estimated Raw Material Cost (USD) ~$14.19 - $14.48 ~$3.52 - $3.81 (excluding amidation reagent cost)

Note: The cost of ammonia for Route 2 is considered minimal for this estimation but should be factored in for a large-scale synthesis. The cost of solvents and purification materials is also not included but is expected to be comparable for both routes.

Discussion and Recommendation

From a purely raw material cost perspective, Route 2, starting from diethyl malonate, appears to be significantly more cost-effective. The primary reason for this is the substantially lower cost of diethyl malonate compared to malonamide.

However, the final decision on the preferred synthetic route should not be based solely on raw material costs. Other critical factors to consider include:

  • Overall Yield: While Route 2 is a two-step process, the ability to purify the intermediate could lead to a higher overall yield of the final pure product, which could offset the additional labor and time.

  • Process Safety and Handling: Both routes involve hazardous materials. Route 1 uses bromine, while Route 2 uses both bromine and ammonia. A thorough safety assessment of the available facilities and expertise is crucial.

  • Scalability: For larger-scale production, the two-step nature of Route 2 might be more amenable to process control and optimization.

  • Purity Requirements: If a very high purity of this compound is required, the two-step synthesis with intermediate purification (Route 2) is likely the superior choice.

Conclusion

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: From Diethyl Bromomalonate Malonamide Malonamide Product1 This compound Malonamide->Product1 Glacial Acetic Acid Bromine1 Bromine Bromine1->Product1 Diethyl_Malonate Diethyl Malonate Diethyl_Bromomalonate Diethyl 2-Bromomalonate Diethyl_Malonate->Diethyl_Bromomalonate Bromine2 Bromine Bromine2->Diethyl_Bromomalonate Product2 This compound Diethyl_Bromomalonate->Product2 Ammonia Ammonia Ammonia->Product2

Caption: A diagram illustrating the two synthetic routes to this compound.

References

  • BusinessAnalytiq. Bromine prices. [Link]

  • YouTube. How Much Does Bromine Cost? - Chemistry For Everyone. [Link]

  • IMARC Group. Bromine Prices November 2023: Index, Trend & Forecast. [Link]

  • ResearchGate. Bromination of N,N'-Substituted Malonodiamides. [Link]

  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • USGS.gov. Bromine - Mineral Commodity Summaries 2024. [Link]

  • Oakwood Chemical. N-Bromosuccinimide. [Link]

  • Sdfine. DIETHYL MALONATE (ethyl malonate ). [Link]

  • Carl ROTH. Diethyl malonate. [Link]

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  • ScienceDirect. Reactions of coordinated malonates—I: Bromination of malonato complexes of Co(III), Cr(III) and Al(III). [Link]

  • Google Patents. A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic.
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  • ResearchGate. (a) By using diethyl 2-bromomalonate as the bromide precursor, we.... [Link]

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  • Google Patents.
  • Google Patents. For the preparation of the method for 2,2-dibromo Malonamide.
  • PMC. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

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  • Google Patents. 2-bromopyridine synthesis method.

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A Comparative Guide to the Cytotoxicity of 2-Bromopropanediamide and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic potential of 2-Bromopropanediamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their activity, predicts structure-activity relationships, and offers detailed protocols for experimental validation. By synthesizing established principles of medicinal chemistry with practical, field-proven insights, this guide aims to empower researchers in the rational design of novel cytotoxic agents.

Introduction: The Therapeutic Potential of α-Haloamides

This compound belongs to the class of α-haloamides, a group of compounds characterized by a halogen atom positioned on the carbon alpha to a carbonyl group. This structural motif renders the α-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as DNA and proteins. This reactivity is the basis for their potential as cytotoxic agents, particularly in the context of cancer chemotherapy where the alkylation of DNA can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3]

The parent compound, this compound, possesses a simple structure with two primary amide functionalities. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, its chemical nature strongly suggests a mechanism of action consistent with that of other monofunctional alkylating agents.[4][5] Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing its potency, selectivity, and overall therapeutic index.

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The primary mechanism by which this compound and its analogs are predicted to exert their cytotoxic effects is through the covalent modification of cellular nucleophiles, with DNA being a primary target. The electron-withdrawing effect of the adjacent amide carbonyl group polarizes the C-Br bond, making the α-carbon an electrophilic center.

This electrophilic carbon can then be attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1] This process, known as alkylation, leads to the formation of DNA adducts. The accumulation of these adducts can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the activation of apoptotic pathways.[2][3]

Mechanism_of_Action Compound This compound (or Analog) Electrophilic_Carbon Electrophilic α-Carbon Compound->Electrophilic_Carbon Possesses Alkylation Alkylation Electrophilic_Carbon->Alkylation Reacts with DNA Cellular Nucleophile (e.g., N7 of Guanine in DNA) DNA->Alkylation DNA_Adduct DNA Adduct Formation Alkylation->DNA_Adduct Replication_Block DNA Replication & Transcription Block DNA_Adduct->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of cytotoxicity for this compound.

A Comparative Analysis of this compound and Its Hypothetical Analogs

In the absence of direct comparative experimental data, we can predict the relative cytotoxicity of this compound and its analogs based on established structure-activity relationship (SAR) principles for alkylating agents.[6][7] Key factors influencing cytotoxicity include electronic effects, steric hindrance, and lipophilicity.[8][9][10]

Here, we propose a series of hypothetical analogs of this compound and predict their cytotoxic potential relative to the parent compound.

Table 1: Predicted Cytotoxicity Profile of this compound and Its Analogs

Compound NameStructurePredicted CytotoxicityRationale
This compound R1=H, R2=H, R3=H, R4=HBaselineParent compound.
Analog 1: N,N'-Dimethyl-2-bromopropanediamide R1=CH₃, R2=H, R3=CH₃, R4=HPotentially IncreasedIncreased lipophilicity may enhance cell membrane permeability.[]
Analog 2: N,N,N',N'-Tetramethyl-2-bromopropanediamide R1=CH₃, R2=CH₃, R3=CH₃, R4=CH₃Potentially DecreasedIncreased steric hindrance around the amide groups could reduce interaction with biological targets.[12]
Analog 3: N-Phenyl-2-bromopropanediamide R1=Phenyl, R2=H, R3=H, R4=HPotentially IncreasedThe phenyl group can increase lipophilicity and may engage in favorable interactions with biological targets.[13]
Analog 4: N-(4-Nitrophenyl)-2-bromopropanediamide R1=4-Nitrophenyl, R2=H, R3=H, R4=HPotentially IncreasedThe electron-withdrawing nitro group can enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards DNA.
Analog 5: N,N'-Di(tert-butyl)-2-bromopropanediamide R1=tert-Butyl, R2=H, R3=tert-Butyl, R4=HPotentially DecreasedSignificant steric bulk from the tert-butyl groups is likely to hinder the approach to biological targets.[12]

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the predicted cytotoxic activities of this compound and its analogs, a series of well-established in vitro assays should be performed. The following protocols provide detailed, step-by-step methodologies for assessing cell viability and the induction of apoptosis.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read AnnexinV_PI_Workflow Start Treat cells with compounds Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend cells in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemicals we handle, culminating in their proper disposal. 2-Bromopropanediamide, a brominated organic compound, requires a specific and rigorous disposal protocol. While direct, substance-specific disposal guidelines from regulatory bodies are uncommon for such specialized reagents, a safe and compliant procedure can be definitively established by understanding its chemical class and the governing principles of hazardous waste management.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1] The core tenet is "cradle-to-grave" management, which holds the generator responsible for the hazardous waste from its creation to its final, safe disposal.[2]

Part 1: Hazard Assessment and Chemical Characterization

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For this compound, we can reference the SDS for the closely related compound, 2-Bromopropionamide, to infer its likely hazard profile.

Key Chemical Classification:

  • Family: Halogenated Organic Compound.[3] The presence of a bromine atom is the single most critical factor determining its disposal pathway.

  • Physical Form: Solid.

  • Reactivity: Brominated compounds can be reactive and should be stored away from incompatible materials such as strong oxidizing agents, bases, and certain metals.[4][5]

Anticipated Hazard Profile:

Hazard CategoryDescriptionRationale and Precaution
Acute Oral Toxicity Harmful if swallowed.[6]Ingestion can cause significant harm. Do not eat, drink, or smoke in laboratory areas.[6]
Skin Irritation Causes skin irritation.[6]Avoid all skin contact. Wear appropriate nitrile gloves and a fully buttoned lab coat.[7]
Eye Irritation Causes serious eye irritation.[6]Wear chemical safety goggles at all times. Use of a face shield is recommended if there is a splash risk.
Respiratory Irritation May cause respiratory irritation.[6]All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Part 2: The Core Disposal Directive: Segregation

The fundamental principle for disposing of this compound is its strict segregation as halogenated organic waste .[3][7]

Causality: Halogenated compounds cannot be disposed of with non-halogenated organic solvents. The latter are often recycled as fuel additives for cement kilns.[9] In contrast, the incineration of halogenated waste requires specialized, high-temperature facilities equipped with advanced scrubbers and emission controls to safely manage the formation of highly corrosive and toxic byproducts, such as hydrogen bromide (HBr).[3][9] This makes the disposal process for halogenated waste significantly more complex and costly.[8][9] Mixing these waste streams results in the entire volume being classified and treated as the more hazardous (and expensive) halogenated category, even at low concentrations.[9]

G Start Generated Waste (e.g., this compound, contaminated materials) Decision Does the waste contain a halogen (F, Cl, Br, I)? Start->Decision Halogenated HALOGENATED Waste Stream Decision->Halogenated  Yes   NonHalogenated NON-HALOGENATED Waste Stream Decision->NonHalogenated  No  

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance throughout the disposal process.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use.[10]

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling must occur in a certified chemical fume hood.[8]

Step 2: Waste Collection and Containment Proper containment is crucial to prevent spills and exposure.

  • Designated Container: Use only a dedicated, properly labeled container for "Halogenated Organic Waste."[7][11] This container must be made of a compatible material (e.g., chemically resistant plastic or glass) and have a secure, screw-top cap.[9][11]

  • Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads from a spill cleanup) in a compatible, clearly labeled solid waste container.

  • Solution Waste: If this compound is in solution, it must be collected in a liquid halogenated waste container. Crucially, if a halogenated compound is mixed with a non-halogenated solvent, the entire mixture is classified as halogenated waste. [11]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8][11] Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[8] The container must be within secondary containment to prevent spills.

Step 3: Accurate and Compliant Labeling Improperly labeled waste is a serious safety and compliance violation.

  • Regulatory Requirements: Under RCRA, hazardous waste containers must be clearly labeled.

  • Label Content: Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[8][11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no formulas or abbreviations).[11]

    • A complete list of all constituents and their approximate percentages.[3][8]

    • The relevant hazard characteristics (e.g., Irritant, Toxic).[8]

    • The name of the principal investigator and the laboratory location.

Step 4: Arranging for Final Disposal Laboratory personnel are prohibited from disposing of hazardous chemicals down the drain or in the regular trash.[7]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Transporter: Your EHS office will arrange for a licensed hazardous waste transporter to collect the material.[12] This ensures the waste is transported in compliance with Department of Transportation (DOT) regulations.

  • Final Destination: The waste will be taken to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[2]

Part 4: Emergency Procedures for Spills and Exposure

Small Spill Management:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Contain Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial spill pillows) to cover and absorb the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials must be disposed of as halogenated hazardous waste.[8][11]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing while under an emergency shower. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.

Part 5: The "Cradle-to-Grave" Regulatory Framework

The entire disposal process is governed by a strict regulatory framework designed to protect human health and the environment.[1] Understanding this framework underscores the importance of each step in the protocol.

G cluster_0 Generator Responsibility cluster_1 Transport & Disposal Generator You: The Researcher (Waste Generation, Characterization, Segregation, Labeling, & Safe Storage) Transporter Licensed Hazardous Waste Transporter Generator->Transporter EHS Coordination TSDF Permitted Treatment, Storage, & Disposal Facility (TSDF) (e.g., Incineration) Transporter->TSDF Manifest Tracking

Caption: The EPA's "Cradle-to-Grave" Hazardous Waste Lifecycle.

By adhering to this detailed protocol, you ensure not only your own safety and that of your colleagues but also maintain the highest standards of scientific integrity and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • 2-BROMOPROPIONAMIDE - Safety Data Sheet. (2025). ChemicalBook.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation Guide. (2016). Bucknell University.
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  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • SAFETY DATA SHEET - 2-Bromopropionyl bromide. (2025). Fisher Scientific.
  • LCSS: BROMINE. (1994). National Research Council.
  • SAFETY DATA SHEET - 2-bromopropionic acid. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-bromopropane. (2024). Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
  • Bromine Standard Operating Procedure. (n.d.). Washington State University.

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A Researcher's Guide to the Safe Handling of 2-Bromopropanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of a Potentially Hazardous Compound

Based on the hazard profiles of analogous compounds, researchers must assume that 2-Bromopropanediamide presents a multi-faceted risk profile. The primary hazards associated with similar bromo-amides include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or fumes.[1]

Given these potential hazards, a comprehensive safety strategy is not merely recommended; it is an operational necessity.

Core Operational Protocol: From Receipt to Disposal

This section outlines the essential step-by-step procedures for handling this compound. Adherence to this workflow is critical for ensuring personnel safety and maintaining a controlled laboratory environment.

Pre-Handling and Preparation

Before the compound is even brought into the laboratory, a thorough preparation phase is crucial.

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, specifically within a certified chemical fume hood to mitigate inhalation exposure.[3][4]

  • Assemble Personal Protective Equipment (PPE): Do not proceed without the correct PPE. A detailed breakdown is provided in the table below.

  • Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5] All personnel should be familiar with their operation.

  • Review Emergency Procedures: Before beginning work, review the specific emergency procedures for chemical spills and personnel exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table summarizes the required equipment.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or punctures before each use.To prevent skin contact with the potentially corrosive and irritating compound.[4][6]
Eye Protection Chemical safety goggles with side shields.To protect against splashes and airborne particles that could cause severe eye damage.[4]
Body Protection A lab coat that covers the arms and fastens in the front.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use within a certified chemical fume hood is the primary engineering control. For situations where a hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered after a formal risk assessment.To prevent inhalation of potentially irritating dust or aerosols.[6]
Footwear Closed-toe shoes. Sandals or perforated shoes are not permitted.To protect feet from spills.[4]
Step-by-Step Handling Procedure
  • Don PPE: Before handling the primary container, properly don all required PPE as specified above.

  • Work within a Fume Hood: Place the container of this compound and all necessary equipment inside a chemical fume hood.[4]

  • Weighing the Compound: If weighing is required, do so within the fume hood. Use a disposable weigh boat and clean the balance and surrounding area immediately after use.

  • Making Solutions: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: After use, securely seal the primary container.

  • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan: A Critical Final Step

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Do Not:

    • Dispose of this compound down the drain.[3]

    • Mix with incompatible waste streams.

Follow your institution's specific hazardous waste disposal guidelines.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Fume Hood Area assemble_ppe Assemble All Required PPE prep_area->assemble_ppe check_emergency Check Eyewash/Shower assemble_ppe->check_emergency don_ppe Don PPE check_emergency->don_ppe Proceed to Handling handle_chem Weighing/Solution Prep don_ppe->handle_chem seal_container Securely Seal Container handle_chem->seal_container collect_waste Collect Solid & Liquid Waste handle_chem->collect_waste Generate Waste decontaminate Decontaminate Work Area seal_container->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label as Hazardous Waste collect_waste->label_waste dispose Follow Institutional Protocol label_waste->dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for hazardous waste disposal.

By integrating these protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.